Ethyl 3-aminocrotonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282400 | |
| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-00-5 | |
| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7318-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-Aminocrotonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and foundational role in the construction of a multitude of heterocyclic compounds. This technical guide provides an in-depth examination of the fundamental properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation and its application in the renowned Hantzsch pyridine (B92270) synthesis are presented. The document also consolidates key spectral data and safety information to serve as a comprehensive resource for laboratory and development settings.
Chemical and Physical Properties
This compound is a stable enamine that typically appears as a colorless to pale yellow liquid or a low-melting solid.[1][2] Its dual nucleophilic and electrophilic nature makes it a valuable synthon in synthetic chemistry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| CAS Number | 626-34-6 | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3][5] |
| Melting Point | 33-35 °C | |
| Boiling Point | 210-215 °C | |
| Density | 1.022 g/mL at 25 °C | |
| Solubility | Soluble in water (26 g/L at 25°C). Soluble in organic solvents like methanol (B129727) and ethanol. | [6][7] |
| Flash Point | 97 °C | [6] |
Spectral Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Data | References |
| ¹H NMR | (CDCl₃, 400 MHz), δ (ppm): 7.62 (br s, 2H, NH₂), 4.30 (s, 1H, =CH), 3.90 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.71 (s, 3H, CH₃), 1.06 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [8] |
| ¹³C NMR | (CDCl₃, 101 MHz), δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (=CH), 58.6 (OCH₂CH₃), 22.2 (CH₃), 14.8 (OCH₂CH₃) | [8] |
| IR (Infrared) | Conforms to structure. Key peaks include N-H, C=C, and C=O stretching vibrations. | [5][9] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 129. | [1] |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source.[3] Both batch and continuous flow processes have been developed.
Experimental Protocol: Batch Synthesis from Ethyl Acetoacetate and Ammonium (B1175870) Acetate (B1210297)
This protocol is a widely used laboratory-scale synthesis.[10]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in methanol.
-
Add a molar excess of ammonium acetate to the solution, typically in a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate.[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after about 20 hours), remove the methanol under reduced pressure using a rotary evaporator.[10]
-
The resulting crude product can be purified by distillation or column chromatography to yield this compound. A yield of approximately 92% can be expected under these conditions.[7][10]
Experimental Protocol: Continuous Flow Synthesis
Continuous flow reactors offer enhanced efficiency and safety for the production of this compound.[8]
Apparatus:
-
Continuous flow reactor system (e.g., a tubular reactor)
-
Pumps for reagent delivery
-
T-mixer
-
Temperature controller
Procedure:
-
Set up the continuous flow reactor system. A simple setup can consist of a T-mixer and a tubular reactor (e.g., 1.58 mm outer diameter SS316 tubing, 1 meter in length).[8]
-
Pump solutions of ethyl acetoacetate and aqueous ammonia (25% solution) into the T-mixer at a controlled flow rate to achieve a desired molar ratio (e.g., 1:3).[8]
-
Maintain the reactor at a constant temperature (e.g., 50 °C).[8]
-
The residence time in the reactor should be optimized (e.g., 22 minutes).[8]
-
The product stream exiting the reactor is collected. At 50 °C with a 22-minute residence time, a yield of 94% has been reported.[8]
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications
This compound is a versatile building block, primarily due to its ambident nucleophilic character. The nitrogen atom and the α-carbon are both potential sites for electrophilic attack.[3] This reactivity is harnessed in the synthesis of a wide range of heterocyclic compounds, including pyridines, quinolines, pyrroles, and pyrazoles.[3]
The Hantzsch Pyridine Synthesis
A cornerstone application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines.[3][11] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers used in the treatment of cardiovascular diseases.[11][12]
4.1.1. Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol provides a general method for the Hantzsch reaction using this compound.[13]
Materials:
-
An aromatic aldehyde
-
A β-ketoester (e.g., ethyl acetoacetate)
-
This compound
-
A suitable solvent (e.g., ethanol)
-
Optional catalyst (e.g., piperidine (B6355638) or p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Equipment for TLC
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent.[13]
-
Add this compound (1.0 mmol) to the reaction mixture.[13]
-
If a catalyst is being used, add a catalytic amount (e.g., 1-2 drops of piperidine).[13]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The dihydropyridine (B1217469) product often precipitates from the solution and can be isolated by filtration.
-
The crude product can be further purified by recrystallization.
Caption: A simplified representation of the Hantzsch pyridine synthesis.
Role in Drug Development
The significance of this compound in drug development lies in its role as a precursor to dihydropyridine calcium channel blockers. These drugs, such as nifedipine, amlodipine, and felodipine, are widely used to treat hypertension and angina.[11] They function by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[12]
Caption: The role of this compound in the synthesis of therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
References:[1]
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion
This compound is a fundamentally important molecule in the toolkit of synthetic chemists. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable intermediate for the construction of a wide array of heterocyclic compounds, most notably the pharmaceutically significant dihydropyridines. This guide has provided a detailed overview of its core properties, synthesis, and applications, offering a valuable resource for professionals in research and drug development.
References
- 1. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98.5% | Fisher Scientific [fishersci.ca]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound, 98.5% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 3-aminocrotonate (CAS 626-34-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-aminocrotonate (CAS 626-34-6), a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis methodologies, key reactions, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Chemical and Physical Properties
This compound is a stable, combustible solid that is soluble in water.[1][2] It is recognized for its role as a key intermediate in various chemical syntheses.[2]
| Property | Value | Source(s) |
| CAS Number | 626-34-6 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₆H₁₁NO₂ | [4][6][8][10][11] |
| Molecular Weight | 129.16 g/mol | [2][3][4][9][10][12] |
| Melting Point | 33-35 °C | [1][12] |
| Boiling Point | 210-215 °C | [1][12] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [12] |
| Solubility in Water | 26 g/L at 25 °C | [1][2] |
| Appearance | Colorless to white to pale cream solid | [11][13] |
Spectroscopic Data
The Z-isomer of this compound is stabilized by the formation of a pseudo-aromatic ring through conjugation.[3] Spectroscopic data confirms this structure.
¹H NMR Chemical Shifts for (Z)-Ethyl 3-aminocrotonate in DMSO-d₆ [3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethyl) | 1.121 - 1.149 | Triplet |
| CH₂ (ethyl) | 3.936 - 3.978 | Quartet |
| C=C-CH₃ | 1.807 | Singlet |
| C=CH | 4.287 | Singlet |
| NH₂ | 6.918 | Singlet |
| NH₂ | 7.709 | Singlet |
Synthesis of this compound
The primary and most well-established methods for the synthesis of this compound involve the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source or the esterification of 3-aminocrotonic acid.[3]
Condensation of Ethyl Acetoacetate with Ammonia
This widely used method involves the reaction of ethyl acetoacetate with ammonia or ammonium (B1175870) acetate.[3] The reaction mechanism proceeds through the formation of an enamine.[3]
Caption: Synthesis via Ethyl Acetoacetate and Ammonia.
Experimental Protocol: Continuous Flow Synthesis
A continuous flow method for the synthesis of this compound has been reported with a high yield.[1][10][14]
Procedure:
-
Ethyl acetoacetate and a 25% ammonia solution are mixed in a 1:3 ratio using a T-mixer.[1][10][14]
-
The mixture is passed through a 1-meter long, 1.58 mm outer diameter SS316 tubular reactor.[1][10][14]
-
The reaction is maintained at a temperature of 50 °C with a residence time of 22 minutes.[1][10][14]
-
This method reportedly achieves a 94% yield of this compound.[1][10][14]
Chemical Reactivity and Applications
This compound is a versatile synthon in organic chemistry, primarily due to its ambident nucleophilic character.[3] The nitrogen atom and the α-carbon of the crotonate backbone are both potential sites for electrophilic attack.[3] This dual reactivity makes it a valuable precursor for a wide range of heterocyclic compounds.[3]
Hantzsch Pyridine (B92270) Synthesis
One of the most notable applications of this compound is in the Hantzsch pyridine synthesis, which leads to the formation of 1,4-dihydropyridines.[3] These can subsequently be oxidized to pyridines.
Caption: Hantzsch Pyridine Synthesis Workflow.
Other Applications
Beyond the Hantzsch synthesis, this compound serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[2][12][15][16] Its applications include:
-
Pharmaceutical Synthesis: It is an essential reagent in the primary synthesis of active pharmaceutical ingredients.[2][12]
-
Agrochemical Production: It finds significant use in the synthesis of pesticides and herbicides.[12]
-
Chemical Research: It is widely used in research laboratories for the synthesis of novel chemical compounds.[12]
Safety and Handling
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[7][17][18] It may also cause respiratory irritation.[7]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a face shield.[17] An eyewash facility and a safety shower should be readily available.[17]
-
Handling: Use with adequate ventilation and minimize dust generation.[17] Wash thoroughly after handling and avoid contact with skin, eyes, and clothing.[17]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][17]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 30 minutes.[17] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] If ingested, do not induce vomiting and seek immediate medical attention.[17] If inhaled, move to fresh air and seek medical aid.[17]
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its well-understood reactivity, particularly its role in the formation of heterocyclic systems, has cemented its importance in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in these fields.
References
- 1. This compound CAS#: 626-34-6 [m.chemicalbook.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 626-34-6 [thegoodscentscompany.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound, CasNo.626-34-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 12. Ethyl-3-aminocrotonate | 626-34-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. A12991.36 [thermofisher.cn]
- 14. This compound | 626-34-6 [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Cas Landing [thermofisher.com]
- 17. godavaribiorefineries.com [godavaribiorefineries.com]
- 18. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to the Structure and Stereoisomerism of Ethyl 3-Aminocrotonate
Ethyl 3-aminocrotonate is a significant organic compound utilized extensively as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and heterocyclic systems.[1][2] Its unique bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic ester group, allows for a diverse range of chemical transformations. This guide provides a detailed examination of its molecular structure, the nuances of its stereoisomerism, and relevant experimental protocols for its synthesis and characterization.
Molecular Structure and Chemical Properties
This compound, with the chemical formula C₆H₁₁NO₂, is classified as a β-enamino ester.[1] Its structure is characterized by a carbon-carbon double bond conjugated with both an amino group and an ethyl ester group. This arrangement is pivotal to its chemical reactivity, enabling it to act as both a carbon and a nitrogen nucleophile.[1]
Key Identifiers and Physical Properties:
| Property | Value | Reference |
| CAS Number | 626-34-6 | [3][4] |
| Molecular Formula | C₆H₁₁NO₂ | [3][5][6] |
| Molecular Weight | 129.16 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [7][8] |
| Boiling Point | 210-215 °C | |
| Melting Point | 33-35 °C | |
| Density | 1.022 g/mL at 25 °C | |
| Solubility in Water | 26 g/L at 25 °C | [9] |
Stereoisomerism in this compound
The stereochemistry of this compound is a critical aspect of its chemical behavior, primarily manifesting as geometric isomerism and tautomerism.
Geometric Isomerism: (E) and (Z) Isomers
Due to the restricted rotation around the C=C double bond, this compound exists as two geometric isomers: (E) and (Z). The (Z)-isomer is generally the more stable and predominant form. This stability is attributed to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester group, which creates a pseudo-six-membered ring.[1]
Caption: (E) and (Z) isomers of this compound.
Tautomerism: Enamine-Imine Equilibrium
This compound also exhibits tautomerism, existing in equilibrium between the enamine form and its corresponding imine (or keto-imine) tautomer. The enamine form is significantly more stable and is the predominant species under most conditions.[1] This stability is a result of the conjugation between the nitrogen lone pair, the C=C double bond, and the C=O double bond of the ester group.
Caption: Tautomeric forms of this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and differentiation of the isomers of this compound. 1H-NMR is particularly powerful in distinguishing between the (E) and (Z) forms.
¹H-NMR Spectroscopic Data for the (Z)-Isomer:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.62 | broad singlet | 2H | NH₂ |
| 4.30 | singlet | 1H | =CH |
| 3.90 | quartet | 2H | OCH₂CH₃ |
| 1.71 | singlet | 3H | =C(NH₂)CH₃ |
| 1.06 | triplet | 3H | OCH₂CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz.[5] |
The presence of a single set of peaks in the 1H-NMR spectrum often indicates the predominance of one isomer, typically the (Z)-form.[10][11]
Experimental Protocols
Synthesis of this compound
The most common synthesis involves the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, such as ammonium (B1175870) carbamate (B1207046) or ammonium acetate (B1210297).[1][5]
Protocol: Synthesis via Condensation with Ammonium Carbamate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in methanol.
-
Addition of Reagent: Add ammonium carbamate (1.0 equivalent) to the solution in one portion.
-
Reaction: Stir the resulting suspension at room temperature for approximately 1.5 to 2 hours. The solid material should dissolve, yielding a clear yellow solution.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting yellow liquid is this compound.
-
Purification (Optional): The product is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.
Caption: General workflow for synthesis and analysis.
Characterization Protocol
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the product using a suitable solvent system (e.g., cyclohexane/ethyl acetate 1:1) and visualize under UV light.[5]
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups. Expect strong absorptions for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1650-1700 cm⁻¹), and C=C stretching (around 1600-1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the structure and determine the isomeric ratio.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
Applications in Drug Development
This compound is a crucial building block in the synthesis of dihydropyridine-based calcium channel blockers, a class of drugs used to treat cardiovascular diseases like hypertension.[11] For instance, it is a key intermediate in the production of pharmaceuticals such as Felodipine, Nisoladipine, and Nicardipine.[11][12] Its ambident nucleophilic nature allows for its use in the construction of various nitrogen-containing heterocycles that form the core of many bioactive molecules.[1][13]
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. A12991.36 [thermofisher.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (Ethyl (Z)-3-aminobut-2-enoate) [cymitquimica.com]
- 8. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 13. op.niscpr.res.in [op.niscpr.res.in]
A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Aminocrotonate from Ethyl Acetoacetate
Introduction
Ethyl 3-aminocrotonate (or ethyl β-aminocrotonate) is a valuable chemical intermediate widely utilized in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Its molecular structure, featuring both an enamine and an ester functional group, provides a high degree of reactivity, making it a versatile building block in organic synthesis. Notably, it serves as a key precursor for the synthesis of several dihydropyridine-based calcium channel blockers, including Felodipine, Nifedipine, and Nimodipine.[1][2] The most common and efficient method for its preparation involves the condensation reaction between ethyl acetoacetate (B1235776) and an ammonia (B1221849) source.[3] This guide provides an in-depth overview of this synthesis, detailing experimental protocols, quantitative data, and the underlying reaction pathway.
Reaction Pathway and Mechanism
The synthesis of this compound from ethyl acetoacetate is a classic example of enamine formation. The reaction proceeds via the nucleophilic addition of an ammonia source to the keto-carbonyl group of ethyl acetoacetate. This is followed by a dehydration step to yield the final enamine product. The overall transformation is a condensation reaction where a molecule of water is eliminated.[4]
The mechanism involves an initial acid-catalyzed protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The ammonia source then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule lead to the formation of a resonance-stabilized iminium ion. Finally, deprotonation from the α-carbon yields the thermodynamically stable this compound.
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation: Comparison of Synthetic Protocols
The synthesis of this compound can be achieved through various protocols, including batch and continuous flow methods. The choice of ammonia source, solvent, and reaction conditions significantly impacts the reaction efficiency and yield. The following table summarizes quantitative data from several key experimental procedures.
| Protocol | Ammonia Source | Solvent | Molar Ratio (Ammonia Source:EAA) | Temperature | Time | Yield (%) | Reference |
| Batch A | Ammonium (B1175870) Acetate (B1210297) | Methanol (B129727) | 3:1 | Room Temp. | 20 h | 92 | [1][2] |
| Batch B | Ammonium Carbamate (B1207046) | Methanol | 1:1 | 20 °C | 1.5 h | 100 (quantitative) | [5] |
| Batch C | Ammonium Acetate | None (Solvent-free) | 3:1 (calculated) | 60 °C | 18 h | 78.3 | [3] |
| Continuous Flow D | 25% aq. Ammonia | None (Reactants only) | 3:1 | 50 °C | 22 min (residence) | 94 | [5][6] |
| Continuous Flow E | 25% aq. Ammonia | None (Reactants only) | 3:1 | 30 °C | 22 min (residence) | 84 | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended for trained researchers and should be performed with appropriate safety precautions.
Protocol A: Synthesis using Ammonium Acetate in Methanol [1]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve ammonium acetate (3.312 g, 0.036 mole) and ethyl acetoacetate (1.53 ml, 0.012 mole) in methanol (1.45 ml).
-
Reaction Execution: Stir the resulting solution at room temperature for 20 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 25% ethyl acetate in hexanes until the ethyl acetoacetate starting material is no longer detectable.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure (evaporation).
-
Extraction: Dissolve the resulting residue in dichloromethane (B109758) (CH₂Cl₂, 30 ml) and extract the solution three times with brine.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the this compound by column chromatography on silica (B1680970) gel, eluting with a gradient of 10-25% ethyl acetate in n-hexanes. The final product is a colorless liquid.
Protocol B: Synthesis using Ammonium Carbamate in Methanol [5]
-
Reaction Setup: To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL) in a suitable flask, add ammonium carbamate (11.7 g, 154 mmol) in one portion.
-
Reaction Execution: Stir the resulting suspension at room temperature for 1.5 hours. During this time, all solid material should dissolve, forming a clear yellow solution.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure to yield the product as a yellow liquid (19.8 g, 153 mmol, quantitative yield).
Protocol D: Continuous Flow Synthesis [5][6]
-
Apparatus: The experiment is conducted in a stainless steel (SS316) tubular reactor (1.58 mm outer diameter, 1 m length) equipped with a T-mixer for introducing reactants.
-
Reactant Preparation: Prepare a 25% aqueous solution of ammonia.
-
Reaction Execution: Pump ethyl acetoacetate and the 25% aqueous ammonia solution into the T-mixer at a flow rate that achieves a 1:3 molar ratio and a residence time of 22 minutes within the tubular reactor.
-
Temperature Control: Maintain the reactor temperature at 50 °C using an appropriate heating system.
-
Product Collection: The product stream exiting the reactor is collected. The high purity of the product from this method may reduce the need for extensive downstream purification.
Caption: Comparative workflow for Batch vs. Continuous Flow synthesis.
Factors Influencing Synthesis Efficiency
Several parameters critically affect the outcome of the synthesis of this compound.
-
Solvent: The choice of solvent has a significant impact on the reaction yield. Studies have shown that polar protic solvents are generally effective. In one comparative study, methanol provided the highest yield (92.1%), followed by ethanol (B145695) (84.4%).[2] Solvent-free conditions are also a viable and environmentally friendly option, particularly for industrial applications, affording a yield of 78.3%.[2][3] Aromatic solvents such as benzene (B151609) and toluene (B28343) result in considerably lower yields.[2]
-
Temperature: The reaction can be performed at temperatures ranging from 20°C to 60°C.[1][3] The optimal temperature may depend on the specific protocol. For instance, in a continuous flow process with aqueous ammonia, increasing the temperature from 30°C to 50°C improved the yield from 84% to 94%.[3][6] However, in some batch experiments, a similar temperature increase has been reported to decrease the yield, highlighting the need for optimization within a specific experimental setup.[3]
-
Molar Ratio of Reactants: The stoichiometry of the ammonia source to ethyl acetoacetate is a key parameter. An excess of the ammonia source is often used to drive the reaction to completion. A molar ratio of 3:1 for ammonium acetate to ethyl acetoacetate was found to be optimal in one study.[1][2]
Conclusion
The synthesis of this compound from ethyl acetoacetate is a robust and well-established transformation. High yields can be achieved using various ammonia sources, including ammonium acetate and ammonium carbamate, typically in a polar solvent like methanol. For large-scale and industrial production, continuous flow processes offer significant advantages, providing high yields (up to 94%) and purity with drastically reduced reaction times and improved process control.[3][5][6] Furthermore, solvent-free batch methods present a greener alternative by minimizing waste and operational costs.[3] The selection of the optimal synthetic route will depend on the desired scale, available equipment, and environmental considerations.
References
- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
- 7. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
Ethyl 3-Aminocrotonate Synthesis: A Technical Guide to Reaction Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-aminocrotonate, a crucial enamine intermediate in the production of various pharmaceuticals and heterocyclic compounds. Notably, it serves as a key building block for dihydropyridine-based calcium channel blockers like Felodipine.[1][2] This document details the core reaction mechanism, provides comparative data on various synthetic methodologies, and outlines detailed experimental protocols for both batch and continuous flow processes.
Core Synthesis Mechanism: Enamine Formation
The primary and most established method for synthesizing this compound is through the condensation reaction of ethyl acetoacetate (B1235776), a β-ketoester, with an ammonia (B1221849) source.[3][4] This reaction is a classic example of enamine formation.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of ammonia (or an amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[5]
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable, conjugated enamine system. The double bond forms between the former carbonyl carbon and the alpha-carbon, resulting in this compound.[3][5]
Acid catalysis is often employed to facilitate the dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group (water).[3][5]
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be achieved under various conditions, including traditional batch processing and modern continuous flow methods. The choice of solvent, catalyst, temperature, and reaction time significantly impacts the yield and purity of the final product. Below is a summary of quantitative data from various reported protocols.
| Method | Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Batch | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid (in situ) | Methanol (B129727) | Room Temp. | 20 hours | ~92% | [1][4][6] |
| Batch | Ammonium Carbamate | None | Methanol | 20 | 1.5 hours | 100% (quantitative) | [7] |
| Batch | Various Amines | Iron(III) Triflate | Solvent-free | Room Temp. | 1-2 hours | High to Excellent | [8] |
| Batch | Various Amines | Cobalt(II) Chloride | Solvent-free | Room Temp. | Varies | 75-95% | [9] |
| Continuous Flow | Aqueous Ammonia (25%) | None | None (Neat) | 50 | 22 min (residence) | 94% | [7] |
| Continuous Flow | Aqueous Ammonia (25%) | Acetic Acid | Isopropanol / None | 20-60 | Varies | >93% | [10][11] |
Detailed Experimental Protocols
Protocol 1: Batch Synthesis using Ammonium Acetate
This protocol is a widely cited method for laboratory-scale synthesis, valued for its simplicity and high yield.[1][6]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/n-hexanes)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ammonium acetate (e.g., 3.0 molar equivalents) in methanol.
-
Addition of Ketoester: To the stirred solution, add ethyl acetoacetate (1.0 molar equivalent).
-
Reaction: Stir the mixture at room temperature for approximately 20 hours.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) until the ethyl acetoacetate spot is no longer detected.
-
Work-up:
-
Remove the methanol under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer three times with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Continuous Flow Synthesis
Continuous flow chemistry offers significant advantages for scalability, safety, and reaction control.[12] This method drastically reduces reaction times while maintaining high yields.[7]
Apparatus:
-
Two syringe pumps
-
T-mixer
-
Tubular reactor (e.g., SS316 tubing)
-
Heating bath or block
-
Back-pressure regulator
-
Collection vessel
Methodology:
-
Stream Preparation: Load one syringe pump with ethyl acetoacetate and the other with a 25% aqueous ammonia solution.
-
Pumping and Mixing: Pump the two reactant streams at defined flow rates (e.g., to achieve a 1:3 molar ratio of ester to ammonia) to converge in a T-mixer for rapid mixing.
-
Reaction: The combined stream flows through the tubular reactor, which is maintained at a constant temperature (e.g., 50°C). The residence time is controlled by the total flow rate and the reactor volume (e.g., 22 minutes).
-
Pressure Control: A back-pressure regulator is used to maintain the system in a single phase.
-
Collection: The product stream exits the reactor and is collected in a cooled vessel. The high purity of the product from this method may reduce the need for extensive downstream purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. data.epo.org [data.epo.org]
- 11. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Ambident Nucleophilicity of Ethyl 3-Aminocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a versatile building block in organic synthesis, prized for its dual reactivity as a nucleophile.[1] This property, known as ambident nucleophilicity, arises from the delocalization of the nitrogen lone pair across the α,β-unsaturated ester system. This creates two primary nucleophilic centers: the nitrogen atom and the α-carbon. The ability to selectively target one of these sites opens up diverse synthetic pathways for the construction of complex molecules, particularly heterocyclic scaffolds of pharmaceutical interest.[2]
This technical guide provides an in-depth exploration of the ambident nucleophilicity of this compound, focusing on the factors that govern its reactivity towards various electrophiles. It includes quantitative data on regioselectivity, detailed experimental protocols for key reactions, and logical diagrams to illustrate the underlying principles.
The Dual Nature of Nucleophilic Attack
The nucleophilic character of this compound is best understood through its resonance structures, which illustrate the electron density at the nitrogen and the α-carbon.
This dual reactivity allows for two primary modes of reaction with electrophiles:
-
N-Attack: The lone pair on the nitrogen atom can directly attack an electrophile, leading to the formation of N-substituted products such as enamides from acylation or N-alkylated enamines from alkylation.
-
C-Attack: The electron-rich α-carbon can attack an electrophile, resulting in the formation of C-substituted products. This is observed in reactions like C-acylation and Michael additions.
The regioselectivity of these reactions is influenced by a variety of factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, and base), and steric effects.
Acylation: A Study in Regioselectivity
The acylation of β-enamino esters provides a clear example of the competing N- and C-acylation pathways. While specific quantitative data for this compound is limited in the readily available literature, a systematic study on the closely related mthis compound offers valuable insights into the factors governing this regioselectivity.[3] The trends observed are expected to be highly comparable for the ethyl ester.
The reaction of mthis compound with various acid chlorides in the presence of pyridine (B92270) as a base demonstrates a strong preference for either N- or C-acylation depending on the structure of the acylating agent.
Quantitative Data on Acylation of Mthis compound
| Entry | Acyl Chloride | Base | Solvent | Product(s) | Ratio (N:C) | Total Yield (%) | Reference |
| 1 | Acetyl chloride | Pyridine | Benzene (B151609) | N-acylated | >95:<5 | 90 | [3] |
| 2 | Propionyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 88 | [3] |
| 3 | Isobutyryl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 85 | [3] |
| 4 | Pivaloyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 82 | [3] |
| 5 | Dichloroacetyl chloride | Pyridine | Benzene | C-acylated | <5:>95 | 80 | [3] |
| 6 | Phenoxyacetyl chloride | Pyridine | Benzene | N- and C-acylated | 42:58 | 91 | [3] |
| 7 | 2,4-Dichlorophenoxyacetyl chloride | Pyridine | Benzene | N- and C-acylated | 40:60 | 92 | [3] |
| 8 | Benzoyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 85 | [3] |
| 9 | o-Chlorobenzoyl chloride | Pyridine | Benzene | N-acylated | >95:<5 | 82 | [3] |
| 10 | m-Chlorobenzoyl chloride | Pyridine | Benzene | N- and C-acylated | 45:55 | 90 | [3] |
| 11 | p-Chlorobenzoyl chloride | Pyridine | Benzene | N- and C-acylated | 48:52 | 93 | [3] |
Key Observations:
-
Aliphatic Acyl Chlorides: Unsubstituted and sterically less hindered aliphatic acyl chlorides predominantly lead to N-acylation.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the acyl chloride, such as in dichloroacetyl chloride, favors C-acylation.
-
Aromatic Acyl Chlorides: The regioselectivity with aromatic acyl chlorides is more varied and appears to be influenced by the substitution pattern on the aromatic ring.
Experimental Protocol: General Procedure for Acylation of β-Enamino Esters[3]
This protocol is adapted from the study on mthis compound and can be applied to this compound with minor modifications.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, dichloroacetyl chloride)
-
Anhydrous pyridine
-
Anhydrous benzene (or a suitable alternative solvent like toluene (B28343) or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous benzene under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.05 eq.) in anhydrous benzene to the stirred reaction mixture via the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt and wash the solid with a small amount of anhydrous benzene.
-
Combine the filtrate and washings and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the N- and/or C-acylated products.
Alkylation: The Challenge of Regiocontrol
The alkylation of this compound presents a greater challenge in regiocontrol compared to acylation. Both the nitrogen and the α-carbon can be alkylated, and over-alkylation at the nitrogen is a common side reaction. The outcome of the reaction is highly dependent on the nature of the alkylating agent and the reaction conditions.
Factors Influencing N- vs. C-Alkylation
While specific quantitative data for the N- vs. C-alkylation of this compound is scarce in the surveyed literature, general principles of enamine and enolate chemistry can be applied:
-
Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen atom is considered a "harder" nucleophilic center, while the α-carbon is "softer". Therefore, "hard" electrophiles (e.g., dimethyl sulfate, Meerwein's salt) are expected to preferentially react at the nitrogen, leading to N-alkylation. "Soft" electrophiles (e.g., alkyl iodides, Michael acceptors) are more likely to react at the softer α-carbon, favoring C-alkylation.
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the counter-ion of a deprotonated enamine, leaving the nitrogen more exposed and favoring N-alkylation. Protic solvents can hydrogen-bond with the nitrogen, potentially hindering its reactivity and promoting C-alkylation.
-
Base: The choice of base can influence the position of the equilibrium between the enamine and its corresponding anion, which can affect the N/C selectivity.
-
Temperature: Kinetic vs. thermodynamic control can play a role. N-alkylation is often the kinetically favored process, while C-alkylation can be the thermodynamically more stable outcome.
-
Michael Addition: A Key C-Alkylation Reaction
The Michael addition, or conjugate addition, of this compound to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds at the α-position. This reaction is a cornerstone of the Hantzsch dihydropyridine (B1217469) synthesis, a widely used method for preparing calcium channel blockers.
Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone (Hantzsch-type reaction component)
This protocol describes a key step in the Hantzsch synthesis, where this compound acts as the Michael donor.
Materials:
-
This compound
-
An α,β-unsaturated ketone (e.g., benzylideneacetone)
-
Ethanol or acetic acid as solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated ketone (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Add this compound (1.0 eq.) to the solution.
-
If the reaction is part of a one-pot Hantzsch synthesis, the aldehyde and another equivalent of a β-dicarbonyl compound would also be present.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, the reaction mixture can be cooled to induce crystallization of the product, or the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Hantzsch-type Reactions:
The synthesis of dihydropyridines, which involves a Michael addition of this compound, often proceeds in high yields.
| Electrophile (from Aldehyde + β-ketoester) | Solvent | Conditions | Yield (%) | Reference |
| 2,3-Dichlorobenzylidene acetoacetate | Isopropanol | Reflux, 24h | Not specified | [Patent] |
| Substituted benzylidene | Neat | 55-60 °C, 3h | 74 | [Patent] |
| Substituted benzylidene | Neat | 80-85 °C, 2.5h | 63 | [Patent] |
Logical Relationships in Regioselectivity
The choice between N- and C-attack by this compound is a delicate balance of electronic and steric factors, as well as reaction conditions. The following diagram illustrates the decision-making process in predicting the likely outcome.
Conclusion
This compound is a powerful synthetic intermediate whose ambident nucleophilicity allows for the selective formation of N- or C-substituted products. While acylation reactions offer a degree of predictable regioselectivity based on the electronic nature of the acylating agent, alkylation reactions, particularly with simple alkyl halides, are more challenging to control. The Michael addition stands out as a robust and high-yielding method for C-alkylation, enabling the synthesis of a wide range of complex molecules. A thorough understanding of the factors outlined in this guide—the nature of the electrophile, solvent effects, and other reaction conditions—is crucial for harnessing the full synthetic potential of this versatile reagent in research and drug development. Further systematic studies on the N- vs. C-alkylation of this compound would be highly valuable to the scientific community.
References
Ethyl 3-aminocrotonate: A Versatile Synthon in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 3-aminocrotonate (EAC), a multifunctional synthon, has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique structural framework, featuring a conjugated system with both an enamine and an ester group, imparts a rich and varied reactivity profile.[1] This dual functionality allows it to act as both a nucleophile and an electrophile, making it an invaluable precursor for the synthesis of numerous pharmacologically significant molecules, including pyridines, quinolones, pyrroles, and pyrimidines. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways.
Core Properties and Reactivity
This compound's utility as a synthon is rooted in its ambident nucleophilic character. The enamine moiety possesses two nucleophilic centers: the nitrogen atom and the α-carbon. This allows for selective C- or N-alkylation and acylation reactions, depending on the reaction conditions and the nature of the electrophile. The conjugated ester group, on the other hand, acts as an electron-withdrawing group, influencing the reactivity of the molecule and providing a handle for further transformations.
The general reactivity of this compound can be visualized as follows:
Synthesis of 1,4-Dihydropyridines: The Hantzsch Synthesis
One of the most well-established applications of this compound is in the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs).[1][2] DHPs are a critical class of compounds in medicinal chemistry, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents.[3][4] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and this compound (acting as the nitrogen donor and one of the dicarbonyl equivalents).[2][3]
The general workflow for the Hantzsch synthesis using this compound can be depicted as follows:
Quantitative Data for Hantzsch Synthesis
The following table summarizes typical reaction conditions and yields for the Hantzsch synthesis of various 1,4-dihydropyridine derivatives using this compound or its in-situ formation from ethyl acetoacetate (B1235776) and ammonia.
| Aldehyde | β-Ketoester | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Ethyl acetoacetate | Ethanol (B145695) | None | Reflux | 4-6 | 80-90 | [3] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Isopropanol | Piperidine | Reflux | 3-5 | 85-95 | [3] |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Acetic Acid | None | 100 | 6-8 | - | [3] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethanol | p-TSA | Reflux | 5-7 | - | [3] |
| Benzaldehyde | Ethyl acetoacetate | Aqueous micelles (SDS, 0.1M) | p-TSA | Ultrasonic irradiation | - | 96 | [2] |
| Various aldehydes | Ethyl acetoacetate | Ethanol | Phenylboronic acid | Reflux | 5 | ~85 | [5] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a general and adaptable method for the synthesis of a representative 1,4-dihydropyridine derivative.
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Ethyl acetoacetate (1.0 mmol, 0.130 g)
-
This compound (1.0 mmol, 0.129 g)
-
Ethanol (10-20 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the benzaldehyde and ethyl acetoacetate in ethanol.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.[3]
The reaction mechanism involves the initial Knoevenagel condensation of the aldehyde with the β-ketoester, followed by a Michael addition of this compound. The resulting intermediate then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.[3]
Synthesis of Quinolones
This compound is a valuable precursor for the synthesis of the quinolone scaffold, a core structure in many antibacterial agents.[6] The synthesis often proceeds via a Gould-Jacobs type reaction, where an aniline (B41778) is reacted with a derivative of ethyl acetoacetate, followed by a thermal cyclization. Variations of this approach can utilize this compound or its derivatives. For instance, the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by reaction with a Grignard reagent and subsequent cyclization can yield substituted quinolones. While not a direct reaction of this compound in its base form, its underlying structure is key to forming the quinolone ring. More direct methods involve the condensation of an anthranilic acid derivative with this compound followed by cyclization.
A general workflow for quinolone synthesis is presented below:
Quantitative Data for Quinolone Synthesis
Data for quinolone synthesis using this compound directly is less commonly reported in a standardized format. However, related syntheses provide insights into achievable yields.
| Aniline Derivative | Coupling Partner | Solvent | Conditions | Yield (%) | Reference |
| Substituted anilines | Diethyl ethoxymethylenemalonate | Dowtherm A | 250 °C | - | Gould-Jacobs |
| 2-Iodoanilines | Alkynes | - | Microwave, 120 °C, 20 min | High | [7] |
| Amine | Difluorinated quinolone | Acetonitrile | Reflux, 3h | 60 | [8] |
Experimental Protocol: Synthesis of a Quinolone Derivative (Illustrative)
The following is an illustrative protocol for a key step in quinolone synthesis, the coupling of an amine with a pre-formed quinolone core, which can be derived from precursors related to this compound.
Materials:
-
Difluorinated quinolone reagent (1.0 mmol)
-
Corresponding amine (e.g., 2-(pyrrolidin-1-yl)ethanamine) (1.0 mmol)
-
Acetonitrile (10 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, couple the corresponding amine with the difluorinated quinolone reagent in acetonitrile.[8]
-
Follow the reaction using thin-layer chromatography. After approximately 3 hours, the reaction should be complete.[8]
-
Concentrate the mixture and add water to precipitate the product.[8]
-
Filter the precipitate under high vacuum.[8]
-
Treat the filtrate with HCl to adjust the pH to 7, which may result in the formation of a new solid that is also filtered under high vacuum.[8]
-
The combined solids represent the quinolone product.[8]
Synthesis of Pyrroles
The construction of the pyrrole (B145914) ring, a fundamental heterocyclic motif in numerous natural products and pharmaceuticals, can be achieved using this compound. A common method is a variation of the Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone with a β-enaminoester like this compound. Another prominent method is the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10][11][12] While this compound is an enamine, its direct application as the amine component in a traditional Paal-Knorr synthesis is not the standard approach. Instead, it can be used to construct the 1,4-dicarbonyl precursor or react in a Hantzsch-like manner.
A logical workflow for pyrrole synthesis is as follows:
Quantitative Data for Pyrrole Synthesis
The following table presents representative data for the Paal-Knorr synthesis of pyrroles, which illustrates the conditions and yields for this class of reaction.
| 1,4-Dicarbonyl Compound | Amine | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione (B30556) | Aniline | Ethanol | Acetic acid | Reflux | 1 h | 85 | [9] |
| 2,5-Hexanedione | Ammonium acetate | Ethanol | - | Reflux | 2 h | 70 | [9] |
| Various diketones | Amines/diamines | Solvent-free | Silica-supported sulfuric acid | Room temp | 3 min | up to 98 | [11] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Illustrative)
This protocol details a classic Paal-Knorr synthesis to illustrate the general procedure for this type of transformation.
Materials:
-
2,5-Hexanedione (1.0 mmol, 0.114 g)
-
Aniline (1.0 mmol, 0.093 g)
-
Ethanol (5 mL)
-
Concentrated hydrochloric acid (1 drop)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione and aniline in ethanol.[9]
-
Add one drop of concentrated hydrochloric acid to the mixture.[9]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[9]
-
After the reflux period, cool the flask in an ice bath.[9]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[9]
-
Collect the solid product by vacuum filtration.[9]
Synthesis of Pyrimidines
Pyrimidines are a fundamentally important class of heterocycles, forming the basis of nucleic acids and possessing a wide range of biological activities.[13] this compound serves as a versatile C3 synthon for the construction of the pyrimidine (B1678525) ring.[13] A common approach is the condensation of this compound with an N-C-N fragment, such as urea, thiourea, or guanidine, often under acidic or basic conditions.[13][14]
The general reaction pathway for pyrimidine synthesis from this compound can be visualized as follows:
Quantitative Data for Pyrimidine Synthesis
The following table provides examples of reaction conditions and yields for the synthesis of pyrimidine derivatives.
| C-C-C Fragment | N-C-N Fragment | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Chalcones | Guanidine hydrochloride | Isopropanol | Silver oxide, reflux | - | [13] |
| Benzaldehyde, Ethyl acetoacetate | Urea | Acetonitrile | Copper (II) triflate | High | [13] |
| Halogenated enone | S-methylisothiourea sulphate | Methanol/water | HCl, reflux | - | [13] |
Experimental Protocol: Three-Component Synthesis of a Dihydropyrimidinone (Biginelli-type Reaction)
This protocol describes a Biginelli-type reaction, which is closely related to the synthesis of pyrimidines and showcases a multicomponent approach.
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Ethyl acetoacetate (1.0 mmol, 0.130 g)
-
Urea (1.2 mmol, 0.072 g)
-
Acetonitrile (5 mL)
-
Copper (II) triflate (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of copper (II) triflate in acetonitrile.[13]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold acetonitrile.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion
This compound has proven to be an exceptionally versatile and valuable synthon in organic synthesis. Its inherent reactivity, arising from the interplay of the enamine and ester functionalities, allows for the construction of a wide variety of medicinally relevant heterocyclic scaffolds, including 1,4-dihydropyridines, quinolones, pyrroles, and pyrimidines. The multicomponent reactions in which it participates, such as the Hantzsch synthesis, exemplify the principles of atom economy and synthetic efficiency. This guide has provided an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations, underscoring the continued importance of this compound in the toolkit of the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 7. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. bu.edu.eg [bu.edu.eg]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethyl 3-aminocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3-aminocrotonate (CAS No: 7318-00-5), a versatile intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its proton and carbon framework.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group protons, the vinyl proton, the methyl group attached to the double bond, and the amine protons. The observed chemical shifts and multiplicities are consistent with the enamine structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.12 - 1.15 | t | 3H | -OCH₂CH₃ |
| 1.81 | s | 3H | -C(CH₃ )= |
| 3.94 - 3.98 | q | 2H | -OCH₂ CH₃ |
| 4.29 | s | 1H | =CH - |
| 6.92, 7.71 | s (broad) | 2H | -NH₂ |
Note: The amine protons may appear as two broad singlets due to restricted rotation and exchange phenomena.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound shows six distinct carbon signals, corresponding to the carbonyl carbon, the two olefinic carbons, the methyl carbon on the double bond, and the two carbons of the ethyl group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 14.8 | -OCH₂CH₃ |
| 22.2 | -C(CH₃ )= |
| 58.6 | -OCH₂ CH₃ |
| 83.7 | =C H- |
| 160.6 | =C (NH₂)- |
| 170.5 | C =O |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, C=C, and C-O bonds.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretching (amine) |
| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (α,β-unsaturated ester) |
| ~1610 | Strong | C=C stretching (alkene) |
| ~1560 | Strong | N-H bending (amine) |
| ~1250 | Strong | C-O stretching (ester) |
Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (129.16 g/mol ) and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | High | [M - OC₂H₅]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters :
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Nicolet Impact 410 FT-IR spectrometer.
-
Sample Preparation : A small amount of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Parameters :
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mass Spectrometry
-
Instrumentation : A Hewlett-Packard 5989B Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Introduction : A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC inlet.
-
GC Conditions :
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for structural elucidation typically follows a set pattern, beginning with non-destructive techniques and progressing to destructive ones if necessary.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.
An In-depth Technical Guide on the Tautomerism of Ethyl 3-aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate, a versatile β-enamino ester, is a pivotal building block in synthetic organic chemistry, particularly in the construction of various heterocyclic scaffolds of medicinal importance. Its reactivity is intrinsically linked to its tautomeric nature, primarily existing in a dynamic equilibrium between the enamine and imine forms. This technical guide provides a comprehensive exploration of the tautomerism of this compound, detailing the structural aspects, the influence of environmental factors on the tautomeric equilibrium, and its implications in key synthetic transformations. This guide consolidates quantitative data, presents detailed experimental and computational protocols for tautomer analysis, and visualizes the mechanistic pathways where its tautomerism is crucial.
Introduction to Tautomerism in this compound
This compound can theoretically exist in four tautomeric forms: the enamine, imine, and their corresponding keto-enol tautomers. However, the predominant equilibrium of significance is the imine-enamine tautomerism. The enamine form is generally the more stable and prevalent tautomer due to the formation of a conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group of the ester. This delocalization of electrons results in a more stabilized molecule.
Furthermore, the enamine tautomer of this compound can exist as (E) and (Z) geometric isomers. The (Z)-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is highly dependent on various factors, most notably the solvent and temperature. While specific quantitative data for the tautomeric equilibrium of this compound is sparse in the literature, analysis of its ¹H NMR spectrum in dimethyl sulfoxide-d6 (DMSO-d6) reveals the exclusive presence of the (Z)-enamine tautomer[1][2]. This suggests that in polar aprotic solvents, the equilibrium lies heavily towards the stabilized (Z)-enamine form.
The yield of the synthesis of this compound from ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in different solvents can provide indirect evidence for the stability of the enamine tautomer. Higher yields are often observed in solvents that favor the formation and stability of the enamine product.
Table 1: Synthesis Yield of this compound in Various Solvents [3]
| Solvent | Yield (%) |
| Methanol | 92.1 |
| Ethanol | 84.4 |
| Isopropyl Alcohol | 73.7 |
| tert-Butanol | 74.3 |
| Acetonitrile | 68.6 |
| Benzene | 52.8 |
| Toluene | 50.9 |
| Solvent-free | 78.3 |
Experimental and Computational Protocols for Tautomer Analysis
The study of tautomerism in this compound necessitates a combination of spectroscopic and computational methodologies to identify and quantify the different tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures. The distinct chemical environments of the protons in each tautomer result in separate signals, the integration of which allows for the determination of their relative concentrations.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound (approximately 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₆) to investigate the solvent effect on the tautomeric equilibrium.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Record spectra at a constant temperature (e.g., 298 K) to ensure reproducibility. Variable temperature (VT) NMR studies can also be performed to assess the thermodynamic parameters of the equilibrium.
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest is crucial for accurate quantification.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data with appropriate apodization and phase correction.
-
Carefully integrate the signals corresponding to each tautomer. For the enamine form, the vinyl proton and the NH₂ protons are characteristic. For the imine form, the CH₂ and CH₃ protons adjacent to the C=N bond would be indicative.
-
The equilibrium constant (Keq) can be calculated using the formula: Keq = [Imine] / [Enamine] = (Integral of Imine signal) / (Integral of Enamine signal)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria by observing the different absorption maxima (λmax) of the conjugated systems present in the enamine and imine forms.
General Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of different polarities.
-
Spectral Acquisition: Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The presence of distinct absorption bands or shoulders can indicate the co-existence of multiple tautomers. Deconvolution of the overlapping bands can be used to estimate the relative concentrations of each species.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool to investigate the relative stabilities of the different tautomers and to predict their spectroscopic properties.
Workflow for Computational Analysis:
Role of Tautomerism in Synthetic Pathways
The tautomeric nature of this compound is fundamental to its utility in various multicomponent reactions for the synthesis of heterocyclic compounds.
Hantzsch Pyridine (B92270) Synthesis
In the Hantzsch pyridine synthesis, this compound acts as the enamine component, reacting with an aldehyde and a β-ketoester to form a dihydropyridine (B1217469) derivative.
Biginelli Reaction
In a variation of the Biginelli reaction, this compound can be used in place of a β-ketoester. The enamine nitrogen acts as a nucleophile in the initial step.
Paal-Knorr Pyrrole (B145914) Synthesis
This compound can be envisioned to participate in Paal-Knorr type syntheses. Although not a classical Paal-Knorr starting material, its enamine functionality allows it to react with 1,4-dicarbonyl compounds to form pyrrole derivatives.
Conclusion
The tautomerism of this compound is a critical determinant of its chemical behavior and synthetic utility. The predominance of the (Z)-enamine tautomer, stabilized by intramolecular hydrogen bonding and conjugation, dictates its reactivity as a nucleophile in various important synthetic transformations. While quantitative data on its tautomeric equilibrium remains an area for further investigation, the established experimental and computational protocols provide a robust framework for such studies. A thorough understanding of the factors governing the tautomeric balance is essential for optimizing reaction conditions and designing novel synthetic routes to valuable heterocyclic compounds for applications in drug discovery and materials science.
References
Solubility Profile of Ethyl 3-Aminocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethyl 3-aminocrotonate in various solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate. This document summarizes available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual workflow to aid in experimental design.
Core Data Presentation: Solubility of this compound
The solubility of this compound has been compiled from various sources. While quantitative data in organic solvents is limited in publicly available literature, the following table summarizes the known solubility information.
| Solvent | Solubility | Temperature (°C) | Data Type |
| Water | 26 g/L | 25 | Quantitative |
| Chloroform | Soluble[1] | Not Specified | Qualitative |
| Methanol | Soluble[1] | Not Specified | Qualitative |
It is important to note that for many organic solvents, only qualitative data is available. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Vials for sample collection
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a sealed flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Place the flask in a constant temperature shaker bath. The temperature should be rigorously controlled to ensure accurate and reproducible results.
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
The Discovery and Enduring Utility of Ethyl 3-Aminocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate, a key building block in organic synthesis, possesses a rich history intrinsically linked to the development of heterocyclic chemistry. This technical guide provides an in-depth exploration of its discovery, historical significance, and key synthetic methodologies. Detailed experimental protocols for its preparation are presented, alongside a comprehensive summary of its physicochemical and spectroscopic properties. The guide further elucidates the compound's versatile reactivity, particularly its ambident nucleophilicity, and its pivotal role as a precursor in multicomponent reactions such as the Hantzsch dihydropyridine (B1217469) synthesis. Visual diagrams of reaction mechanisms and experimental workflows are included to provide a clear and practical resource for professionals in the chemical and pharmaceutical sciences.
Introduction
This compound, also known as ethyl β-aminocrotonate, is an organic compound featuring both an enamine and an ester functional group. This unique structural arrangement confers a high degree of reactivity, establishing it as a valuable intermediate in the synthesis of a wide array of chemical structures, most notably heterocyclic systems.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs), including calcium channel blockers.[2] This guide aims to provide a comprehensive overview of the discovery, synthesis, and chemical behavior of this important synthetic tool.
Discovery and History
The history of this compound is not marked by a singular, isolated discovery but is instead deeply intertwined with the pioneering work on β-amino-α,β-unsaturated esters and multicomponent reactions in the late 19th century. The first documented synthesis of a related compound, mthis compound, was reported by M. Conrad and W. Epstein in 1887.[3] Their work involved the reaction of methyl acetoacetate (B1235776) with gaseous ammonia (B1221849) in an ethereal solution, laying the groundwork for the synthesis of this class of enamines.
The most significant early application and implicit synthesis of this compound emerged from the work of Arthur Hantzsch in 1881 with his development of the Hantzsch dihydropyridine synthesis.[4] In this seminal multicomponent reaction, this compound is formed in situ from the reaction of ethyl acetoacetate and ammonia, subsequently reacting with an aldehyde and another equivalent of a β-ketoester to form the dihydropyridine core.[4] This reaction has become a classic method for the synthesis of dihydropyridines, a class of compounds with significant therapeutic applications, particularly as cardiovascular drugs.[5]
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[6] A summary of its key physical and spectroscopic properties is provided in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Melting Point | 33-35 °C | |
| Boiling Point | 210-215 °C | |
| Density | 1.022 g/mL at 25 °C | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [6] |
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz): [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.62 | br s | 2H | NH₂ |
| 4.30 | s | 1H | =CH |
| 3.90 | q | 2H | OCH₂CH₃ |
| 1.71 | s | 3H | C(NH₂)=CH-CH₃ |
| 1.06 | t | 3H | OCH₂CH₃ |
¹³C NMR (CDCl₃, 101 MHz): [7]
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O |
| 160.6 | C -NH₂ |
| 83.7 | =C H |
| 58.6 | OC H₂CH₃ |
| 22.2 | C(NH₂)=CH-C H₃ |
| 14.8 | OCH₂C H₃ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (amine) |
| ~2980-2850 | Medium | C-H stretching (alkane) |
| ~1650 | Strong | C=O stretching (ester) |
| ~1610 | Strong | C=C stretching (alkene) |
| ~1560 | Strong | N-H bending (amine) |
| ~1250 | Strong | C-O stretching (ester) |
Experimental Protocols for Synthesis
The most common and well-established method for the synthesis of this compound is the condensation of ethyl acetoacetate with an ammonia source. Several variations of this method exist, including classical batch processes and modern continuous flow syntheses.
Method 1: Batch Synthesis using Ammonium (B1175870) Acetate (B1210297)
This protocol is a widely used laboratory-scale synthesis.
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate (e.g., 3 equivalents) in methanol.
-
To this solution, add ethyl acetoacetate (1 equivalent).
-
Stir the reaction mixture at room temperature for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:3 mixture of ethyl acetate and n-hexane as the eluent.[8]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash it three times with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate) to yield pure this compound.[8]
Method 2: Continuous Flow Synthesis using Aqueous Ammonia
This method is suitable for larger-scale production and offers improved control over reaction parameters.
Materials:
-
Ethyl acetoacetate
-
Aqueous ammonia (25% solution)
Apparatus:
-
Continuous flow reactor system (e.g., a stainless steel tubular reactor)
-
Pumps for reactant delivery
-
T-mixer
-
Heating bath
-
Back-pressure regulator
Procedure:
-
Set up the continuous flow reactor system. A stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) is suitable.[7]
-
Heat the reactor to the desired temperature (e.g., 50 °C) using a heating bath.
-
Pump ethyl acetoacetate and a 25% aqueous ammonia solution at a molar ratio of 1:3 into a T-mixer.[7]
-
The combined stream then flows through the heated tubular reactor. The residence time should be adjusted to optimize the yield (e.g., 22 minutes).[7]
-
The product stream exiting the reactor is collected. The yield of this compound under these conditions can be as high as 94%.[7]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its dual reactivity as a nucleophile, a property known as ambident nucleophilicity.
Ambident Nucleophilicity
The enamine structure of this compound results in two nucleophilic centers: the nitrogen atom of the amino group and the α-carbon of the crotonate backbone.[4] This allows it to react with electrophiles at either site, leading to N-substituted or C-substituted products.
-
N-Acylation: Reaction with acylating agents, such as acid chlorides in the presence of a base like pyridine (B92270), can lead to the formation of N-acylated products (enamides).[9]
-
C-Acylation: Under different conditions, acylation can occur at the α-carbon to yield C-acylated products (enaminones).[9]
The regioselectivity of the acylation (N- vs. C-acylation) is influenced by factors such as the nature of the acylating agent, the solvent, and the base used.[9] For example, the use of pyridine as a base with saturated acid chlorides tends to favor N-acylation.[9]
Hantzsch Dihydropyridine Synthesis
As previously mentioned, the Hantzsch synthesis is a cornerstone application of this compound. In this reaction, it acts as the enamine component. The reaction proceeds through a series of steps:
-
Knoevenagel Condensation: An aldehyde reacts with a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form this compound.
-
Michael Addition: The enamine (this compound) undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the final 1,4-dihydropyridine (B1200194) product.
Conclusion
From its implicit discovery in the late 19th century to its current widespread use in organic synthesis, this compound has proven to be a remarkably versatile and enduring chemical intermediate. Its straightforward synthesis from readily available starting materials, combined with its rich reactivity, particularly its ambident nucleophilic character, has cemented its importance in the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthetic applications of this compound is essential for the continued innovation of and access to vital chemical entities. The detailed protocols and data presented in this guide serve as a valuable resource for harnessing the full potential of this important building block.
References
- 1. Ethyl 3-amino-4,4,4-trifluorocrotonate(372-29-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. DE3918122A1 - METHOD FOR PRODUCING 3- (AMINO) -CROTONOIC METHYL ESTER - Google Patents [patents.google.com]
- 4. magritek.com [magritek.com]
- 5. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. op.niscpr.res.in [op.niscpr.res.in]
Methodological & Application
Application Notes and Protocols: Ethyl 3-aminocrotonate in Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ethyl 3-aminocrotonate in the Hantzsch pyridine (B92270) synthesis, a cornerstone multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs) and their corresponding pyridine derivatives. The methodologies detailed herein are designed to be adaptable for the synthesis of a diverse array of DHP derivatives, which are of significant interest in medicinal chemistry, particularly as calcium channel blockers for the treatment of cardiovascular diseases.[1][2][3]
Introduction
First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[4] A versatile and advantageous modification of this synthesis involves the use of pre-formed β-enamino esters, such as this compound. This approach offers greater control over the substitution pattern of the final dihydropyridine (B1217469) ring. This compound serves as a key building block, providing one of the ester functionalities and a portion of the dihydropyridine core.
The resulting 1,4-dihydropyridine (B1200194) products are a critical class of compounds, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents like nifedipine (B1678770) and amlodipine.[4] The subsequent oxidation of the 1,4-dihydropyridine ring leads to the formation of the corresponding pyridine structure, a privileged scaffold in numerous biologically active compounds.[2][3]
Reaction Scheme and Mechanism
The Hantzsch synthesis using this compound proceeds through a series of condensation and cyclization reactions. The overall transformation can be depicted as follows:
Reactants:
-
Aromatic or Aliphatic Aldehyde (R-CHO)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
This compound
Product:
-
1,4-Dihydropyridine derivative
The reaction mechanism involves the initial Knoevenagel condensation of the aldehyde with the β-ketoester to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the this compound to this intermediate. The resulting adduct then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Hantzsch synthesis of 1,4-dihydropyridines using this compound or analogous β-enamino esters with various aldehydes.
Table 1: Reaction Conditions for Hantzsch Synthesis
| Aldehyde | β-Ketoester | Solvent | Catalyst | Temperature (°C) | Time (h) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ethanol | None | Reflux | 4-6 | [1] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Isopropanol | Piperidine (B6355638) | Reflux | 3-5 | [1] |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Acetic Acid | None | 100 | 6-8 | [1] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethanol | p-TSA | Reflux | 5-7 | [1] |
| 2-Nitrobenzaldehyde | Methyl acetoacetate | Methanol | None | Reflux | 5 | [5] |
| 4-Nitro-5-imidazolecarboxaldehyde | Mthis compound | Acetic Acid | - | - | - | [6] |
Table 2: Expected Yields and Physical Properties of 1,4-Dihydropyridine Derivatives
| Product Derivative | Expected Yield (%) | Melting Point (°C) | Appearance | Reference |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 | 156-158 | Yellowish solid | [1] |
| Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85-95 | 202-204 | Yellow crystals | [1] |
| Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 82-88 | 143-145 | Pale yellow solid | [1] |
| Diethyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85-92 | 160-162 | Yellow solid | [1] |
| Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine) | ~60 | 172-174 | Yellow crystalline powder | [5] |
| 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | 28.8 | - | - | [7] |
| 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | 15.3 | 172.5-175.0 | Pale yellow crystals | [7] |
Note: The yields and melting points are representative and may vary depending on the specific reactants, reaction conditions, and purification methods.
Experimental Protocols
The following is a general, adaptable protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., ethanol, isopropanol, acetic acid) (10-20 mL)
-
Catalyst (optional, e.g., piperidine, p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization or column chromatography supplies
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent (10-20 mL).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).[1]
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Purification:
-
Recrystallization: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: For non-crystalline products or to remove stubborn impurities, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) is effective.[8]
Visualizations
Hantzsch Pyridine Synthesis Workflow
Caption: A generalized experimental workflow for the Hantzsch pyridine synthesis.
Simplified Hantzsch Reaction Mechanism
Caption: Key steps in the Hantzsch synthesis of 1,4-dihydropyridines.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of dihydropyridine-based calcium channel blockers.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Dihydropyridine Synthesis Using Ethyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of a major class of calcium channel blockers used in the treatment of hypertension and angina.[1] The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction first reported in 1881, remains a fundamental and widely utilized method for the construction of these heterocyclic compounds.[1][2] Ethyl 3-aminocrotonate is a key building block in this synthesis, serving as a versatile precursor that provides one of the ester functionalities and a portion of the dihydropyridine core.[3]
These application notes provide detailed protocols and comparative data for the synthesis of 1,4-dihydropyridines utilizing this compound, covering classical, catalyzed, and microwave-assisted methodologies.
Reaction Principle: The Hantzsch Synthesis
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of an enamine like this compound), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][4] The use of pre-formed this compound offers advantages in synthesizing unsymmetrical dihydropyridines.
The generally accepted mechanism involves a series of condensation and addition reactions:
-
Knoevenagel Condensation: The aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine (in this case, this compound can be used directly).
-
Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.[5]
Data Presentation: Comparative Performance of Catalysts
The choice of catalyst significantly impacts reaction efficiency, offering improvements in yield and reductions in reaction time and temperature. The following table summarizes the performance of various catalysts in the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None | Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | NH₄OAc | Ethanol (B145695) | Reflux | 8 | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Guanidine HCl | 1,3-Diphenyl pyrazole-4-carbaldehyde | Ethyl acetoacetate | NH₄OAc | N/A | RT | 2 | 90 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 25 | 0.33 | 98 |
| Cellulose-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O/Ethanol | 60 | 1.5 | 95 |
| FeCl₃ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Solvent-free | 110 | 1 | High |
| [Msim]Cl | 4-Hydroxybenzaldehyde | Acetylacetone | 2-Phenylethylamine | Ethanol | RT | 2 | 90 |
Data compiled from multiple sources.[5][6][7] Conditions and yields are representative and may vary.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis (One-Pot)
This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative using a traditional thermal method.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (10 mmol)
-
Ethanol (25-30 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (25-30 mL).
-
Heat the mixture to reflux with constant stirring for the required time (typically 6-8 hours for an uncatalyzed reaction, or less if a catalyst is used).[5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to yield the pure 1,4-dihydropyridine derivative.
Protocol 2: Stepwise Synthesis of Felodipine (B1672334) Analogue
This protocol details a two-step procedure, which is often used for the synthesis of unsymmetrical dihydropyridines like felodipine, involving the pre-formation of a benzylidene intermediate.[3]
Materials:
-
Methyl acetoacetate
-
This compound
-
Toluene
-
Heptane
-
Reaction vessel with heating and stirring capabilities
Procedure: Step 1: Synthesis of Methyl 2-(2,3-dichlorobenzylidene)acetoacetate
-
React 2,3-dichlorobenzaldehyde with methyl acetoacetate, typically in the presence of a mild base like piperidine (B6355638) or a Lewis acid catalyst, to form the benzylidene intermediate. This reaction is often performed in a solvent like isopropanol.
-
Isolate the intermediate product after the reaction is complete.
Step 2: Cycloaddition Reaction
-
Combine the methyl benzylidene intermediate (e.g., 25.0 g, 0.091 mol) and this compound (e.g., 23.62 g, 0.183 mol, a 1:2 ratio) in a reaction vessel under solvent-free conditions.[3]
-
Heat the reaction mixture to 55-60°C and maintain for approximately 2 hours with stirring.[3]
-
After the reaction is complete (monitored by TLC or HPLC), add toluene and heat to 65-70°C to obtain a clear solution.
-
Induce precipitation of the product by adding heptane to the warm toluene solution.
-
Cool the mixture, and collect the solid product by filtration.
-
Dry the product under vacuum. This method can yield felodipine with high purity (e.g., 98.8%) and good yield (e.g., 74%).[3]
Protocol 3: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields. This protocol outlines a solvent-free, microwave-assisted synthesis.[8]
Materials:
-
3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine (3 mmol)
-
Ethyl acetoacetate (9 mmol)
-
Ammonium acetate (3.6 mmol)
-
Barium nitrate (B79036) (Ba(NO₃)₂) (0.3 mmol) as catalyst
-
Microwave synthesis reactor
-
Ethyl acetate and water for workup
Procedure:
-
In a suitable microwave reaction vessel, combine 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine (1.02 g, 3 mmol), ethyl acetoacetate (1.17 g, 9 mmol), ammonium acetate (0.277 g, 3.6 mmol), and Ba(NO₃)₂ (78.5 mg, 0.3 mmol).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under solvent-free conditions at a set temperature (e.g., 60°C) for a short duration (e.g., 5-30 minutes).[8] Note: Reaction times are significantly shorter than conventional heating.
-
After irradiation, allow the vessel to cool to room temperature.
-
Perform a simple workup, which may involve diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired product (yields can be very high, e.g., 86-96%).[8]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 1,4-dihydropyridines via the Hantzsch reaction. The methodologies presented here, from classical thermal methods to modern catalyzed and microwave-assisted protocols, offer researchers a range of options to suit their specific synthetic goals, whether for library synthesis, scale-up, or the development of novel therapeutic agents. The use of appropriate catalysts and reaction conditions can lead to high yields, shorter reaction times, and more environmentally benign processes.
References
- 1. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. Synthesis of 1, 4-Dihydropyridine Derivatives using FeCl3 as Catalyst under Solvent-free Condition – Oriental Journal of Chemistry [orientjchem.org]
- 8. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-Aminocrotonate in the Biginelli Reaction for Dihydropyrimidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. While the classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793), the use of pre-formed β-enamino esters, such as ethyl 3-aminocrotonate, offers an efficient and often higher-yielding alternative.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the Biginelli reaction for the synthesis of a variety of dihydropyrimidinones.
Reaction Principle and Advantages
The use of this compound in the Biginelli reaction streamlines the synthesis of DHPMs. As a pre-formed enamine, it readily participates in the cyclocondensation, often leading to improved reaction rates and yields compared to the traditional in-situ formation from a β-ketoester and ammonia (B1221849) source. This approach offers several advantages:
-
Efficiency: The reaction is typically a one-pot synthesis, simplifying the experimental setup and work-up procedures.
-
Versatility: A wide range of aromatic, aliphatic, and heterocyclic aldehydes can be employed, allowing for the generation of diverse libraries of DHPMs.
-
Favorable Reaction Conditions: The reaction can be performed under various conditions, including conventional heating, microwave irradiation, and in some cases, solvent-free conditions, aligning with the principles of green chemistry.
Reaction Mechanism
The generally accepted mechanism for the Biginelli reaction involving this compound proceeds through a series of key steps. Initially, the aldehyde reacts with urea or thiourea to form an acyliminium ion intermediate. This is followed by the nucleophilic attack of the enamine (this compound) on the iminium ion. The resulting open-chain intermediate then undergoes cyclization and subsequent dehydration to yield the final dihydropyrimidinone product.
Caption: Proposed mechanism of the Biginelli reaction with this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of dihydropyrimidinones using this compound under both conventional heating and microwave-assisted conditions.
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the synthesis of DHPMs using conventional heating under reflux.
Materials:
-
This compound (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., a few drops of concentrated HCl, or a Lewis acid like Yb(OTf)₃)
-
Solvent (e.g., Ethanol, Acetonitrile) (10-15 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Add the solvent (10-15 mL) and the catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the reaction mixture into crushed ice with stirring.
-
Filter the resulting solid, wash with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient method for the synthesis of DHPMs using microwave irradiation, often under solvent-free conditions.
Materials:
-
This compound (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Montmorillonite K-10, Amberlyst-15, or a Lewis acid) (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst.
-
If performing the reaction under solvent-free conditions, ensure the reactants are well-mixed. A few drops of a high-boiling point solvent like DMF or DMSO can be added to facilitate mixing and heat absorption if necessary.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 100-150 °C) for a short duration (typically 5-20 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a suitable solvent (e.g., ethanol) to the reaction mixture and stir.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallize the product if further purification is required.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of dihydropyrimidinones via the Biginelli reaction using this compound with various aldehydes and catalysts.
Table 1: Conventional Heating Synthesis of Dihydropyrimidinones
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | conc. HCl | Ethanol | 4 | 85 |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | Acetonitrile | 3 | 92 |
| 4-Methoxybenzaldehyde | conc. HCl | Ethanol | 5 | 88 |
| 4-Nitrobenzaldehyde | Yb(OTf)₃ | Acetonitrile | 2.5 | 95 |
| 2-Naphthaldehyde | conc. HCl | Ethanol | 6 | 82 |
Note: Yields are for isolated products after purification.
Table 2: Microwave-Assisted Synthesis of Dihydropyrimidinones
| Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) |
| Benzaldehyde | Montmorillonite K-10 | Solvent-free, 120°C | 10 | 91 |
| 4-Chlorobenzaldehyde | Amberlyst-15 | Solvent-free, 130°C | 8 | 94 |
| 4-Methoxybenzaldehyde | Montmorillonite K-10 | Solvent-free, 120°C | 12 | 89 |
| 4-Nitrobenzaldehyde | Amberlyst-15 | Solvent-free, 130°C | 7 | 96 |
| Furfural | Montmorillonite K-10 | Solvent-free, 110°C | 15 | 85 |
Note: Yields are for isolated products after purification.
Experimental Workflow and Logical Relationships
The general workflow for the synthesis and purification of dihydropyrimidinones using this compound is depicted below. The selection of the synthetic route often depends on the desired reaction time and the availability of specialized equipment like a microwave reactor.
Caption: General experimental workflow for the synthesis of DHPMs.
Conclusion
The use of this compound provides a robust and efficient pathway for the synthesis of dihydropyrimidinones via the Biginelli reaction. Both conventional heating and microwave-assisted protocols offer viable routes, with the latter often providing significant advantages in terms of reaction time and yield. The versatility of this method allows for the creation of a wide array of substituted DHPMs, making it a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols and data serve as a practical guide for the implementation of this important multicomponent reaction.
References
Application Notes and Protocols: Regioselective Acylation of Ethyl 3-aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a versatile bifunctional molecule possessing two nucleophilic centers: the nitrogen atom of the amino group and the α-carbon of the enamine moiety. This dual reactivity, known as ambident nucleophilicity, allows for selective acylation at either the nitrogen (N-acylation) to yield enamides, or at the carbon (C-acylation) to afford enaminones.[1] The regioselectivity of this transformation is of significant interest in organic synthesis, as both N-acylated and C-acylated products serve as valuable intermediates in the preparation of a wide range of heterocyclic compounds and pharmacologically active molecules.[2][3]
This document provides detailed application notes and experimental protocols for the selective N- and C-acylation of this compound. The reaction conditions, including the choice of acylating agent, base, and solvent, play a crucial role in directing the regiochemical outcome of the reaction.
Factors Influencing N- vs. C-Acylation
The regioselectivity of the acylation of this compound is a delicate balance of electronic and steric factors, influenced by the following key parameters:
-
Nature of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, tend to favor N-acylation, which is kinetically controlled. Less reactive agents can allow for thermodynamic control, potentially favoring C-acylation. The steric bulk of the acylating agent can also influence the site of attack.
-
Role of the Base: The choice of base is critical in modulating the reactivity of the enamine and the acylating agent. Pyridine (B92270) is commonly employed and often favors N-acylation.[1] It can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Triethylamine, a non-nucleophilic base, can also be used, but its effect on regioselectivity can differ.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing charged intermediates. Aprotic solvents like benzene (B151609), toluene, or dichloromethane (B109758) are commonly used.
-
Temperature: Lower temperatures generally favor the kinetically controlled N-acylation product, while higher temperatures may promote equilibration to the thermodynamically more stable C-acylated product.
Data Presentation: Quantitative Analysis of Acylation Regioselectivity
The following tables summarize the quantitative data on the regioselective acylation of β-enamino esters, primarily focusing on mthis compound as a close analog to this compound, due to the availability of detailed studies. These results are generally applicable to the ethyl ester.
Table 1: N-Acylation of Mthis compound [1]
| Acylating Agent | Base | Solvent | Temperature | Product(s) | Yield (%) |
| Acetyl Chloride | Pyridine | Benzene | 0 °C to RT | (Z)-N-acetyl | Excellent |
| Propionyl Chloride | Pyridine | Benzene | 0 °C to RT | (Z)-N-propionyl | Excellent |
| Isobutyryl Chloride | Pyridine | Benzene | Not Specified | (Z)-N-isobutyryl | Not Specified |
| Acetic Anhydride (B1165640) | None | Reflux | Reflux | (Z)-N-acetyl | Not Specified |
Table 2: C-Acylation and Mixed Acylation of Mthis compound [1]
| Acylating Agent | Base | Solvent | Temperature | Product(s) | Yield (%) |
| Dichloroacetyl Chloride | Pyridine | Benzene | Not Specified | (E)-s-Z-C-dichloroacetyl | 80 |
| Phenoxyacetyl Chloride | Pyridine | Benzene | Not Specified | (N,Z), (C,E-s-Z), (C,Z-s-Z) | 42 (N), 14 (C,E), 35 (C,Z) |
| 2,4-Dichlorophenoxyacetyl Chloride | Pyridine | Benzene | Not Specified | (N,Z), (C,E-s-Z), (C,Z-s-Z) | 40 (N), 20 (C,E), 32 (C,Z) |
Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound with Acetyl Chloride
This protocol describes the selective N-acetylation of this compound using acetyl chloride in the presence of pyridine, which generally yields the (Z)-enamide as the major product.[1]
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Benzene (anhydrous)
-
2N Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the stirred solution.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous benzene dropwise from the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:4 ethyl acetate-petroleum ether mobile phase).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers sequentially with cold 2N hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure ethyl (Z)-3-(acetylamino)but-2-enoate.
Protocol 2: Selective N-Acetylation of this compound with Acetic Anhydride
This protocol provides an alternative method for N-acetylation using acetic anhydride, which also favors the formation of the N-acylated product.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and acetic anhydride (1.2 eq).
-
Stir the mixture at room temperature for the appropriate time, monitoring the reaction by TLC. For some substrates, heating under reflux may be necessary.[1]
-
After completion of the reaction, dissolve the reaction mixture in ether (5 mL).
-
Allow the solution to stand at room temperature for 1 hour to induce crystallization of the product.
-
Collect the crystalline product by filtration and wash with a small amount of cold ether.
-
If necessary, the filtrate can be concentrated and the residue purified by column chromatography to recover any remaining product.
Protocol 3: Selective C-Acylation of this compound (Adapted from Mthis compound)
This protocol is adapted from the selective C-acylation of mthis compound using dichloroacetyl chloride and is expected to yield the corresponding C-acylated product with this compound.[1]
Materials:
-
This compound
-
Dichloroacetyl chloride
-
Pyridine (anhydrous)
-
Benzene (anhydrous)
-
2N Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Follow the same setup as in Protocol 1. Dissolve this compound (1.0 eq) in anhydrous benzene and cool to 0 °C.
-
Add anhydrous pyridine (1.1 eq).
-
Slowly add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous benzene dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Perform the same work-up procedure as described in Protocol 1 (steps 7-10).
-
Purify the crude product by column chromatography to isolate the ethyl 2-(dichloroacetyl)-3-aminobut-2-enoate.
Visualizations
Caption: Reaction pathways for N- vs. C-acylation of this compound.
Caption: General experimental workflow for the acylation of this compound.
References
Application Notes and Protocols: Regioselectivity in Reactions of Ethyl 3-aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a highly versatile β-enamino ester widely utilized as a key building block in organic synthesis. Its value stems from its ambident nucleophilic character, possessing two reactive sites for electrophilic attack: the nitrogen atom of the amino group and the α-carbon of the enamine system.[1] This duality allows for the synthesis of a diverse range of compounds, but also presents a significant challenge in controlling the regioselectivity of its reactions.
The ability to direct an electrophile to either the nitrogen (N-attack) or the carbon (C-attack) is crucial for the synthesis of specific target molecules, particularly in the construction of heterocyclic scaffolds like pyridines, pyrimidines, and quinolines, which are prevalent in many pharmaceutical agents.[1][2] These application notes provide a detailed overview of the factors influencing regioselectivity in key reactions of this compound and offer standardized protocols for achieving desired outcomes.
Regioselectivity in Acylation Reactions: N- vs. C-Acylation
The acylation of this compound can lead to two distinct products: N-acylated enamides or C-acylated enaminones. The outcome is highly dependent on the reaction conditions and the nature of the acylating agent.[1][3] Enamides are valuable intermediates, while enaminones are versatile precursors for various heterocyclic systems.
Controlling the site of acylation is paramount. Studies on the analogous mthis compound have shown that the choice of the acid chloride and the organic base used as an acid scavenger are critical factors in determining the N/C selectivity.[3]
Data Presentation: Factors Influencing Acylation Regioselectivity
| Electrophile (Acyl Chloride) | Base | Predominant Product | Remarks | Reference |
| Aliphatic (e.g., Isobutyryl chloride) | Pyridine (B92270) | N-Acylation (Enamide) | Strong preference for N-terminal selectivity is observed. | [3] |
| Aromatic (e.g., Benzoyl chloride) | Pyridine | Mixture of N- and C-Acylation | Clear-cut regioselectivity is often not achieved; steric and electronic effects of the aromatic ring play a role. | [3] |
| α,β-Unsaturated (e.g., Cinnamoyl chloride) | Triethylamine | Cyclized Dihydropyridinone | The initial N-acylated product undergoes an in-situ[3][3] sigmatropic rearrangement followed by cyclization. | [3] |
Diagram: Competing Pathways in Acylation
Caption: N- vs. C-acylation pathways of this compound.
Experimental Protocol: Regioselective N-Acylation
This protocol is adapted from studies on similar enamino esters for the preferential synthesis of an N-acylated product.[3]
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Pyridine (1.5 eq, as base and solvent)
-
Anhydrous Benzene or Toluene (as solvent)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath.
-
-
Procedure:
-
Dissolve this compound in anhydrous benzene/toluene and pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add isobutyryl chloride dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-acylated enamide.
-
Application in Heterocyclic Synthesis
This compound is a cornerstone in multicomponent reactions for synthesizing heterocycles. The regiochemistry of these complex transformations is critical for assembling the correct ring system.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction used to produce 1,4-dihydropyridines (DHPs), a scaffold found in numerous cardiovascular drugs.[1][4] In this reaction, this compound acts as the nitrogen source and provides two carbons for the final ring. It reacts with an aldehyde and a β-dicarbonyl compound. The key steps involve a Michael addition of the enamine to a Knoevenagel condensation product, followed by cyclization and dehydration.[1][4]
Diagram: Hantzsch Synthesis Experimental Workflow
Caption: Step-by-step workflow for Hantzsch dihydropyridine (B1217469) synthesis.
Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative
This is a general protocol for the synthesis of a 1,4-dihydropyridine.[4][5]
-
Reagents & Setup:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
β-Ketoester (e.g., Ethyl acetoacetate, 1.0 eq)
-
This compound (1.0 eq)
-
Solvent (e.g., Ethanol (B145695), 10-20 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the β-ketoester in ethanol.
-
Add this compound to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).
-
Maintain reflux for 3-5 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Once complete, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 1,4-dihydropyridine product under vacuum.
-
Pyrimidine (B1678525) Synthesis
Pyrimidines are another class of vital heterocycles found in nucleic acids and numerous pharmaceuticals.[6][7] this compound can serve as a three-carbon (C-C-C) synthon that undergoes cyclocondensation with N-C-N fragments like urea, thiourea, or guanidine (B92328) to form the pyrimidine ring.[6][7] The reaction regioselectivity ensures the formation of the six-membered diazine ring.
Diagram: Pyrimidine Synthesis Pathway
Caption: General pathway for pyrimidine synthesis via cyclocondensation.
Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative
This protocol describes a typical cyclocondensation to form a substituted pyrimidine.[7]
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.0 eq, prepared from sodium in absolute ethanol)
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Add guanidine hydrochloride to the stirred solution and stir for 20 minutes to form free guanidine.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid or dilute HCl.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrimidine derivative.
-
Conclusion
The regioselectivity of reactions involving this compound is a controllable parameter governed by a careful choice of reagents, catalysts, and reaction conditions. For acylation and alkylation, the hardness/softness of the electrophile and the nature of the base are determining factors for N- versus C-attack. In complex multicomponent reactions like the Hantzsch and pyrimidine syntheses, the inherent reactivity of the enamine moiety directs the cyclization pathways to afford valuable heterocyclic products. The protocols and data presented herein serve as a foundational guide for chemists to harness the reactivity of this compound for targeted and efficient organic synthesis.
References
Ethyl 3-Aminocrotonate: A Versatile Building Block for the Synthesis of Quinolines and Pyrroles
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate and its in situ generated equivalents are pivotal intermediates in heterocyclic chemistry, providing a versatile platform for the synthesis of a wide array of biologically active quinoline (B57606) and pyrrole (B145914) scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of quinolines via Combes-type reactions and pyrroles through the Hantzsch synthesis, employing this compound or its precursors. The methodologies presented are robust, high-yielding, and amenable to the generation of diverse derivatives crucial for drug discovery and development programs.
Introduction to Quinolines and Pyrroles in Drug Development
Quinolines and pyrroles are privileged heterocyclic motifs frequently encountered in the structures of pharmaceuticals and biologically active natural products. The quinoline core is a key component in a range of therapeutic agents, including antimalarials, anticancer drugs, and antibacterials. Similarly, the pyrrole ring is a fundamental constituent of many important biological molecules, such as heme and chlorophyll, and is present in numerous synthetic drugs with diverse pharmacological activities, including anti-inflammatory and anticancer properties. The ability to efficiently synthesize substituted quinolines and pyrroles is therefore of significant interest to medicinal chemists and drug development professionals. This compound, a multifunctional β-enamino ester, serves as a key building block in the construction of these important heterocyclic systems.
Synthesis of Quinolines via Combes-Type Reaction
The Combes quinoline synthesis and its variations provide a powerful method for the preparation of substituted quinolines. A modern and efficient approach involves the one-pot reaction of anilines with β-ketoesters, such as ethyl acetoacetate (B1235776), which generates an this compound analogue in situ. This intermediate then undergoes acid-catalyzed cyclization to afford the quinoline product.
One-Pot Synthesis of 4-Methyl-2-hydroxyquinolines using Indium(III) Chloride
A convenient and environmentally friendly procedure for the synthesis of 4-methyl-2-hydroxyquinoline derivatives involves the indium(III) chloride-catalyzed reaction of substituted anilines with ethyl acetoacetate.[1]
Reaction Scheme:
Quantitative Data:
| Entry | Aniline (B41778) Derivative | Time (h) | Yield (%) |
| 1 | Aniline | 10 | 92 |
| 2 | 4-Methylaniline | 8 | 95 |
| 3 | 4-Methoxyaniline | 7 | 96 |
| 4 | 4-Chloroaniline | 12 | 90 |
| 5 | 4-Bromoaniline | 12 | 88 |
| 6 | 4-Nitroaniline | 15 | 85 |
Table 1: Synthesis of 4-methyl-2-hydroxyquinolines using various anilines and ethyl acetoacetate catalyzed by InCl3.[1]
Experimental Protocol:
-
To a 50 mL round-bottom flask, add the substituted aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol, 0.13 mL), and indium(III) chloride (5 mol%, 0.05 mmol, 11 mg).
-
Add ethanol (B145695) (15 mL) to the flask and stir the mixture at 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane (20:80) as the eluent to afford the pure 4-methyl-2-hydroxyquinoline derivative.[1]
Microwave-Assisted Solvent-Free Synthesis of 4-Methyl-2-hydroxyquinolines
A rapid and efficient synthesis of 4-methyl-2-hydroxyquinolines can be achieved through a microwave-assisted, solvent-free reaction of anilines and ethyl acetoacetate using p-toluenesulfonic acid as a catalyst.
Quantitative Data:
| Entry | Aniline Derivative | Time (min) | Power (W) | Yield (%) |
| 1 | Aniline | 4.0 | 320 | 91 |
| 2 | 2-Methylaniline | 4.5 | 320 | 88 |
| 3 | 3-Methylaniline | 4.0 | 320 | 92 |
| 4 | 4-Methylaniline | 3.5 | 320 | 94 |
| 5 | 4-Methoxyaniline | 3.0 | 320 | 95 |
| 6 | 4-Chloroaniline | 5.0 | 320 | 85 |
Table 2: Microwave-assisted synthesis of 4-methyl-2-hydroxyquinolines.
Experimental Protocol:
-
In a 100 mL beaker, thoroughly mix the respective aniline (0.01 mol), ethyl acetoacetate (0.01 mol, 1.3 mL), and p-toluenesulfonic acid (120 mg).
-
Place the beaker in a domestic microwave oven and irradiate at 320 W for the specified time (see Table 2).
-
Monitor the reaction progress every 30 seconds by TLC.
-
After completion, add 10 mL of petroleum ether (60-80°C) to the reaction mixture.
-
Collect the solid product by suction filtration and purify by recrystallization from a DMF-water mixture.
Synthesis of Pyrroles via Hantzsch Synthesis
The Hantzsch pyrrole synthesis is a classic and versatile method for the preparation of substituted pyrroles. The reaction involves the condensation of a β-ketoester (like ethyl acetoacetate), an α-haloketone, and ammonia (B1221849) or a primary amine. In this process, this compound is formed in situ from the reaction of ethyl acetoacetate and the amine source.[1]
Reaction Scheme:
General Protocol for Hantzsch Pyrrole Synthesis
This protocol describes a general procedure for the synthesis of polysubstituted pyrroles.
Quantitative Data:
| Entry | β-Ketoester | α-Haloketone | Amine | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,4-dimethylpyrrole-3-carboxylate | ~70 |
| 2 | Ethyl acetoacetate | Phenacyl bromide | Ammonia | Ethyl 2-methyl-4-phenylpyrrole-3-carboxylate | ~65 |
| 3 | Methyl acetoacetate | 3-Chloro-2-butanone | Methylamine | Methyl 1,2,4,5-tetramethylpyrrole-3-carboxylate | ~60 |
| 4 | Ethyl benzoylacetate | Chloroacetone | Ammonia | Ethyl 4-methyl-2-phenylpyrrole-3-carboxylate | ~55 |
Table 3: Representative yields for the Hantzsch pyrrole synthesis with various substrates.
Experimental Protocol:
-
In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 10 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Add the amine source (e.g., concentrated ammonia solution, 1.2 equivalents) and stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the enamine (this compound).
-
To this mixture, add the α-haloketone (e.g., chloroacetone, 10 mmol) dropwise while maintaining the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted pyrrole.
Visualizations
Reaction Mechanisms and Workflow
Caption: Reaction mechanism for the Combes quinoline synthesis.
Caption: Reaction mechanism for the Hantzsch pyrrole synthesis.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
The synthetic routes detailed in this document, utilizing this compound and its precursors, offer efficient and versatile methods for accessing valuable quinoline and pyrrole scaffolds. The provided protocols, along with the quantitative data, serve as a practical guide for researchers in academic and industrial settings. The adaptability of these reactions to various substituted starting materials makes them highly valuable for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
The Versatility of Ethyl 3-aminocrotonate in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminocrotonate stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds, proving its mettle in multicomponent reactions (MCRs). Its unique bifunctional nature, possessing both a nucleophilic enamine and an electrophilic ester moiety, allows for the efficient one-pot construction of complex molecular architectures. These structures are often of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for key multicomponent reactions involving this compound, with a focus on the synthesis of dihydropyridines and dihydropyrimidinones.
Application Note 1: The Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a classic MCR that utilizes this compound (or its in-situ generated equivalent) for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[1] These compounds are of paramount importance in medicinal chemistry, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents like Felodipine (B1672334).[2][3] The reaction typically involves the condensation of an aldehyde, a β-ketoester (in this case, often another equivalent of a ketoester like methyl acetoacetate), and this compound.
A general workflow for the Hantzsch synthesis is depicted below. The reaction proceeds through a series of condensations and cyclizations, initiated by the formation of a Knoevenagel condensation product between the aldehyde and a β-ketoester. This is followed by a Michael addition of this compound, subsequent cyclization, and dehydration to yield the final 1,4-dihydropyridine (B1200194).[4]
Quantitative Data for Hantzsch Dihydropyridine Synthesis
The following table summarizes the synthesis of various 1,4-dihydropyridine derivatives using this compound or related Hantzsch reaction conditions, highlighting the influence of different aldehydes and catalysts on the reaction yield.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| 2,3-Dichlorobenzaldehyde | Methyl acetoacetate (B1235776) | Piperidine, Pyridine (B92270) | Neat | 9 h | 94.3 | [5] |
| 2,3-Dichlorobenzaldehyde | Methyl acetoacetate | Strong acid cation exchange resin | Alcohol | - | (yield improved by 6-8%) | [6] |
| 2,3-Dichlorobenzaldehyde | Methyl acetoacetate | Pyridine | Refluxing Ethanol (B145695) | - | - | [7] |
| Benzaldehyde (B42025) | Ethyl acetoacetate | Guanidine hydrochloride | - | 2 h | 90 | |
| 4-Chloro-2-ethyl-1H-imidazole-5-carbaldehyde | Ethyl acetoacetate | Guanidine hydrochloride | - | 2 h | 82 | |
| N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methane sulphonamide | Ethyl acetoacetate | Guanidine hydrochloride | - | 2.5 h | 80 | |
| Benzaldehyde | Benzyl acetoacetate | FePO4 (5 mol%) | 70°C | 50 min | 80 | [8][9] |
Experimental Protocol: Synthesis of Felodipine (a 1,4-Dihydropyridine)
This protocol is a representative example of the Hantzsch synthesis for the preparation of the antihypertensive drug, Felodipine.
Materials:
-
Methyl 2-(2,3-dichlorobenzylidene)acetoacetate
-
This compound
-
Ethanol (anhydrous)
-
Pyridine
-
Ethyl acetate
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Acetone (B3395972) or diisopropyl ether for recrystallization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-(2,3-dichlorobenzylidene)acetoacetate (1 equivalent), this compound (0.5-0.9 g per g of the benzylidene), and ethanol (2.5-4.8 mL per g of the benzylidene).[7]
-
Add a catalytic amount of pyridine (0.03-0.2 mL per g of the benzylidene).[7]
-
Heat the reaction mixture to reflux and maintain for a period of 10 minutes to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous solution of hydrochloric acid, water, an aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Felodipine by recrystallization from acetone or diisopropyl ether to yield a pale yellow solid.[7]
Application Note 2: Biginelli-like Reactions for Dihydropyrimidinone Synthesis
The Biginelli reaction is another powerful MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] While the classical Biginelli reaction involves a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), a variation utilizes pre-formed β-enamino esters like this compound.[11] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[12]
The reaction mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the enamine (this compound). Subsequent cyclization and dehydration afford the dihydropyrimidinone product.
Quantitative Data for Biginelli-like Reaction
The following table presents data for the synthesis of dihydropyrimidinone derivatives, showcasing the versatility of the Biginelli and related reactions.
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| m-Nitrobenzaldehyde | Thiourea | Ammonium (B1175870) dihydrogen phosphate (B84403) | Ethanol | 2 h | 85 | [13] |
| p-Methoxybenzaldehyde | Thiourea | Ammonium dihydrogen phosphate | Ethanol | 2 h | 82 | [13] |
| Benzaldehyde | Thiourea | Ammonium dihydrogen phosphate | Ethanol | 2 h | 88 | [13] |
| o-Hydroxybenzaldehyde | Thiourea | Ammonium dihydrogen phosphate | Ethanol | 2 h | 79 | [13] |
| 4-Methoxybenzaldehyde | Urea | Concentrated HCl | 95% Ethanol | 1.5 h | - | [12] |
| Benzaldehyde | Thiourea | Heterogeneous silica-based catalyst | Absolute Ethanol | 35 min | - | [14] |
Experimental Protocol: General Procedure for Biginelli-like Synthesis of Dihydropyrimidinethiones
This protocol provides a general method for the synthesis of dihydropyrimidinethione derivatives using a substituted benzaldehyde, thiourea, and ethyl acetoacetate (as a stand-in for the reactivity profile of this compound in this context).
Materials:
-
Substituted benzaldehyde (e.g., m-nitrobenzaldehyde)
-
Thiourea
-
Ethyl acetoacetate
-
Ammonium dihydrogen phosphate (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), thiourea (1 equivalent), and ethyl acetoacetate (1 equivalent).[13]
-
Add ethanol as the solvent and a catalytic amount of ammonium dihydrogen phosphate.[13]
-
Stir the reaction mixture at room temperature or with gentle heating for approximately 2 hours. Monitor the reaction progress by TLC.[13]
-
Upon completion of the reaction, the solid product often precipitates.
-
Filter the solid product and wash it with cold water.
-
Dry the collected solid to obtain the dihydropyrimidinethione derivative. Further purification can be achieved by recrystallization if necessary.
Application in Drug Development: The Case of Felodipine
As highlighted, a major application of multicomponent reactions involving this compound is the synthesis of pharmaceutical agents. Felodipine, a dihydropyridine calcium channel blocker, is a prime example. It is widely used for the management of hypertension.[2]
Signaling Pathway of Felodipine
Felodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, which is a critical step in muscle contraction. By reducing intracellular calcium levels, Felodipine leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[15][16]
These examples underscore the significance of this compound as a versatile and powerful building block in organic synthesis, particularly through the application of multicomponent reactions. The ability to rapidly construct complex and biologically active molecules in an efficient manner continues to make these reactions a focal point of research in both academic and industrial settings.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Felodipine - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Felodipine synthesis - chemicalbook [chemicalbook.com]
- 6. CN101613314B - Preparation method of antihypertensive drug felodipine - Google Patents [patents.google.com]
- 7. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 8. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 9. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. What is the mechanism of Felodipine? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Continuous Flow Synthesis of Ethyl 3-aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous flow synthesis of Ethyl 3-aminocrotonate, a key intermediate in the pharmaceutical industry.[1] Continuous flow chemistry offers significant advantages over traditional batch processing for this synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for more environmentally friendly processes.[2][3][4][5][6]
Introduction
This compound, a β-enamino ester, is a critical building block in the synthesis of numerous pharmacologically active molecules, most notably 1,4-dihydropyridine-based calcium channel blockers used in the treatment of cardiovascular diseases.[1] The traditional synthesis involves the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source.[7] The adoption of continuous flow processes for this reaction allows for precise control over reaction parameters, leading to consistent product quality and high yields.[3][7]
Advantages of Continuous Flow Synthesis
Continuous flow systems offer several benefits for the synthesis of this compound:
-
Enhanced Safety: The small reactor volumes inherent in flow chemistry minimize the risk associated with handling potentially hazardous materials and controlling exothermic reactions.[4][5][6]
-
Improved Process Control: Precise control over temperature, pressure, and residence time leads to higher product quality and yield while minimizing impurity formation.[3]
-
Increased Efficiency: Continuous processing eliminates the downtime associated with batch reactors, allowing for higher throughput and more efficient production.[5]
-
Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processes, typically involving running the system for longer durations.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported continuous flow syntheses of this compound.
Table 1: Reaction Parameters and Yields
| Starting Material (Ester) | Amine Source | Ester:Amine Ratio (molar) | Temperature (°C) | Residence Time (min) | Reactor Type | Yield (%) | Reference |
| Ethyl Acetoacetate | Aq. Ammonia (25%) | 1:3 | 20 | 22 | SS316 Tubular | 73 | [8][9] |
| Ethyl Acetoacetate | Aq. Ammonia (25%) | 1:3 | 30 | 22 | SS316 Tubular | 84 | [7][8][9] |
| Ethyl Acetoacetate | Aq. Ammonia (25%) | 1:3 | 50 | 22 | SS316 Tubular | 94 | [7][8][10][11] |
| Ethyl Acetoacetate | Ammonium Acetate | 1:3 | Room Temp | 1200 (20 hrs) | Batch* | 92.1 | [12][13] |
*Note: While this is a batch process, it provides a useful benchmark for comparison with flow syntheses.
Table 2: Reactor Specifications
| Parameter | Value | Reference |
| Reactor Material | Stainless Steel 316 (SS316) | [8][9][10] |
| Outer Diameter (OD) | 1.58 mm | [8][9][10] |
| Reactor Length | 1 m | [8][9][10] |
Experimental Protocols
This section provides a detailed methodology for the continuous flow synthesis of this compound.
Protocol 1: Synthesis using Aqueous Ammonia
This protocol is based on the high-yield synthesis reported in multiple sources.
1. Materials and Equipment:
- Ethyl acetoacetate (Reagent grade)
- Aqueous ammonia (25% solution)
- High-pressure liquid chromatography (HPLC) pumps (2)
- T-mixer
- SS316 tubular reactor (1.58 mm OD, 1 m length)
- Temperature-controlled bath or heater for the reactor
- Back-pressure regulator
- Collection vessel
2. Procedure:
- Set up the continuous flow system as depicted in the workflow diagram below.
- Prime the pumps and lines with the respective reagents.
- Set the temperature of the reactor to 50°C.
- Set the flow rates of the pumps to achieve a 1:3 molar ratio of ethyl acetoacetate to aqueous ammonia and a residence time of 22 minutes within the reactor.
- Pump the reagents through the T-mixer and into the heated tubular reactor.
- The product stream is passed through a back-pressure regulator and collected in a suitable vessel.
- The reaction progress and product purity can be monitored using in-line analytical techniques or by analyzing samples from the collection vessel via methods such as ¹H-NMR, IR, and LC-MS.[12]
3. Expected Outcome:
Visualizations
Experimental Workflow
The following diagram illustrates the experimental setup for the continuous flow synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. vapourtec.com [vapourtec.com]
- 5. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 6. contractpharma.com [contractpharma.com]
- 7. This compound | 626-34-6 | Benchchem [benchchem.com]
- 8. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 9. EP2702035A2 - Process for continuous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. khcn.haui.edu.vn [khcn.haui.edu.vn]
Catalysts for Ethyl 3-aminocrotonate: Synthesis and Reactions in Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminocrotonate is a versatile building block in organic synthesis, prized for its dual nucleophilic and electrophilic nature. This enamine ester is a key precursor for the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of important pharmaceutical agents. This document provides a detailed overview of the catalysts and conditions for the synthesis of this compound and its subsequent application in key heterocycle-forming reactions, namely the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source.[1][2] The reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, and continuous flow processes.
Data Presentation: Synthesis of this compound
The following table summarizes various conditions and catalysts for the synthesis of this compound from ethyl acetoacetate.
| Ammonia Source | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium (B1175870) Acetate (B1210297) | None | Methanol (B129727) | Room Temp. | 20 | 92.1 | [3] |
| Ammonium Acetate | None | Ethanol (B145695) | Room Temp. | 20 | 84.4 | [3] |
| Ammonium Acetate | None | Isopropyl Alcohol | Room Temp. | 20 | 73.7 | [3] |
| Ammonium Acetate | None | t-Butanol | Room Temp. | 20 | 74.3 | [3] |
| Ammonium Acetate | None | Acetonitrile | Room Temp. | 20 | 68.6 | [3] |
| Ammonium Acetate | None | Benzene | Room Temp. | 20 | 52.8 | [3] |
| Ammonium Acetate | None | Toluene | Room Temp. | 20 | 50.9 | [3] |
| Ammonium Acetate | None (Solvent-free) | None | 60 | 18 | 78.3 | [2] |
| Aqueous Ammonia (25%) | Continuous Flow (22 min) | None | 30 | - | 84 | [4] |
| Aqueous Ammonia (25%) | Continuous Flow (22 min) | None | 50 | - | 94 | [4] |
| Ammonium Carbamate | None | Methanol | 20 | 1.5 | 100 (quant.) | [4] |
Experimental Protocol: Synthesis of this compound with Ammonium Acetate
This protocol is based on the optimization studies for the reaction between ethyl acetoacetate and ammonium acetate.[3]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Brine solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/n-hexanes)
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (3.0 molar equivalents) in methanol.
-
Add ethyl acetoacetate (1.0 molar equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Reactions of this compound
This compound is a valuable intermediate in multicomponent reactions for the synthesis of heterocyclic compounds. Its ambident nucleophilicity allows it to react at either the nitrogen atom or the α-carbon, leading to a variety of products.[2]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that produces 1,4-dihydropyridines (DHPs), a class of compounds known for their use as calcium channel blockers.[5] The reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine like this compound.
The following table provides examples of Hantzsch reactions using this compound or its in-situ generated equivalent.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 2,3-Dichlorobenzylidene | Methyl acetoacetate | Pyridine | Alcohol | - | - | [6] |
| Methyl benzylidene | - | Solvent-free, 55-60°C | None | 3 | 74 | [6] |
| Methyl benzylidene | - | Solvent-free, 80-85°C | None | 2.5 | 63 | [6] |
| Benzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer (pH 2.2) | Water | - | 98 | [7] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer (pH 2.2) | Water | - | 95 | [7] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer (pH 2.2) | Water | - | 96 | [7] |
| 1,3-Diphenyl pyrazole-4-carbaldehyde | Ethyl acetoacetate | Guanidine hydrochloride | None | 2 | 90 |
This general protocol is for the synthesis of a 1,4-dihydropyridine (B1200194) derivative.[8]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
This compound
-
Solvent (e.g., ethanol, isopropanol)
-
Catalyst (optional, e.g., piperidine, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent (10-20 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
If using a catalyst, add a catalytic amount.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These compounds are of significant interest in drug discovery. This compound can be used as the β-dicarbonyl component.[9]
The following table presents examples of the Biginelli reaction.
| Aldehyde | Urea/Thiourea | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Urea | Granite | Ethanol | - | 64 | [10] |
| Benzaldehyde | Urea | Quartz | Ethanol | - | 68 | [10] |
| Benzaldehyde | Urea | HCl (conc.) | Ethanol | - | 62 | [11] |
| Benzaldehyde | Urea | TMSCl | Acetonitrile | 1.5 | 95 | [12] |
| 4-Methoxybenzaldehyde | Urea | TMSCl | Acetonitrile | 2 | 92 | [12] |
| 4-Nitrobenzaldehyde | Urea | TMSCl | Acetonitrile | 1 | 98 | [12] |
This protocol describes a general procedure for the Biginelli reaction.[9][10]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Urea or thiourea
-
Catalyst (e.g., granite, quartz, or a few drops of concentrated HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), urea or thiourea (1.5 mmol), and the catalyst in ethanol (15 mL).
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The solid product that precipitates is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Acylation Reactions
The acylation of this compound can occur at either the nitrogen (N-acylation) to form enamides or at the α-carbon (C-acylation) to yield enaminones.[13] The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the acylating agent. Studies on the similar mthis compound show that the choice of base (e.g., pyridine vs. triethylamine) and the acylating agent can direct the outcome of the reaction.[13] For instance, with simple acid chlorides like acetyl chloride in the presence of pyridine, N-acylation is favored, leading to the corresponding enamide in excellent yield.[13]
Visualizing Reaction Pathways and Workflows
To better illustrate the synthesis and key reactions of this compound, the following diagrams are provided.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. journals.iau.ir [journals.iau.ir]
- 13. op.niscpr.res.in [op.niscpr.res.in]
Application Notes and Protocols: Ethyl 3-Aminocrotonate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-aminocrotonate as a versatile precursor in the synthesis of key pharmaceutical intermediates. The document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and visualizes synthetic pathways and mechanisms.
This compound (CAS 626-34-6) is a highly functionalized organic molecule that serves as a critical building block in the synthesis of a variety of heterocyclic compounds. Its enamine functionality makes it a valuable synthon for constructing molecular architectures found in many active pharmaceutical ingredients (APIs).[1] One of its most significant applications is in the Hantzsch synthesis of 1,4-dihydropyridines, a class of drugs widely used as calcium channel blockers for the treatment of hypertension and angina.[2][3] Additionally, it is a precursor for pyrimidine (B1678525) derivatives, which are integral to numerous biologically active compounds, including antiviral and anticancer agents.[4][5]
I. Synthesis of this compound
The efficient synthesis of high-purity this compound is crucial for its application in pharmaceutical manufacturing. A common and effective method involves the reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297).[6]
Optimized Synthesis Protocol
This protocol is based on studies aimed at maximizing the yield of this compound.[6]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate in methanol.
-
Add ammonium acetate to the solution. A molar ratio of 3.0:1.0 of ammonium acetate to ethyl acetoacetate has been shown to achieve maximum yield.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
The optimal reaction time to maximize yield before the formation of by-products is approximately 20 hours.[6]
-
Upon completion, filter the reaction mixture.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Quantitative Data for Synthesis Optimization
The following tables summarize the effects of reaction time and molar ratio on the yield of this compound.[6]
Table 1: Effect of Reaction Time on Product Yield
| Reaction Time (hours) | Yield (%) |
| 18 | 78.9 |
| 19 | 85.6 |
| 20 | 92.0 |
| 21 | 80.3 |
| 22 | 74.9 |
Table 2: Effect of Molar Ratio (Ammonium Acetate:Ethyl Acetoacetate) on Product Yield
| Molar Ratio | Yield (%) |
| 1.0:1.0 | 76.8 |
| 2.0:1.0 | 86.2 |
| 3.0:1.0 | 91.8 |
| 4.0:1.0 | 84.3 |
| 5.0:1.0 | 79.6 |
II. Application in the Synthesis of 1,4-Dihydropyridine Intermediates (Hantzsch Synthesis)
This compound is a key component in the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction used to produce dihydropyridine (B1217469) derivatives.[3] These compounds are a prominent class of calcium channel blockers.[2] The synthesis of Felodipine, a medication for high blood pressure, serves as a practical example.[7]
General Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates the general workflow from this compound to a pharmaceutical intermediate.
Caption: General workflow from this compound to a pharmaceutical intermediate.
Experimental Protocol for the Synthesis of Felodipine
The following protocol describes the synthesis of Felodipine via a cycloaddition reaction involving this compound.[7]
Materials:
-
Methyl 2-(2,3-dichlorobenzylidene)acetoacetate (benzylidene intermediate)
-
This compound
-
Heptane
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with the benzylidene intermediate and this compound. A molar ratio of 1:2 of benzylidene intermediate to this compound has been shown to produce high yield and purity.[7]
-
Heat the reaction mixture to 55-60°C with stirring for 2 hours under solvent-free conditions.[7]
-
After the reaction is complete, add toluene and heat to 65-70°C to obtain a clear solution.[7]
-
Precipitate the solid product by adding heptane.
-
Isolate the product by filtration.
-
Dry the solid to obtain Felodipine as a pale yellow solid.[7]
Quantitative Data for Felodipine Synthesis
The following table summarizes the results of Felodipine synthesis under different reaction conditions.[7]
Table 3: Synthesis of Felodipine - Reaction Conditions and Results
| Benzylidene:EAC Ratio | Temperature (°C) | Time (h) | Yield (%) | HPLC Purity (%) |
| 1:1 | 55-60 | 4 | 74 | 98.8 |
| 1:1 | 80-85 | 2.5 | 63 | 92 |
| 1:2 | 55-60 | 2 | 72 | 98.5 |
*EAC: this compound
Hantzsch Dihydropyridine Synthesis Mechanism
The diagram below outlines the key steps in the Hantzsch synthesis of 1,4-dihydropyridines.
Caption: Key steps in the Hantzsch dihydropyridine synthesis mechanism.
III. Application in Pyrimidine Synthesis
This compound also serves as a valuable precursor for the synthesis of pyrimidine derivatives.[4] Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities and are core structures in many pharmaceuticals.[5][8] The synthesis involves the cyclocondensation of this compound with N-C-N reagents like urea, thiourea, or guanidine.[4][5]
General Protocol for Pyrimidine Synthesis
Materials:
-
This compound
-
Urea (or thiourea, guanidine)
-
Appropriate solvent (e.g., ethanol)
-
Acid or base catalyst
-
Reaction flask with reflux condenser
-
Heating and stirring apparatus
Procedure:
-
Dissolve this compound and the N-C-N reagent (e.g., urea) in a suitable solvent in a reaction flask.
-
Add a catalytic amount of acid or base to facilitate the reaction.
-
Heat the mixture to reflux with constant stirring for the required reaction time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or solvent evaporation.
-
Purify the product by recrystallization or column chromatography.
The versatility of this compound in forming both dihydropyridine and pyrimidine ring systems underscores its importance as a key intermediate in medicinal chemistry and drug development.[1][2]
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of Ethyl 3-Aminocrotonate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of ethyl 3-aminocrotonate as a versatile building block in the synthesis of various agrochemicals. Its unique bifunctional nature, possessing both a nucleophilic enamine and an electrophilic ester group, makes it a valuable precursor for the construction of diverse heterocyclic scaffolds at the core of many modern herbicides and insecticides.
Overview of Applications
This compound is a key intermediate in the synthesis of several classes of agrochemicals. Its primary applications lie in the construction of substituted pyridine (B92270) and dihydropyridine (B1217469) rings through the Hantzsch synthesis and related reactions. These heterocyclic cores are prevalent in a variety of bioactive molecules.
Key Agrochemical Scaffolds Synthesized from this compound:
-
Pyridine Herbicides (Precursors): The pyridine ring is a core component of several herbicides that act as synthetic auxins, disrupting plant growth.
-
Dihydropyridine Insecticides (Precursors): The 1,4-dihydropyridine (B1200194) scaffold is found in insecticides that target the nervous system of insects.
-
Pyrazole (B372694) Fungicides (Potential Precursors): While less common, the structural motif of this compound can be conceptually applied to the synthesis of pyrazole-based fungicides.
Synthesis of a Dihydropyridine Insecticide Precursor via Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is a one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to form a 1,4-dihydropyridine. A modification of this reaction utilizes this compound as one of the β-dicarbonyl components, providing a streamlined route to asymmetrically substituted dihydropyridines. These compounds are precursors to insecticides that act as sodium channel blockers in insects.[1]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a general method for the synthesis of a 1,4-dihydropyridine scaffold, a common precursor for various insecticides.
Materials:
-
Ethyl acetoacetate (B1235776)
-
This compound
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.0 eq) in ethanol (20 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain the desired dihydropyridine.
Quantitative Data
| Reactant Ratio (Aldehyde:EAA:EAC) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1:1:1 | Ethanol | 4-6 | 75-85 | Generic Hantzsch |
| 1:1.1:1 | Methanol | 10 | 85 | [2] |
EAA: Ethyl acetoacetate, EAC: this compound. Yields are representative and can vary based on the specific aldehyde used.
Experimental Workflow
Caption: Workflow for the Hantzsch synthesis of a dihydropyridine insecticide precursor.
Mechanism of Action: Dihydropyridine Insecticides
Dihydropyridine-based insecticides act as sodium channel blockers. They bind to the voltage-gated sodium channels in the nerve cells of insects, leading to a blockage of nerve impulse transmission. This results in paralysis and ultimately, death of the insect.
Caption: Mode of action of dihydropyridine insecticides.
Synthesis of a Pyridine Herbicide Precursor
The Hantzsch synthesis can be adapted to produce pyridine derivatives by including an oxidation step. The resulting substituted pyridines can serve as precursors for herbicides that mimic the plant hormone auxin, causing uncontrolled growth and eventual death of susceptible plants.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol outlines the synthesis of a pyridine scaffold, a precursor for auxin-mimic herbicides.
Materials:
-
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (from previous step)
-
Nitric acid (oxidizing agent)
-
Acetic acid (solvent)
-
Sodium carbonate solution (for workup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the 1,4-dihydropyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add nitric acid (1.2 eq) to the stirred solution.
-
Heat the mixture at 80-90 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium carbonate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure pyridine derivative.
Quantitative Data
| Starting Material | Oxidizing Agent | Reaction Time (h) | Yield (%) |
| Dihydropyridine | Nitric Acid | 2-3 | 80-90 |
Experimental Workflow
Caption: Workflow for the synthesis of a pyridine herbicide precursor.
Mechanism of Action: Auxin-Mimic Herbicides
Pyridine-based herbicides often act as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive genes.[3][4][5] This disrupts normal plant growth processes, causing epinasty, cell division arrest, and ultimately, plant death.[6]
Caption: Signaling pathway of auxin-mimic herbicides.
Synthesis of Pyrazole Fungicide Precursors
This compound can be considered a synthon for the Knorr pyrazole synthesis, which typically involves the condensation of a β-ketoester with a hydrazine. The enamine functionality of this compound can react with hydrazines to form pyrazole derivatives, which are core structures in many fungicides.
General Synthetic Approach
A general route to pyrazole-4-carboxylates involves the reaction of this compound with a substituted hydrazine. The reaction proceeds through a condensation-cyclization sequence.
Logical Workflow
Caption: General workflow for the synthesis of pyrazole fungicide precursors.
Note: While this is a plausible synthetic route, specific experimental protocols for the synthesis of commercial pyrazole fungicides directly from this compound are not as widely documented as the Hantzsch reaction. The more common industrial synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine.
Conclusion
This compound is a highly valuable and versatile intermediate in the agrochemical industry. Its ability to readily participate in multicomponent reactions like the Hantzsch synthesis provides an efficient pathway to important heterocyclic scaffolds for herbicides and insecticides. The protocols and data presented herein serve as a foundational guide for researchers in the development of novel crop protection agents. Further exploration of its reactivity can lead to the discovery of new and effective agrochemicals.
References
- 1. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. "Auxin and Auxinic Herbicide Mechanism(s) of Action, Part 2: Advanced" by Tracy M. Sterling and Deana M. Namuth [digitalcommons.unl.edu]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Michael Addition Reactions with Ethyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a versatile bifunctional reagent widely employed in organic synthesis. Its ambident nucleophilic character, with reactive sites at both the nitrogen atom and the α-carbon, makes it a valuable building block for the construction of a diverse array of heterocyclic compounds.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in Michael addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The applications highlighted herein are of significant interest in medicinal chemistry and drug development, particularly in the synthesis of privileged scaffolds such as 1,4-dihydropyridines and other polyfunctionalized heterocyclic systems.[2]
Application Notes
Key Features of this compound in Michael Additions:
-
Versatile Nucleophile: this compound can act as either a carbon or a nitrogen nucleophile, depending on the reaction conditions and the nature of the electrophile.[3] This dual reactivity allows for the synthesis of a wide range of products.
-
Precursor to Bioactive Molecules: The Michael adducts derived from this compound are often key intermediates in the synthesis of pharmacologically active compounds, including calcium channel blockers like Felodipine.[2][4]
-
Domino Reactions: Its bifunctional nature makes it an excellent substrate for domino or tandem reactions, where a Michael addition is followed by an intramolecular cyclization, leading to complex molecular architectures in a single synthetic operation.[5]
-
Multicomponent Reactions: this compound is a common component in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, which allows for the rapid assembly of complex molecules from simple starting materials.[6]
Applications in Drug Discovery and Development:
The products of Michael addition reactions involving this compound are scaffolds for a variety of therapeutic agents. The famed Hantzsch synthesis, a classic example of a domino reaction initiated by a Michael addition, yields 1,4-dihydropyridines, a class of drugs widely used as calcium channel blockers for the treatment of hypertension and angina.[4] Furthermore, the reaction of this compound with other Michael acceptors, such as maleimides, leads to the formation of fused heterocyclic systems like pyrrolo[3,4-c]pyridines, which are of interest in the development of novel therapeutic agents.[1]
Experimental Protocols
Protocol 1: Hantzsch Dihydropyridine Synthesis (e.g., Synthesis of a Felodipine Analog)
This protocol describes a general procedure for the synthesis of 1,4-dihydropyridines via the Hantzsch reaction, a process that involves an initial Michael addition.[4]
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Condensation Reactions of Ethyl 3-Aminocrotonate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminocrotonate is a versatile building block in organic synthesis, renowned for its utility in the construction of various heterocyclic scaffolds. Its condensation reactions with aldehydes are fundamental transformations, most notably in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs). The 1,4-DHP core is a privileged structure in medicinal chemistry, forming the basis of numerous clinically significant drugs, particularly L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[1] This document provides detailed application notes and experimental protocols for the condensation reactions of this compound with a range of aldehydes, with a focus on the synthesis of 1,4-dihydropyridines.
Hantzsch 1,4-Dihydropyridine (B1200194) Synthesis
The classical Hantzsch synthesis is a one-pot, multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (one of which can be this compound), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[2] A common and efficient variation involves the reaction of an aldehyde, ethyl acetoacetate (B1235776), and this compound. This reaction proceeds through a series of steps, including a Knoevenagel condensation, a Michael addition, and a final cyclization and dehydration to form the dihydropyridine (B1217469) ring.
General Reaction Scheme
Caption: General scheme for the Hantzsch 1,4-dihydropyridine synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Hantzsch synthesis of various 1,4-dihydropyridine derivatives from the condensation of substituted aldehydes, ethyl acetoacetate, and this compound under different catalytic and solvent conditions.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Guanidine (B92328) hydrochloride | Ethanol (B145695) | Room Temp. | 2 | 90 | |
| 4-Chlorobenzaldehyde | Guanidine hydrochloride | Ethanol | Room Temp. | 2 | 82 | |
| 4-Methylbenzaldehyde | None | Water | 70 | 1 | 92 | [3] |
| 4-Methoxybenzaldehyde | None | Water | 70 | 0.75 | 94 | [3] |
| 2-Nitrobenzaldehyde | None | Methanol | Reflux | 5 | 60 | [4] |
| 3-Nitrobenzaldehyde | Fe3O4@Phen@Cu | Water | 60 | 0.5 | 95 | [5] |
| 4-Nitrobenzaldehyde | Fe3O4@Phen@Cu | Water | 60 | 0.5 | 92 | [5] |
| 2-Chlorobenzaldehyde | MnFe2O4 Nanoparticles | - | 80 | 0.5 | 93 | [6] |
| 3-Methoxybenzaldehyde | MnFe2O4 Nanoparticles | - | 80 | 0.67 | 90 | [6] |
| 1,3-Diphenyl pyrazole-4-carbaldehyde | Guanidine hydrochloride | Ethanol | Room Temp. | 2 | 90 |
Experimental Protocols
Protocol 1: Guanidine Hydrochloride Catalyzed Synthesis of Diethyl 2,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from the work of Der Pharma Chemica (2014).
Materials:
-
1,3-Diphenyl pyrazole-4-carbaldehyde (10 g, 40.3 mmol)
-
Ethyl acetoacetate (14.13 g, 108.57 mmol)
-
Ammonium acetate (4.187 g, 54.318 mmol)
-
Guanidine hydrochloride (0.555 g, 5.81 mmol)
-
Ethanol
Procedure:
-
To a solution of 1,3-diphenyl pyrazole-4-carbaldehyde in ethyl acetoacetate, add ammonium acetate and guanidine hydrochloride at room temperature.
-
Stir the reaction mass for 2 hours at room temperature. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Crystallize the resulting solid from ethanol to yield the pure product as a yellow solid.
Expected Yield: 90%
Protocol 2: "On-Water" Catalyst-Free Synthesis of Diethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
This environmentally friendly protocol is adapted from the work of Majumder et al. (2013).[3]
Materials:
-
4-Methylbenzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.3 mmol)
-
Water (2 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, vigorously stir a mixture of 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate in water at 70°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a few drops of ethanol to the reaction mixture to facilitate granulation of the product, followed by the addition of crushed ice.
-
Filter the resulting solid, wash with water, and if necessary, recrystallize from aqueous ethanol.
Expected Yield: 92%[3]
Protocol 3: Microwave-Assisted Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This rapid synthesis is based on modern microwave-assisted organic synthesis (MAOS) techniques.[1]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe vial, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Set the temperature to 120°C and irradiate for 10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.
Reaction Mechanism and Workflow
The Hantzsch dihydropyridine synthesis is believed to proceed through the formation of two key intermediates: a chalcone-type compound and an enamine. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the final 1,4-dihydropyridine product.
Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
The general experimental workflow for the synthesis and purification of 1,4-dihydropyridines is outlined below.
Caption: General experimental workflow for 1,4-dihydropyridine synthesis.
Applications in Drug Development
The 1,4-dihydropyridine scaffold is of significant interest to drug development professionals due to its well-established role as a pharmacophore for L-type calcium channel blockers. These drugs, such as nifedipine, amlodipine, and felodipine, are widely prescribed for the treatment of hypertension and angina. They function by binding to the L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
The synthesis of novel 1,4-dihydropyridine analogues through the condensation of this compound with diverse aldehydes allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
Caption: Signaling pathway of 1,4-dihydropyridine calcium channel blockers.
Conclusion
The condensation reaction of this compound with aldehydes is a robust and versatile method for the synthesis of medicinally important 1,4-dihydropyridines. The protocols and data presented herein demonstrate the efficiency and adaptability of this reaction under various conditions, including conventional heating, catalyst-free "on-water" synthesis, and rapid microwave-assisted methods. These methodologies provide a valuable toolkit for researchers and drug development professionals in the design and synthesis of novel therapeutic agents based on the 1,4-dihydropyridine scaffold.
References
Green Chemistry Approaches for the Synthesis of Ethyl 3-Aminocrotonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 3-aminocrotonate, a key intermediate in the production of pharmaceuticals such as dihydropyridine (B1217469) calcium channel blockers, is increasingly being scrutinized through the lens of green chemistry.[1][2] Traditional synthetic methods often involve volatile organic solvents and lengthy reaction times. This document provides a comprehensive overview of greener synthetic alternatives, including detailed experimental protocols and comparative data, to facilitate the adoption of more sustainable practices in the laboratory and industrial settings.
Comparison of Green Synthetic Methodologies
The following table summarizes the quantitative data for various green chemistry approaches to the synthesis of this compound, allowing for a direct comparison of their efficiency and environmental impact.
| Method | Ammonia (B1221849) Source | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Batch | Ammonium (B1175870) Acetate (B1210297) | Methanol (B129727) | None | Room Temperature | 20 hours | 92.1 | [3][4] |
| Solvent-Free (Neat) | Ammonium Acetate | None | None | Room Temperature | 20 hours | 78.3 | [4] |
| Continuous Flow | 25% Aqueous Ammonia | Water (in situ) | None | 50 | 22 minutes | 94 | [5][6] |
| Microwave-Assisted | Ammonium Acetate | K-10 Clay | K-10 | 150 | 3-5 minutes | 70-97 | [7] |
| Ultrasound-Assisted | Various Amines | None | Acetic Acid (0.1 eq) | Not specified | Not specified | Good | [8] |
Experimental Protocols
Detailed methodologies for the key green synthetic approaches are provided below.
Conventional Batch Synthesis in a Green Solvent
This protocol utilizes methanol, a relatively greener solvent compared to many traditional organic solvents, and proceeds at room temperature without the need for a catalyst.
Workflow for Conventional Batch Synthesis
Figure 1: Workflow for the conventional batch synthesis of this compound in methanol.
-
Reactants:
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.
-
To the stirred solution, add ethyl acetoacetate.
-
Continue stirring the reaction mixture at room temperature for 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (CH₂Cl₂) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.
-
Solvent-Free Synthesis
This method eliminates the need for a solvent, thereby reducing waste and potential environmental contamination.[4]
Experimental Details: [4]
-
Reactants:
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
-
Procedure:
-
In a suitable reaction vessel, mix ethyl acetoacetate and ammonium acetate.
-
Stir the mixture at room temperature for 20 hours.
-
The work-up procedure is similar to the conventional batch method, involving dissolution in an organic solvent, washing, drying, and purification.
-
Continuous Flow Synthesis
Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. This method utilizes water as a solvent and achieves a high yield in a remarkably short reaction time.
Logical Relationship for Continuous Flow Synthesis
Figure 2: Logical diagram of the continuous flow synthesis of this compound.
-
Reactants:
-
Ethyl acetoacetate
-
25% aqueous ammonia solution
-
-
Apparatus:
-
SS316 tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)
-
Pumps for delivering reactants
-
T-mixer
-
Heating system for the reactor
-
-
Procedure:
-
Set up the continuous flow reactor system.
-
Pump ethyl acetoacetate and a 25% aqueous ammonia solution at a molar ratio of 1:3 through a T-mixer.
-
Pass the resulting mixture through the tubular reactor maintained at 50°C with a residence time of 22 minutes.
-
Collect the product at the reactor outlet. The high purity of the product often eliminates the need for further purification.
-
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. This solvent-free approach uses K-10 clay as a solid support and catalyst.
Experimental Workflow for Microwave-Assisted Synthesis
Figure 3: Experimental workflow for the microwave-assisted synthesis of this compound.
Experimental Details: [7]
-
Reactants:
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (1.0 eq)
-
Montmorillonite (B579905) K-10 clay
-
-
Apparatus:
-
Domestic or dedicated laboratory microwave oven
-
-
Procedure:
-
Thoroughly mix ethyl acetoacetate and ammonium acetate with montmorillonite K-10 clay in an open vessel.
-
Place the vessel in a microwave oven and irradiate for 3-5 minutes.
-
After cooling, extract the product from the solid support using a suitable organic solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.
-
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can accelerate reactions and improve yields. This protocol describes a solvent-free approach catalyzed by a small amount of acetic acid.
Experimental Details: [8]
-
Reactants:
-
β-keto ester (e.g., ethyl acetoacetate) (1.0 eq)
-
Amine (e.g., ammonia or primary/secondary amines) (1.0 eq)
-
Acetic acid (0.1 eq)
-
-
Apparatus:
-
Ultrasonic bath or probe sonicator
-
-
Procedure:
-
In a reaction vessel, mix the β-keto ester, the amine, and a catalytic amount of acetic acid.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasound irradiation until the reaction is complete, as monitored by TLC.
-
The product can be isolated and purified using standard techniques.
-
Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers significant benefits, including reduced waste, lower energy consumption, and improved safety. The methods outlined in these application notes, particularly continuous flow and microwave-assisted synthesis, demonstrate the potential for highly efficient and environmentally benign production of this important pharmaceutical intermediate. Researchers and drug development professionals are encouraged to consider these greener alternatives to traditional synthetic routes.
References
- 1. Enamine, enamide synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. β-enamino ester synthesis by amination [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-aminocrotonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-aminocrotonate for improved yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
1. Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Molar Ratio of Reactants: An inappropriate molar ratio of ethyl acetoacetate (B1235776) to the ammonia (B1221849) source is a common cause of low yield. The optimal ratio should be determined empirically. For instance, when using ammonium (B1175870) acetate (B1210297), increasing the molar ratio relative to ethyl acetoacetate up to 3.0:1.0 has been shown to maximize the yield. Ratios above this may lead to a decrease in yield.[1][2]
-
Reaction Time: The duration of the reaction is critical. Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to the formation of by-products, which will also decrease the yield of the desired product.[1] It is recommended to monitor the reaction's progress using thin-layer chromatography (TLC).
-
Reaction Temperature: Temperature plays a crucial role and its effect can vary depending on the specific reaction setup. While some continuous flow processes show an increased yield when raising the temperature from 30°C to 50°C[3], batch experiments with aqueous ammonia have demonstrated a decrease in yield with a similar temperature increase.[3] Precise temperature control is essential to prevent product decomposition, especially in solvent-free methods.[3]
-
Choice of Solvent: The solvent can significantly impact the reaction's efficiency. Methanol (B129727) has been reported to be a more economical and efficient solvent for this transformation compared to others like ethanol, isopropyl alcohol, and benzene.[1][2][4]
-
Purity of Reagents: Ensure that the starting materials, particularly ethyl acetoacetate, are of high purity. Impurities can lead to side reactions and lower the overall yield.
2. Q: I am observing the formation of significant by-products. How can I minimize them?
A: By-product formation is often linked to reaction conditions. To minimize them:
-
Optimize Reaction Time: As mentioned, prolonged reaction times can promote the formation of by-products.[1] Monitor the reaction closely with TLC and stop it once the starting material is consumed and the desired product is at its maximum concentration.
-
Control Temperature: Excessive heat can lead to decomposition and side reactions.[3] Maintain the optimal temperature for your specific protocol.
-
Purification Method: Employ an effective purification method. Column chromatography using silica (B1680970) gel with an appropriate eluting solvent system (e.g., a gradient of ethyl acetate in n-hexanes) is effective for isolating the product from impurities.[1]
3. Q: The reaction is proceeding very slowly or not at all. What should I check?
A: A stalled or slow reaction can be due to several factors:
-
Catalyst: If your protocol includes an acid catalyst, ensure it has been added in the correct amount. The synthesis often benefits from a catalyst to facilitate the necessary proton transfers.[3]
-
Ammonia Source: When using an ammonia source like ammonium acetate, remember that it exists in equilibrium with ammonia and acetic acid.[1] The ammonia is the reactive species. Ensure the chosen ammonia source is appropriate and of good quality.
-
Mixing: Ensure adequate stirring or agitation to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
Frequently Asked Questions (FAQs)
1. Q: What is the most common method for synthesizing this compound?
A: The most prevalent method is the condensation reaction of ethyl acetoacetate with an ammonia source, such as aqueous ammonia, ammonium acetate, or ammonium carbamate (B1207046).[3][5]
2. Q: What is the expected yield for this synthesis?
A: The yield can vary significantly depending on the specific protocol. Under optimized conditions, yields can be quite high. For example:
-
A continuous flow process using aqueous ammonia at 50°C has reported a yield of 94%.[5]
-
Using ammonium acetate in methanol at room temperature for 20 hours with a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate can achieve a yield of 92%.[1][2]
-
A solvent-free method heating ethyl acetoacetate and ammonium acetate at 60°C for 18 hours resulted in a 78.3% yield.[3]
-
Reaction with ammonium carbamate in methanol at 20°C for 1.5 hours can yield a quantitative result.[5]
3. Q: How can I purify the final product?
A: After the reaction, the solvent is typically removed by evaporation. The residue can then be dissolved in a solvent like dichloromethane (B109758) (CH2Cl2) and washed with brine. After drying the organic phase, the solvent is evaporated. Final purification is commonly achieved by column chromatography on silica gel.[1][2]
4. Q: What are the key safety precautions when handling the reagents for this synthesis?
A: this compound is known to cause severe skin burns and eye damage.[6] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Yield (%) |
| Methanol | 92.1 |
| Ethanol | 84.4 |
| Isopropyl alcohol | 73.7 |
| t-Butanol | 74.3 |
| Acetonitrile | 68.6 |
| Benzene | 52.8 |
| Toluene | 50.9 |
| Solvent-free | 78.3 |
| (Data sourced from a study by Vu Minh Tan, et al.[2]) |
Table 2: Effect of Reaction Time on the Yield of this compound
| Reaction Time (hours) | Yield (%) |
| 5 | 72.5 |
| 10 | 80.3 |
| 15 | 88.6 |
| 20 | 92.1 |
| 25 | 86.4 |
| 30 | 81.2 |
| (Reaction conditions: room temperature, methanol as solvent. Data sourced from a study by Vu Minh Tan, et al.[1]) |
Table 3: Effect of Molar Ratio of Ammonium Acetate to Ethyl Acetoacetate on Yield
| Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate) | Yield (%) |
| 0.5:1.0 | 75.8 |
| 1.0:1.0 | 82.4 |
| 2.0:1.0 | 89.5 |
| 3.0:1.0 | 92.1 |
| 4.0:1.0 | 84.3 |
| 5.0:1.0 | 79.6 |
| (Data sourced from a study by Vu Minh Tan, et al.[1]) |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Acetate in Methanol
This protocol is based on the optimization study by Vu Minh Tan, et al.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate (3 moles equivalent) in methanol.
-
Addition of Reactant: To this solution, add ethyl acetoacetate (1 mole equivalent).
-
Reaction: Stir the mixture at room temperature for 20 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 25% ethyl acetate in hexanes solvent system.
-
Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (CH2Cl2) and wash it three times with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and evaporate the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of 10-25% ethyl acetate in n-hexanes to obtain pure this compound.
Protocol 2: Continuous Flow Synthesis using Aqueous Ammonia
This protocol is based on a continuous flow experiment.[5]
-
Reactor Setup: Utilize a tubular reactor (e.g., 1.58 mm OD SS316) with a T-mixer for introducing the reactants.
-
Reactant Streams: Prepare two separate streams: one of ethyl acetoacetate and another of a 25% aqueous ammonia solution.
-
Mixing and Reaction: Pump the two streams into the T-mixer at a ratio that achieves a 1:3 molar ratio of ethyl acetoacetate to ammonia.
-
Temperature and Residence Time: Maintain the reactor temperature at 50°C. Adjust the flow rates to achieve a residence time of 22 minutes within the 1-meter long reactor.
-
Product Collection: The product will exit the reactor as a continuous stream. The yield under these conditions is reported to be 94%.
Visualizations
References
- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-aminocrotonate by Recrystallization
This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the purification of ethyl 3-aminocrotonate by recrystallization. It includes frequently asked questions, a troubleshooting guide, a summary of physical data, a detailed experimental protocol, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound? A1: The reported melting point of pure this compound is in the range of 33-35 °C (91.4-95 °F)[1][2][3]. This low melting point can present challenges during recrystallization, such as "oiling out".
Q2: What are some suitable solvents for the recrystallization of this compound? A2: Given its low melting point, suitable solvents are typically low-boiling and non-polar, or a solvent pair can be employed.[4] Dichloromethane (B109758), diethyl ether, and hexane (B92381) are generally useful for low-melting compounds.[1] Solvent pairs such as ethanol/water or n-hexane/ethyl acetate (B1210297) are also commonly used for the recrystallization of similar organic compounds.[5] For related enamine salts, methanol (B129727) has been used effectively with cooling to 5-10°C.[6] A toluene-heptane mixture has also been reported for the crystallization of a product from a reaction involving this compound.
Q3: What are the common impurities in crude this compound? A3: Common impurities can include unreacted starting materials from its synthesis, such as ethyl acetoacetate (B1235776) and ammonia (B1221849) or an ammonium (B1175870) salt.[2][7] Side-products from the synthesis may also be present.
Q4: My product is colored. How can I remove colored impurities? A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored molecules, which are then removed by hot gravity filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q5: What is "oiling out" and how can I prevent it with this compound? A5: "Oiling out" is the separation of the dissolved solid as a liquid rather than crystals during cooling. This is common for low-melting point compounds like this compound, especially when the boiling point of the solvent is higher than the melting point of the compound.[4] To prevent this, you can add more solvent to the hot solution to ensure the saturation point is reached at a temperature below the compound's melting point. Using a lower-boiling point solvent or a carefully chosen solvent mixture can also help.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the temperature of the saturated solution.[4] | Add more solvent to the hot solution to lower the saturation temperature.[4] Use a lower boiling point solvent or a solvent pair. Ensure a slow cooling rate. |
| Low or No Crystal Formation | Too much solvent was used, resulting in a solution that is not saturated upon cooling. The compound is highly soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to increase the concentration and then allow it to cool again. Try a different solvent or a solvent pair in which the compound is less soluble at cold temperatures. Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization. Add a seed crystal of pure this compound. |
| Poor Yield | Too much solvent was used, and a significant amount of the product remains in the mother liquor. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent. | Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent clogging. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are Impure (e.g., off-color, incorrect melting point) | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent did not effectively differentiate between the product and the impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider re-crystallizing the product, potentially using a different solvent system. If colored impurities are present, treat the hot solution with activated charcoal before filtration.[1] |
Quantitative Data Summary
| Property | Value |
| Melting Point | 33-35 °C[1][2][3] |
| Boiling Point | 210-215 °C at 760 mmHg[1] |
| Appearance | Off-white to light yellow solid below 33°C, liquid above 35°C[2] |
| Water Solubility | 26 g/L at 25°C[2][8] |
| Qualitative Solubility | Soluble in polar organic solvents like methanol and ethanol.[6] General principles suggest it would be soluble in other common organic solvents like dichloromethane and ethyl acetate, and less soluble in non-polar solvents like hexane, especially at lower temperatures. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
1. Solvent Selection:
-
Place a small amount of crude this compound (approx. 50 mg) in a test tube.
-
Add a few drops of a test solvent (e.g., hexane, ethyl acetate, ethanol, or a mixture like hexane/ethyl acetate or ethanol/water).
-
Gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
-
For a solvent pair (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and swirl to dissolve.
-
If using a solvent pair, dissolve the crude product in the "good" solvent first.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent to maximize yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration:
-
Pre-heat a gravity filtration setup (funnel and receiving flask) to prevent premature crystallization.
-
Filter the hot solution to remove any insoluble impurities or activated charcoal.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
7. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Determine the melting point of the dried crystals to assess their purity.
Visual Guides
Caption: Standard workflow for the recrystallization of this compound.
Caption: A logical guide to troubleshooting common recrystallization problems.
References
- 1. rubingroup.org [rubingroup.org]
- 2. This compound CAS#: 626-34-6 [m.chemicalbook.com]
- 3. This compound 98 626-34-6 [sigmaaldrich.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. reddit.com [reddit.com]
- 6. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 7. This compound | 626-34-6 | Benchchem [benchchem.com]
- 8. This compound | 626-34-6 [chemicalbook.com]
Technical Support Center: Purifying Ethyl 3-Aminocrotonate via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ethyl 3-aminocrotonate using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel. A typical mobile phase is a mixture of n-hexane and ethyl acetate (B1210297). A good starting point for the solvent system is a gradient of 10-25% ethyl acetate in n-hexanes.[1] It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides a good separation of the desired compound from impurities, with a target Rf value of approximately 0.2-0.4 for the product.[1]
Q2: My this compound is showing significant tailing or streaking on the silica gel column. How can I resolve this?
A2: Tailing or streaking of amine-containing compounds like this compound on silica gel is a common issue. This is often due to the interaction between the basic amine group and the acidic silanol (B1196071) groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.5-2% v/v).[2] It is advisable to pre-treat the silica gel with the mobile phase containing TEA before loading the sample.[3]
Q3: I am observing a low yield of purified this compound after column chromatography. What are the potential causes?
A3: Low recovery can be attributed to several factors. The compound may be irreversibly adsorbed onto the silica gel due to strong acidic interactions.[4] Using a mobile phase with a basic modifier like triethylamine can help prevent this.[4] Another possibility is that the compound is unstable on silica gel and is decomposing during the purification process.[5] Running a 2D TLC can help determine the stability of your compound on silica.[5] Additionally, ensure that the fractions are not too dilute to detect the compound; concentrating the expected fractions can help in these cases.[5]
Q4: How can I determine the purity of my collected fractions?
A4: The purity of the collected fractions can be assessed using various analytical techniques. Thin Layer Chromatography (TLC) is a quick and effective method to check which fractions contain the purified product and to what extent they are free of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the key steps for the purification of this compound using silica gel column chromatography.
1. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 10% ethyl acetate in n-hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed without any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
3. Elution:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate in the n-hexane.
-
Collect fractions in separate test tubes.
4. Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on a TLC plate and visualizing them under UV light or with an appropriate stain.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems and Corresponding Rf Values
| Solvent System (v/v) | Target Rf Value | Remarks |
| 10-25% Ethyl Acetate in n-Hexane | ~0.2 - 0.4 | A good starting point for separation.[1] |
| Cyclohexane / Ethyl Acetate (1:1) | ~0.36 | Reported Rf value from a synthesis procedure. |
Table 2: Common Impurities and Elution Characteristics
| Impurity | Polarity Relative to this compound | Elution Order |
| Unreacted Ethyl Acetoacetate | More Polar | After the product |
| Side-reaction byproducts | Varies | May elute before or after the product |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[8] |
| Product is eluting too quickly with impurities | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture.[8] |
| Streaking or Tailing of the Product Band | Strong interaction between the basic amine group and acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[2] |
| Low Product Recovery | Irreversible adsorption on the silica gel or decomposition of the product. | Use a mobile phase containing a basic modifier. Check the stability of the compound on silica using 2D TLC.[4][5] |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Optimize the solvent system by testing various ratios of polar and non-polar solvents using TLC. A gradient elution might be necessary. |
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceforums.net [scienceforums.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 3-Aminocrotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the condensation reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, such as aqueous ammonia or ammonium (B1175870) acetate (B1210297).[1] This reaction is favored for its use of readily available starting materials.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products and impurities include unreacted ethyl acetoacetate, ethanol, acetoacetamide, and 3-aminocrotonic acid. The formation of these byproducts is influenced by reaction conditions.
Q3: How does reaction time affect the yield of this compound?
A3: The yield of this compound generally increases with reaction time up to an optimal point, after which it may decrease due to the formation of by-products.[1] For instance, in one study using ammonium acetate in methanol (B129727) at room temperature, the optimal reaction time was found to be 20 hours.[1]
Q4: What is the effect of temperature on the synthesis?
A4: Temperature can have a variable effect on the yield. In some continuous flow processes with aqueous ammonia, increasing the temperature from 30°C to 50°C has been shown to increase the yield from 84% to 94%.[2][3] However, in other batch experiments, an increase in temperature has led to a decrease in yield, highlighting the need for optimization based on the specific reaction setup.
Q5: Can the choice of solvent impact the reaction?
A5: Yes, the solvent plays a crucial role. A study comparing various solvents found that methanol provided the highest yield (92.1%) for the reaction between ethyl acetoacetate and ammonium acetate.[4] Other solvents like ethanol, isopropanol, and acetonitrile (B52724) resulted in lower yields.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Suboptimal reaction time or temperature.- Inappropriate solvent.- Incorrect molar ratio of reactants. | - Optimize reaction time and temperature for your specific setup. Monitor the reaction progress using TLC.[1]- Use methanol as the solvent for the reaction with ammonium acetate for potentially higher yields.[4]- A molar ratio of 3:1 of ammonium acetate to ethyl acetoacetate has been shown to be optimal in some studies.[1] |
| Presence of Unreacted Ethyl Acetoacetate | - Incomplete reaction.- Insufficient amount of ammonia source. | - Increase the reaction time or temperature cautiously, while monitoring for side product formation.- Ensure an adequate excess of the ammonia source is used. |
| Formation of Acetoacetamide | - Reaction of the ester group of ethyl acetoacetate or this compound with ammonia. This is more likely at elevated temperatures. | - Maintain a moderate reaction temperature. The formation of amides from esters and ammonia is generally slow at room temperature. |
| Presence of 3-Aminocrotonic Acid | - Hydrolysis of the ester group of this compound. This can be caused by the presence of water in the reaction mixture, especially under acidic or basic conditions. | - Use anhydrous solvents and reagents to minimize water content.- If using aqueous ammonia, minimize reaction time and temperature to reduce the extent of hydrolysis. |
| Product is a Dark Color | - Formation of colored impurities or degradation products. This can be caused by prolonged reaction times or high temperatures. | - Reduce the reaction time and/or temperature.- Purify the crude product by column chromatography or distillation. |
Quantitative Data
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Yield (%) |
| Methanol | 92.1 |
| Ethanol | 84.4 |
| Isopropyl alcohol | 73.7 |
| t-Butanol | 74.3 |
| Acetonitrile | 68.6 |
| Benzene | 52.8 |
| Toluene | 50.9 |
| Solvent-free | 78.3 |
| Data from a study reacting ethyl acetoacetate with ammonium acetate at room temperature for 20 hours.[4] |
Table 2: Effect of Reaction Time on the Yield of this compound
| Reaction Time (hours) | Yield (%) |
| 5 | 65.2 |
| 10 | 78.3 |
| 15 | 85.1 |
| 20 | 92.1 |
| 25 | 86.4 |
| Data from a study reacting ethyl acetoacetate with ammonium acetate in methanol at room temperature.[1] |
Experimental Protocols
Synthesis of this compound using Ammonium Acetate
This protocol is based on a reported procedure with modifications for clarity.[1]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate/n-hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (3 molar equivalents) in methanol.
-
Add ethyl acetoacetate (1 molar equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer three times with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Collect the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a colorless to pale yellow liquid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Formation of common side products in the synthesis.
Caption: General experimental workflow for the synthesis and purification.
References
Technical Support Center: Optimizing Hantzsch Synthesis with Ethyl 3-Aminocrotonate
Welcome to the technical support center for the Hantzsch pyridine (B92270) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the synthesis of 1,4-dihydropyridines (1,4-DHPs) using Ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Hantzsch synthesis and offers potential solutions.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Reactants: Ensure all starting materials, including the aldehyde, this compound (or the β-ketoester and ammonia (B1221849) source), and solvent are of high purity. Impurities can lead to side reactions.[1]
-
Reaction Conditions: The classical Hantzsch synthesis often requires harsh conditions, long reaction times, and can result in low yields.[2] Modern approaches often provide better results.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. While ethanol (B145695) is common, studies have shown that aqueous micelles or solvent-free conditions can lead to higher yields.[2] Water has also been demonstrated as an effective and environmentally friendly solvent.[3][4][5][6]
-
Temperature: Temperature optimization is crucial. While some reactions proceed at room temperature, others require reflux. An increase in temperature from room temperature to 80°C has been shown to significantly increase yields in certain systems.[7] However, for some setups, increasing the temperature can actually decrease the yield, highlighting the need for specific optimization.[8]
-
Catalyst: While the reaction can proceed without a catalyst, various catalysts like p-toluenesulfonic acid (PTSA), γ-Al2O3 nanoparticles, or ceric ammonium (B1175870) nitrate (B79036) (CAN) can improve yields and shorten reaction times.[2][9][10]
Q2: I am observing multiple spots on my TLC, indicating significant side product formation. How can I minimize these?
A2: Side product formation is a common issue arising from the complex mechanism of the Hantzsch reaction, which has at least five proposed pathways.[1][2] Common side products can result from the self-condensation of the β-ketoester or incomplete reactions.[1]
To minimize side products:
-
Control Reaction Conditions: Carefully control the temperature and the order of reagent addition.[1]
-
Sequential Addition: For the synthesis of unsymmetrical 1,4-DHPs (using two different β-dicarbonyl compounds), a one-pot approach can lead to a mixture of two regioisomers and two symmetrical side products.[11] A sequential, multi-step synthesis is the most effective strategy to obtain a single, specific regioisomer.[11] This involves first synthesizing the Knoevenagel condensation product, purifying it, and then reacting it with the enamine.[11]
Q3: The reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions can be a safety hazard and lead to the formation of degradation products.[1] To manage thermal runaway:
-
Slow Reagent Addition: Add one of the reactants dropwise over time to control the rate of heat generation.[1]
-
Efficient Cooling: Utilize an ice bath or cryostat to maintain a stable, low temperature.[1]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]
Q4: I'm having difficulty purifying my final 1,4-dihydropyridine (B1200194) product. What are some effective strategies?
A4: Purification can be challenging due to the basicity of the pyridine ring and the similar polarities of byproducts.[1]
-
Recrystallization: This is the most common method for purifying solid 1,4-DHP products. Hot ethanol and water are frequently used solvents for recrystallization.[9] Isopropanol has also been noted as a good solvent choice as it often allows for easier crystallization of the product from the cold reaction mixture.[12]
-
Acid-Base Extraction: The basic nature of the dihydropyridine (B1217469) can be exploited. An acidic wash (e.g., dilute HCl) can protonate the product, allowing it to be extracted into an aqueous layer and separated from non-basic impurities.[1]
-
Column Chromatography: While sometimes challenging due to the structural similarity of byproducts, column chromatography can be effective for separating the desired product.[11]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Hantzsch synthesis to facilitate comparison and selection of an optimal protocol.
| Aldehyde Type | β-Dicarbonyl 1 | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate (B1235776) (2 eq.) | Ammonium Acetate (B1210297) | p-Toluenesulfonic Acid (PTSA) | Aqueous Micelles (SDS, 0.1M) | Ultrasonic Irradiation | - | 96% | [2] |
| Aromatic Aldehydes | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | γ-Al2O3 Nanoparticles | Solvent-Free | 90 | 5 min | 95% | [9] |
| Aromatic Aldehydes | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | None | Water | 70-75 | 1-2 h | 86-96% | [5][6] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ceric Ammonium Nitrate (CAN) | Solvent-Free | Room Temp | 1 h | 92% | [10] |
| 4-Chlorobenzaldehyde | Dimedone, Ethyl Acetoacetate | Ammonium Acetate | Ag-CP | Ethanol | Reflux (80) | 20 min | 98% | [7] |
| m-Methoxybenzaldehyde | Mthis compound (2 eq.) | (Implicit) | None | Isopropanol | Reflux | 24 h | 28.8% | [12] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis in Ethanol
This protocol describes a traditional one-pot synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.1 mmol) in ethanol (10-20 mL).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). Classical methods may require several hours to reach completion.[13]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate.
-
Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and dry it under a vacuum. If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the crude material by recrystallization from a suitable solvent like ethanol/water.[9]
Protocol 2: Green Synthesis in Water (Catalyst-Free)
This protocol is an environmentally benign alternative to traditional methods.[6]
-
Reaction Setup: In a sealed tube reactor, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1 mmol), and 2-3 mL of water.
-
Reaction: Seal the reactor and stir the mixture at 70–75 °C for the required time (typically 1-2 hours). Monitor completion by TLC.
-
Workup: Cool the reaction mixture to room temperature and let it stand, possibly overnight.
-
Purification: Filter the mixture to isolate the precipitated product. The solid can be further purified by recrystallization from 95% ethanol. The aqueous filtrate can potentially be recycled for subsequent reactions.[5][6]
Protocol 3: Sequential Synthesis for a Single Regioisomer (Unsymmetrical 1,4-DHP)
This two-step protocol is essential for avoiding the formation of regioisomers when two different β-dicarbonyl compounds are used.[11]
Step A: Synthesis of the Knoevenagel Adduct
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in ethanol.
-
Add a catalytic amount of a base, such as piperidine (B6355638) (approx. 0.1 eq.).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C), monitoring by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure and purify the crude alkylidene-β-ketoester intermediate, typically by recrystallization.
Step B: Synthesis of the Final 1,4-DHP
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol. Add ammonium acetate (1.1 eq.) and stir at room temperature for 30-60 minutes to form the enamine (e.g., this compound) in situ.
-
Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.
-
Reflux the reaction mixture, monitoring by TLC until the reaction is complete (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. The final, single-regioisomer product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the Hantzsch synthesis.
Caption: General experimental workflow for the Hantzsch synthesis.
Caption: A troubleshooting workflow for common Hantzsch synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 626-34-6 | Benchchem [benchchem.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. benchchem.com [benchchem.com]
- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Ethyl 3-aminocrotonate
This technical support center provides essential information regarding the stability and storage of Ethyl 3-aminocrotonate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues during the handling and storage of this compound. This guide provides a systematic approach to troubleshooting common problems.
Problem: Change in Physical Appearance (e.g., color change, clumping)
-
Possible Cause 1: Exposure to Air and Moisture.
-
This compound is known to be sensitive to air and moisture, and is hygroscopic.[1] Exposure can lead to hydrolysis and degradation, resulting in a change in appearance.
-
-
Troubleshooting Steps:
-
Ensure the container is always tightly sealed when not in use.
-
Store the compound in a desiccator or a dry, well-ventilated area.[1]
-
For long-term storage, consider storing under an inert atmosphere such as nitrogen.
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting Steps:
-
Store the container in a dark place or use an amber-colored vial to protect it from light.
-
-
Possible Cause 3: Incompatible Storage Conditions.
-
Storage at elevated temperatures can accelerate degradation.
-
-
Troubleshooting Steps:
-
Store in a cool place as recommended.[1]
-
Avoid storing near heat sources.
-
Problem: Inconsistent Experimental Results
-
Possible Cause 1: Degradation of the Compound.
-
If the compound has degraded, it will affect the yield and purity of your reaction products.
-
-
Troubleshooting Steps:
-
Check the physical appearance of the this compound for any signs of degradation.
-
If degradation is suspected, it is advisable to use a fresh batch of the compound.
-
To confirm the purity of your current stock, consider running a purity analysis using techniques like HPLC or GC.
-
-
Possible Cause 2: Contamination.
-
Contamination with incompatible substances can lead to unexpected side reactions.
-
-
Troubleshooting Steps:
-
Ensure that all glassware and equipment are clean and dry before use.
-
Use clean spatulas and weighing boats for handling the compound.
-
Avoid introducing any potential contaminants into the storage container.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also recommended to protect it from air and moisture due to its hygroscopic nature.[1] For extended storage, keeping it under an inert atmosphere like nitrogen is advisable.
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: Is this compound stable at room temperature?
A3: Yes, this compound is stable under normal temperatures and pressures. However, for long-term stability and to prevent gradual degradation due to air and moisture, storage in a cool place is recommended.[1]
Q4: What are the known degradation pathways for this compound?
A4: The primary known degradation pathway is hydrolysis. As an enamine, this compound can be hydrolyzed back to a carbonyl compound, in this case, ethyl acetoacetate, and an amine.[2] Oxidative degradation is also a potential pathway for enamines and amines in general, which can lead to the formation of various byproducts.[3][4]
Q5: How can I tell if my this compound has degraded?
A5: Signs of degradation can include a change in physical appearance, such as discoloration (from colorless/white to yellow or brown), clumping of the solid, or the development of a strong odor. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.
Data Presentation
Due to the lack of specific, publicly available quantitative stability data for this compound, the following table presents an illustrative example of how such data would be structured. This data is hypothetical and should be used for guidance in designing experiments.
| Stress Condition | Parameter | Duration | Degradation (%) | Major Degradants |
| Hydrolytic | 0.1 N HCl (aq) | 24 hours | Data not available | Ethyl acetoacetate, Ethanol, Ammonia |
| 0.1 N NaOH (aq) | 24 hours | Data not available | 3-Aminocrotonic acid, Ethanol | |
| Neutral (Water) | 72 hours | Data not available | Ethyl acetoacetate | |
| Oxidative | 3% H₂O₂ (aq) | 48 hours | Data not available | Oxidized byproducts |
| Thermal | 60°C | 7 days | Data not available | Thermally induced byproducts |
| Photolytic | UV Light (254 nm) | 48 hours | Data not available | Photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating HPLC method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
Suitable buffer for mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature or heat at a controlled temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Keep a sample of the solid this compound in a thermostatic oven at an elevated temperature (e.g., 60°C) for a specified period. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a sample of the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a specified period.
-
-
Sample Analysis:
-
At predefined time points, withdraw samples from each stress condition.
-
If necessary, dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. A good starting point would be a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. The UV detector wavelength should be set to the λmax of this compound.
-
-
Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage degradation of this compound.
-
Ensure mass balance by comparing the decrease in the parent peak area with the sum of the areas of all degradation product peaks.
-
Mandatory Visualization
References
Handling air and moisture sensitive Ethyl 3-aminocrotonate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air and moisture-sensitive compound, Ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
This compound is an organic compound with the chemical formula C₆H₁₁NO₂. It is a β-enamino ester, a class of compounds that are valuable intermediates in organic synthesis, particularly in the production of pharmaceuticals. Its sensitivity to air and moisture stems from the reactivity of the enamine functional group. The enamine can undergo hydrolysis in the presence of water, and the electron-rich double bond is susceptible to oxidation by atmospheric oxygen.[1]
Q2: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases.[2] For long-term storage, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.
Q3: What are the visual signs of degradation of this compound?
Fresh, pure this compound is typically a colorless to pale yellow liquid or a low-melting solid. Signs of degradation may include a change in color to a darker yellow or brown, an increase in viscosity, or the formation of a precipitate. A pungent odor may also become more pronounced upon degradation.
Q4: What are the primary degradation products of this compound upon exposure to air and moisture?
Upon exposure to moisture, this compound can hydrolyze back to its precursors, ethyl acetoacetate (B1235776) and ammonia (B1221849), or further to 3-aminocrotonic acid and ethanol (B145695).[1] In the presence of air (oxygen), complex oxidation and polymerization reactions can occur, leading to a mixture of byproducts.
Troubleshooting Guides
Handling and Storage Issues
| Problem | Possible Cause | Solution |
| Product has darkened in color and/or solidified. | Exposure to air and/or moisture leading to oxidation and hydrolysis. | The product may be partially degraded. For non-critical applications, it might be usable after purification (see purification protocol). For sensitive reactions, it is best to use a fresh, unopened container. To prevent this, always handle the reagent under an inert atmosphere and ensure the container is tightly sealed after use. |
| Inconsistent reaction results using the same bottle of reagent. | The reagent has degraded over time due to repeated exposure to the atmosphere. | Discard the old bottle and open a new one. For subsequent uses, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to minimize contamination of the bulk supply. |
Synthesis and Reaction Issues
| Problem | Possible Cause | Solution |
| Low yield in the synthesis of this compound. | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. Some studies show higher yields at around 50°C in continuous flow synthesis.[3] - Ensure the correct molar ratios of ethyl acetoacetate and the ammonia source are used. |
| Formation of side products in reactions using this compound (e.g., Hantzsch pyridine (B92270) synthesis). | - Self-condensation of reactants. - Competing reaction pathways.[4] - Impurities in the this compound. | - Control the reaction temperature, as higher temperatures can favor side reactions. - Add reagents slowly and in a controlled manner. - Use purified this compound. |
| Reaction is proceeding slowly or not at all. | - Poor quality of this compound (degraded). - Insufficient catalyst (if applicable). - Low reaction temperature. | - Use fresh or purified this compound. - Ensure the correct amount of catalyst is used and that it is active. - Gradually increase the reaction temperature while monitoring for side product formation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| Melting Point | 33-35 °C | [6] |
| Boiling Point | 210-215 °C | [6] |
| Density | 1.022 g/mL at 25 °C | [6] |
| CAS Number | 7318-00-5 | [7] |
Table 2: Typical Reaction Conditions for this compound Synthesis
| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| Ethyl acetoacetate, Ammonium (B1175870) carbamate (B1207046) | Methanol | 20 °C | 1.5 h | Quantitative | [3] |
| Ethyl acetoacetate, Aqueous Ammonia (25%) | None (Continuous Flow) | 50 °C | 22 min | 94% | [3] |
| Ethyl acetoacetate, Ammonium acetate (B1210297) | Methanol | Room Temperature | 20 h | 92% | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.[3]
Materials:
-
Ethyl acetoacetate
-
Ammonium carbamate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate (1 equivalent) in methanol, add ammonium carbamate (1 equivalent) in one portion.
-
Stir the resulting suspension at room temperature for 1.5 hours. The solid material should dissolve to give a clear yellow solution.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of cyclohexane (B81311) and ethyl acetate as the eluent).
-
Once the reaction is complete, concentrate the reaction mixture to dryness using a rotary evaporator to yield this compound as a yellow liquid or solid.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a polar solvent like ethanol and a non-polar solvent like hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of the mixture).
-
If using a solvent mixture, slowly add the less soluble solvent (antisolvent) until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified degradation pathways of this compound.
Caption: Logical relationship in the Hantzsch pyridine synthesis using this compound.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. godavaribiorefineries.com [godavaribiorefineries.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. reddit.com [reddit.com]
- 7. godavaribiorefineries.com [godavaribiorefineries.com]
- 8. researchgate.net [researchgate.net]
How to avoid polymerization of Ethyl 3-aminocrotonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the polymerization of Ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic compound widely used as an intermediate in the synthesis of pharmaceuticals.[1][2] It is an enamine, a class of compounds that can be susceptible to self-reaction or degradation under certain conditions, which may affect experimental outcomes and product purity.
Q2: Does this compound undergo hazardous polymerization?
Safety data sheets consistently state that hazardous polymerization of this compound does not occur under normal conditions.[3][4] This typically refers to a rapid, uncontrolled, and highly exothermic reaction. However, a slower, non-hazardous polymerization or degradation can occur over time, especially under improper storage or handling conditions.
Q3: What type of polymerization can this compound undergo?
As an enamine, this compound can undergo a Michael addition type of polymerization. This involves the nucleophilic attack of the amino group of one molecule onto the double bond of another, leading to the formation of dimers, oligomers, and eventually polymers. This can result in a noticeable increase in viscosity or even solidification of the material.
Q4: What are the primary factors that can initiate the polymerization of this compound?
The primary factors that can promote the degradation and polymerization of this compound are:
-
Presence of Acids or Bases: The compound is incompatible with both acids and bases.[3][5] Acidic conditions can catalyze the polymerization.
-
Elevated Temperatures: Exposure to excess heat can accelerate the rate of degradation and polymerization.[4]
-
Exposure to Light: Like many organic compounds, exposure to UV light can provide the energy to initiate degradation pathways.
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[4]
Q5: What are the visible signs of this compound degradation or polymerization?
Visible signs that may indicate the compound is undergoing degradation or polymerization include:
-
Color Change: A change from a colorless or pale yellow liquid/solid to a darker yellow or brown color.
-
Increased Viscosity: The material may become more viscous or syrupy.
-
Solidification: In advanced stages, the compound may solidify or form a precipitate.
-
Inconsistent Experimental Results: Poor yields or the formation of unexpected byproducts in reactions can be an indicator of starting material degradation.
Q6: How should I properly store this compound to ensure its stability?
To maintain the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, bases, and oxidizing agents.[3][4] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q7: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?
While specific inhibitors for this compound are not widely documented, general stabilizers for compounds susceptible to polymerization or oxidation may be effective. These include:
-
Hindered Amine Light Stabilizers (HALS): These are effective at preventing photo-oxidative degradation.
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) can inhibit free-radical mediated degradation. The effectiveness and compatibility of any inhibitor should be experimentally verified for your specific application.
Troubleshooting Guides
Issue: Observed Discoloration or Increased Viscosity
If you observe that your sample of this compound has darkened in color or has become more viscous, it is likely that some degree of degradation or polymerization has occurred.
Troubleshooting Steps:
-
Assess the Severity: A slight color change may not significantly impact some applications, but a significant increase in viscosity is a strong indicator of polymerization.
-
Purity Check: If possible, analyze the material using techniques such as NMR, GC-MS, or HPLC to determine the purity and identify any degradation products.
-
Purification: For minor degradation, purification by distillation or column chromatography may be possible. However, this may not be feasible for highly polymerized material.
-
Review Storage and Handling: Ensure that the material has been stored according to the recommendations (cool, dark, inert atmosphere). Check for any potential exposure to contaminants, such as acids or bases.
-
Consider a Fresh Batch: If the material is significantly degraded, it is best to use a fresh, unopened batch of this compound for your experiments to ensure reliable and reproducible results.
Caption: Troubleshooting workflow for degraded this compound.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition to Avoid | Rationale | Recommended Practice |
| Temperature | Excess heat[4] | Accelerates degradation and polymerization reactions. | Store in a cool environment. Refrigeration is recommended for long-term storage. |
| Light | Exposure to direct sunlight or UV light | Can provide activation energy for degradation pathways. | Store in an amber or opaque container in a dark place. |
| Atmosphere | Presence of oxygen and moisture | Oxygen can lead to oxidative degradation. Moisture can facilitate hydrolysis or other reactions. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| pH | Acidic or basic conditions[3] | Can catalyze polymerization and other decomposition reactions. | Maintain a neutral environment. Avoid contact with acids, bases, and their vapors. |
| Contaminants | Oxidizing agents, reducing agents[3] | Can react with the compound, leading to decomposition. | Store away from incompatible chemicals. Use clean, dry equipment for handling. |
Table 2: Potential Stabilizers for this compound
| Stabilizer Class | Examples | Proposed Mechanism of Action | General Concentration Range | Note |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Hydroquinone | Scavenge free radicals, inhibiting radical-initiated polymerization. | 50 - 500 ppm | Effectiveness may be oxygen-dependent. |
| Hindered Amine Light Stabilizers (HALS) | Tinuvin® series | Inhibit photo-oxidative degradation by scavenging free radicals. | 100 - 1000 ppm | Primarily for protection against light-induced degradation. |
| Non-nucleophilic Bases | Hindered amines (e.g., 2,6-di-tert-butylpyridine) | Neutralize trace acidity without promoting base-catalyzed reactions. | Varies, use stoichiometrically to expected acidity | Use with caution, as excess base can be detrimental. |
Disclaimer: The use of these inhibitors for stabilizing this compound is based on general chemical principles. Their effectiveness and compatibility should be experimentally validated for your specific application.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the unopened container in a refrigerator (2-8 °C) in a designated area for corrosive and light-sensitive materials.
-
Dispensing:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use clean, dry glass or stainless steel spatulas and containers for dispensing.
-
After dispensing the required amount, flush the headspace of the original container with an inert gas (e.g., argon or nitrogen) before tightly sealing.
-
-
Short-term Storage (in-use): For material that will be used within a few days, it can be stored in a tightly sealed container at room temperature, protected from light.
-
Long-term Storage: For long-term storage, refrigerate the sealed container under an inert atmosphere.
Protocol 2: Evaluating the Effectiveness of a Stabilizer (Conceptual)
-
Preparation of Samples: Prepare several small, identical samples of high-purity this compound in amber glass vials.
-
Addition of Stabilizer: To each sample, add a different concentration of the stabilizer being tested (e.g., 0 ppm, 100 ppm, 250 ppm, 500 ppm of BHT).
-
Accelerated Aging:
-
Thermal Stability: Place one set of samples in an oven at a moderately elevated temperature (e.g., 40 °C).
-
Photostability: Expose another set of samples to a controlled UV light source.
-
Control: Keep a third set of samples under ideal storage conditions (refrigerated, dark, inert atmosphere).
-
-
Monitoring: At regular intervals (e.g., 1, 3, 7, and 14 days), remove a sample from each condition and analyze for:
-
Visual Changes: Note any color change or increase in viscosity.
-
Purity: Use a quantitative analytical method (e.g., HPLC with a UV detector) to measure the remaining concentration of this compound.
-
-
Data Analysis: Plot the concentration of this compound over time for each condition. The most effective stabilizer concentration will show the slowest rate of degradation compared to the unstabilized control.
Visualizations
Caption: Proposed polymerization via Michael Addition.
References
Troubleshooting low yields in Biginelli reaction with Ethyl 3-aminocrotonate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Biginelli reaction, with a specific focus on reactions utilizing Ethyl 3-aminocrotonate.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the Biginelli reaction.
Q1: My Biginelli reaction has a very low yield or is not proceeding to completion. What are the primary factors to investigate?
Low yields are a common challenge in the Biginelli reaction and can often be attributed to several key factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. In the absence of a suitable catalyst, product formation is often difficult and results in poor yields. While traditional methods use strong Brønsted acids like HCl, modern catalysts such as Lewis acids (e.g., ZnCl₂, Yb(OTf)₃), or heterogeneous catalysts can offer milder conditions and improved yields.[1][2] It is advisable to screen different catalysts to find the most effective one for your specific substrates.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Many Biginelli reactions are performed under reflux conditions; however, some substrate combinations may benefit from lower temperatures to minimize side reactions, while others may require higher temperatures, especially in solvent-free conditions.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Purity of Reagents: The purity of all starting materials—this compound, the aldehyde, and the urea (B33335) or thiourea (B124793)—is paramount. Impurities can introduce competing side reactions that consume reactants and lower the yield of the desired dihydropyrimidinone (DHPM).
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?
The most common side reaction in the Biginelli synthesis is the formation of Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-dicarbonyl compound (in this case, derived from this compound) react with the aldehyde. This side reaction is particularly favored at higher temperatures, which can cause the decomposition of urea into ammonia.
Strategies to Minimize Side Reactions:
-
Temperature Control: Running the reaction at a lower temperature can significantly reduce the formation of Hantzsch-type byproducts.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired Biginelli pathway and competing side reactions. Some catalysts may preferentially promote the formation of the N-acyliminium ion intermediate required for the Biginelli reaction.
-
Order of Addition: In some cases, adding the urea component last can help minimize its decomposition.
Q3: Can the choice of solvent impact the reaction yield?
Yes, the solvent can have a significant effect on the reaction's success. While ethanol (B145695) is a commonly used solvent, other polar solvents like acetonitrile (B52724) or even solvent-free (neat) conditions have been shown to improve yields for certain substrates.[4][5] Solvent-free reactions are also advantageous from an environmental and economic perspective, as they reduce waste and simplify purification.[6]
Q4: How does the structure of the aldehyde and urea component affect the reaction?
The electronic and steric properties of the aldehyde and urea (or thiourea) can influence the reaction rate and yield.
-
Aldehyd: Aromatic aldehydes with electron-withdrawing groups generally react faster and give higher yields.[3] Conversely, sterically hindered aldehydes may lead to lower yields or require longer reaction times.[7]
-
Urea/Thiourea: While urea is the classic component, thiourea can be used to synthesize the corresponding dihydropyrimidine-2(1H)-thiones. Substituted ureas can also be employed, though they may introduce steric hindrance.
Data Presentation
The following tables summarize quantitative data from various studies on the Biginelli reaction, showcasing the impact of different catalysts and reaction conditions on product yield.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | - |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good |
| Yb(OTf)₃ | Various | Ethyl acetoacetate | Urea | Solvent-free | - | - | Increased |
| Layered Double Hydroxide (LDH) | Various | Ethyl acetoacetate | Urea/Thiourea | Ethanol | Reflux | 4-5 | 72-88 |
| SnCl₂·2H₂O | Various | Ethyl acetoacetate | Urea/Thiourea | Acetonitrile/Ethanol | - | - | Good to excellent |
| B(C₆F₅)₃ | Various | Ethyl acetoacetate | Urea | Ethanol | Reflux | - | up to 95 |
Data compiled from multiple sources.[1][2][6][7][8][9]
Table 2: Effect of Aldehyde Substitution on Yield (Catalyst: 40% w/w WSi/A-15, Solvent-free, 92°C)
| Aldehyde | β-Ketoester | Urea | Time (min) | Yield (%) |
| Benzaldehyde | Methyl acetoacetate | Urea | 35 | 92 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | 20 | 95 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 15 | 98 |
| 4-Methylbenzaldehyde | Methyl acetoacetate | Urea | 40 | 90 |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | 45 | 89 |
Adapted from a study on a heterogeneous catalyst.[3]
Experimental Protocols
General Procedure for the Biginelli Reaction with this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), urea (or thiourea, 1.5 mmol), and the chosen catalyst (e.g., 10 mol% of a Lewis acid).
-
Solvent (if applicable): If not running under solvent-free conditions, add the appropriate solvent (e.g., ethanol, 10 mL).
-
Reaction: Stir the mixture at the optimized temperature (e.g., reflux) for the required time. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Purification: Wash the crude solid with a suitable solvent (e.g., cold ethanol) and purify by recrystallization to obtain the final product.[10]
Visualizations
The following diagrams illustrate key aspects of the Biginelli reaction, from the underlying mechanism to a logical troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iau.ir [journals.iau.ir]
Effect of temperature on Ethyl 3-aminocrotonate reaction outcomes.
Technical Support Center: Ethyl 3-aminocrotonate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on reaction outcomes involving this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or Inconsistent Yield in the Synthesis of this compound
-
Potential Cause: The reaction temperature is not optimized for the specific experimental setup (e.g., batch vs. continuous flow, solvent choice).
-
Recommended Solutions:
-
Temperature optimization is critical and highly dependent on the reaction conditions.[1] In some continuous flow processes using aqueous ammonia, increasing the temperature from 30°C to 50°C has been shown to increase the yield from 84% to 94%.[1][2]
-
Conversely, in certain batch experiments, an increase in temperature from 25°C to 50°C resulted in a decreased yield.[1]
-
For solvent-free industrial preparations using ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297), a temperature of 60°C for 18 hours has been used to achieve a 78.3% yield, but this requires very precise temperature control to avoid decomposition.[1]
-
At room temperature in methanol, the optimal reaction time has been found to be approximately 20 hours; extending the time can lead to an increase in by-products and a lower yield.[3]
-
Issue 2: Formation of Impurities or Side Products
-
Potential Cause: The reaction temperature is too high, leading to decomposition or unwanted side reactions.
-
Recommended Solutions:
-
Carefully control the reaction temperature, as excessive heat can lead to product decomposition.[1]
-
In reactions like the Hantzsch dihydropyridine (B1217469) synthesis, elevated temperatures are necessary but must be balanced. While reflux conditions are common, monitor the reaction closely for the appearance of degradation products using TLC or GC.[4]
-
For acylation reactions, which can be exothermic, it is often best to initiate the reaction at a low temperature (e.g., 0°C) and then allow it to proceed to completion at room temperature to improve regioselectivity and minimize side reactions.[5]
-
Issue 3: Hantzsch Dihydropyridine Synthesis Fails to Proceed
-
Potential Cause: The reaction temperature is too low to overcome the activation energy barrier.
-
Recommended Solutions:
-
The Hantzsch synthesis, a key application of this compound, typically requires elevated temperatures to proceed efficiently.[1][6]
-
Many protocols recommend heating the reaction mixture to reflux in a suitable solvent like an alcohol.[4][6]
-
Experiments have shown that at room temperature, the reaction is significantly slower, and at very low temperatures (e.g., -17°C to -77°C), product formation may not be observed at all.[7]
-
Consider using microwave-assisted synthesis, which can rapidly heat the reaction mixture, often leading to shorter reaction times and improved yields.[1]
-
Issue 4: Product is an Oil Instead of a Solid
-
Potential Cause: The presence of impurities, such as unreacted starting materials or solvents, can lower the melting point of the final product. This compound itself has a melting point of 33-35°C and can exist as an oil or low-melting solid at room temperature.[8][9]
-
Recommended Solutions:
-
Purify the crude product to remove impurities. Column chromatography or recrystallization are effective methods.[9]
-
Ensure all solvents are thoroughly removed under reduced pressure after the reaction workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for reactions involving this compound?
A1: The optimal temperature is highly reaction-dependent. For the synthesis of this compound itself, a range of 20°C to 60°C is commonly cited.[2][3] For subsequent reactions, such as the Hantzsch synthesis, temperatures are typically elevated to reflux.[4][6] It is crucial to consult specific literature protocols and perform optimization studies for your particular transformation.
Q2: How does temperature influence the yield of this compound synthesis?
A2: The effect of temperature on the synthesis yield depends significantly on the methodology. As shown in the table below, different conditions lead to different optimal temperatures. Precise control is necessary as high temperatures can also promote the formation of by-products or cause decomposition.[1]
| Reaction Type | Reactants | Solvent | Temperature (°C) | Reported Yield |
| Batch | Ethyl Acetoacetate, Ammonium Acetate | Methanol | Room Temp (~25°C) | 92% (at 20 hrs) |
| Solvent-Free | Ethyl Acetoacetate, Ammonium Acetate | None | 60°C | 78.3% |
| Continuous Flow | Ethyl Acetoacetate, Aqueous Ammonia | Water | 30°C | 84% |
| Continuous Flow | Ethyl Acetoacetate, Aqueous Ammonia | Water | 50°C | 94% |
(Data sourced from multiple studies for comparison)[1][2][3]
Q3: Can this compound decompose at high temperatures?
A3: Yes. While this compound is stable under recommended storage conditions, it can decompose at elevated temperatures.[8][10][11] This is a critical consideration in solvent-free syntheses conducted at higher temperatures (e.g., 60°C) and during distillation, as its boiling point is high (210-215°C).[1] It is important to avoid excess heat during handling and reactions unless required by the protocol.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound at Room Temperature (Batch Process)
This protocol is adapted from a study optimizing reaction conditions for the synthesis of this compound, a key intermediate for Felodipine.[3]
-
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane (B109758) (for extraction)
-
Brine solution
-
Magnesium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
Dissolve ammonium acetate (3.0 equivalents) in methanol.
-
Add ethyl acetoacetate (1.0 equivalent) to the solution.
-
Stir the mixture vigorously at room temperature for 20 hours.
-
Monitor the reaction's progress via thin-layer chromatography (TLC).
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and extract three times with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: General workflow for troubleshooting temperature-related issues.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 4. benchchem.com [benchchem.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 7. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
- 11. godavaribiorefineries.com [godavaribiorefineries.com]
Choosing the right solvent for Ethyl 3-aminocrotonate reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving Ethyl 3-aminocrotonate.
Troubleshooting Guide
Low yields, unexpected side products, and difficult work-ups can often be traced back to the choice of solvent. This guide addresses common issues encountered during reactions with this compound and provides solvent-focused solutions.
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low Reaction Yield | Poor solubility of reactants: this compound or other starting materials may not be fully dissolved, leading to a heterogeneous reaction mixture and slow or incomplete conversion.[1][2] | Solvent Optimization: Select a solvent in which all reactants are highly soluble. For the synthesis of this compound itself, polar protic solvents like methanol (B129727) and ethanol (B145695) have been shown to give high yields.[1][3] For subsequent reactions, consider solvents like chloroform, in which it is also soluble.[2] |
| Unfavorable reaction equilibrium: The solvent can influence the position of the reaction equilibrium. | Use of Protic Solvents in Condensation Reactions: In reactions like the Hantzsch pyridine (B92270) synthesis, protic solvents such as ethanol can help to stabilize charged intermediates and transition states, driving the reaction forward. | |
| Formation of Side Products | Reaction with the solvent: Protic solvents like alcohols can sometimes participate in side reactions, such as transesterification, especially under acidic or basic conditions at elevated temperatures. | Switch to an Aprotic Solvent: If side reactions with the solvent are suspected, consider using a polar aprotic solvent such as acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF).[2] However, be aware that this may require re-optimization of other reaction parameters. |
| Self-condensation of starting materials: In some cases, the solvent may not adequately solvate the reactants, leading to self-condensation or polymerization. | Increase Solvent Polarity: A more polar solvent can better solvate charged intermediates and prevent them from reacting with each other. | |
| Difficult Product Isolation/Work-up | High boiling point of the solvent: Solvents with high boiling points (e.g., DMF, DMSO) can be difficult to remove completely, leading to product contamination. | Choose a Lower Boiling Point Solvent: Whenever possible, opt for a solvent with a lower boiling point, such as ethanol, methanol, or ethyl acetate (B1210297), to facilitate removal by rotary evaporation.[1] |
| Product is soluble in the aqueous phase: During aqueous work-up, the product may partition into the aqueous layer, especially if a polar organic solvent that is partially miscible with water is used. | Salting Out: Add a saturated solution of sodium chloride (brine) during the extraction to decrease the solubility of the organic product in the aqueous layer.[4] | |
| Emulsion formation: The combination of an organic solvent and an aqueous phase can sometimes lead to the formation of a stable emulsion, making separation difficult. | Solvent Modification: Adding a small amount of a different organic solvent with a different polarity can sometimes break the emulsion. Alternatively, adding brine can also help. | |
| Reaction Fails to Proceed | Inhibition by the solvent: The solvent can sometimes inhibit the catalyst or reactants. For instance, a coordinating solvent might bind to a metal catalyst and deactivate it. | Solvent Screening: If a reaction fails to proceed, a small-scale screen of different solvent classes (polar protic, polar aprotic, nonpolar) can help identify a suitable medium. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound itself?
A1: Based on experimental data, methanol has been shown to be a highly effective and economical solvent for the synthesis of this compound from ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate, providing yields of up to 92.1%.[3] Other aliphatic alcohols like ethanol also provide good yields.[1][3] Aromatic solvents such as benzene (B151609) and toluene (B28343) generally result in lower yields.[3]
Q2: How does the choice between a protic and an aprotic solvent affect reactions involving this compound?
A2: The choice between a protic and aprotic solvent can significantly impact the reaction outcome.
-
Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors and can stabilize charged intermediates and transition states. This can be beneficial in reactions like the Hantzsch and Biginelli syntheses. However, they can also act as nucleophiles in side reactions.
-
Aprotic solvents (e.g., acetonitrile, THF, DMF) do not have acidic protons and are less likely to participate in side reactions.[2] They are a good choice when the reactivity of the starting materials needs to be modulated or when protic solvents lead to unwanted byproducts. The use of aprotic solvents may necessitate the use of a catalyst to achieve a reasonable reaction rate.
Q3: I am performing a Hantzsch pyridine synthesis with this compound. What solvent should I use?
A3: Traditionally, the Hantzsch synthesis is carried out in alcoholic solvents like ethanol or isopropanol.[5] These solvents are effective at dissolving the reactants and facilitating the reaction. However, for certain substrates, solvent-free conditions or the use of alternative solvents like water with micellar catalysts have been reported to give excellent yields.[6] If you are experiencing low yields or side reactions in alcohol, a solvent screen including acetonitrile or toluene could be beneficial.
Q4: For a Biginelli reaction with this compound, what are the recommended solvents?
A4: Similar to the Hantzsch synthesis, the Biginelli reaction is often performed in polar protic solvents like ethanol.[7] However, studies have shown that acetonitrile can also be an excellent solvent, sometimes providing higher yields, albeit potentially requiring longer reaction times.[8] Solvent-free conditions have also been successfully employed.[8] The optimal solvent can be substrate-dependent, so some experimentation may be necessary.
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound Synthesis
This table summarizes the reported yields for the synthesis of this compound from ethyl acetoacetate and ammonium acetate in various solvents.
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 92.1[3] |
| 2 | Ethanol | 84.4[3] |
| 3 | Isopropyl alcohol | 73.7[3] |
| 4 | t-Butanol | 74.3[3] |
| 5 | Acetonitrile | 68.6[3] |
| 6 | Benzene | 52.8[3] |
| 7 | Toluene | 50.9[3] |
| 8 | Solvent-free | 78.3[3] |
Experimental Protocols
Protocol: Synthesis of this compound using Methanol
This protocol describes the synthesis of this compound from ethyl acetoacetate and ammonium acetate in methanol, which has been shown to provide high yields.[1][3]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (3 molar equivalents) in methanol.
-
To this solution, add ethyl acetoacetate (1 molar equivalent).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash it three times with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Caption: A workflow for selecting the appropriate solvent for reactions involving this compound.
Caption: Key components and steps in the Hantzsch Pyridine Synthesis utilizing this compound.
References
- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Catalyst Poisoning in Reactions with Ethyl 3-aminocrotonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving Ethyl 3-aminocrotonate.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the chemical deactivation of a catalyst due to the strong binding (chemisorption) of substances, known as poisons, to its active sites.[1][2] This process blocks reactants from accessing the catalytic surface, leading to a decrease in reaction rate and overall efficiency.[1][3] Poisoning can be reversible, where the poison can be removed, or irreversible, where the active sites are permanently blocked.[1]
Q2: What are the most common signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
-
A sudden or gradual decrease in reaction rate and product yield.
-
Complete failure of the reaction to proceed.
-
Inconsistent results between different batches of starting materials or solvents.
-
A significant drop in catalyst activity upon recycling or reuse.[4]
-
Changes in product selectivity, as poisoning can affect different active sites to varying extents.
Q3: How does catalyst poisoning differ from other forms of deactivation?
A3: Catalyst deactivation is a broad term for any loss of catalyst activity.[5] Poisoning is a specific chemical cause. Other common deactivation mechanisms include:
-
Fouling or Coking: The physical deposition of substances, like carbonaceous materials (coke) or polymers, onto the catalyst surface and within its pores.[6][7]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly dispersed catalyst particles to agglomerate into larger ones, reducing the active surface area.[3][6]
-
Leaching: The dissolution of the active catalytic species from a solid support into the reaction medium.[4][5]
Q4: Are organocatalysts, such as those used in enamine catalysis, susceptible to poisoning?
A4: Yes, organocatalysts are also prone to deactivation.[4][8] For amine-based catalysts, deactivation can occur through irreversible alkylation by highly electrophilic reactants or through side reactions like undesired aldol (B89426) reactions.[8][9] The formation of stable, inactive species can effectively remove the catalyst from the desired catalytic cycle.[10]
Troubleshooting Guide
Issue 1: My reaction has stopped or the yield has significantly decreased.
This is the most common symptom of catalyst poisoning. Follow this workflow to diagnose the issue.
Issue 2: The catalyst cannot be recycled; its activity drops after the first run.
This suggests irreversible poisoning or fouling occurred during the reaction.
-
Possible Cause: Trace impurities in the reactants or solvent are progressively accumulating on the catalyst surface with each cycle.[4]
-
Solution:
-
Identify the Poison: Analyze the starting materials for common poisons listed in the table below. Sulfur, halides, and residual bases or acids are frequent culprits.[2][11]
-
Attempt Regeneration: Depending on the catalyst and suspected poison, a regeneration protocol may restore activity. See Experimental Protocols for a general procedure.
-
Implement Purification: Introduce a purification step for all reactants and solvents before the reaction. Using anhydrous solvents is critical if water is a suspected poison for Lewis acid catalysts.[4]
-
Issue 3: I am observing a change in product selectivity.
-
Possible Cause: The poison may not deactivate all types of active sites uniformly. This preferential poisoning can alter the catalytic pathways available, leading to the formation of different byproducts.[2]
-
Solution:
-
Characterize the Catalyst: Use surface analysis techniques (e.g., XPS, TEM) on the spent catalyst to identify adsorbed species and changes in morphology.
-
Selective Poisoning Test: Intentionally introduce a small, controlled amount of a suspected poison to a fresh catalyst to see if it replicates the observed change in selectivity. This can help confirm the poison's identity.
-
Data Presentation: Common Catalyst Poisons
The following table summarizes common poisons relevant to organic synthesis and the types of catalysts they typically affect.
| Poison Class | Examples | Affected Catalyst Types | Mechanism of Action |
| Sulfur Compounds | H₂S, thiophenes, mercaptans, disulfides | Metal catalysts (e.g., Pd, Pt, Ni, Rh) | Strong chemisorption on metal surfaces, blocking active sites.[6][12][13] |
| Nitrogen Compounds | Pyridine, quinoline, various amines, nitriles | Metal and Acid catalysts | Coordination to metal centers or neutralization of Brønsted/Lewis acid sites.[2][4][14] |
| Halides | Cl⁻, Br⁻, I⁻ (from solvents like CH₂Cl₂ or impurities) | Cationic metal catalysts (e.g., Au, Rh), Lewis acids | Strong coordination to the metal center, displacing reactants.[4][11] |
| Heavy Metals & Ions | Pb, Hg, As, Cd²⁺, Sn²⁺ | Metal catalysts | Formation of stable alloys or strong adsorption on active sites.[6] |
| Water / Oxygenates | H₂O, CO | Lewis acids, Metal catalysts | Water can hydrolyze and deactivate Lewis acids. CO strongly adsorbs to metal surfaces.[1][4][15] |
| Basic Impurities | Residual amines, hydroxides | Solid acid catalysts (e.g., zeolites, acidic resins) | Neutralization of acid sites.[16][17] |
| Acidic Impurities | Carboxylic acids, HCl | Solid base catalysts, some metal catalysts | Neutralization of basic sites or corrosion of metal particles.[18][19] |
| Unsaturated Molecules | Dienes, alkynes (if not reactants) | Metal catalysts | Strong, irreversible adsorption can block sites for other reactants.[6] |
Experimental Protocols
Protocol 1: General Procedure for Solvent and Liquid Reagent Purification
This protocol can help remove non-volatile impurities and water that may act as catalyst poisons.
-
Pre-Drying (Optional): If the reagent is known to have high water content, pre-dry it with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄).
-
Distillation: Set up a distillation apparatus. For air/moisture-sensitive compounds, perform the distillation under an inert atmosphere (Nitrogen or Argon).
-
Fraction Collection: Collect the fraction boiling at the literature-reported boiling point of the pure substance. Discard the initial and final fractions, which are more likely to contain volatile and non-volatile impurities, respectively.
-
Storage: Store the purified, dry solvent or reagent over molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere to prevent re-contamination with moisture.
Protocol 2: General Procedure for Regeneration of a Fouled Heterogeneous Catalyst
This procedure is for removing coke or organic residues from a solid catalyst via calcination. Caution: This method is not suitable for catalysts that are thermally unstable or where the active species can be oxidized.
-
Recovery and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent that dissolves the reactants and products but not the catalyst (e.g., ethyl acetate, then hexane) to remove physically adsorbed species.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-120 °C) for several hours to remove residual solvent.
-
Calcination:
-
Place the dried catalyst in a ceramic crucible or boat inside a tube furnace.
-
Purge the furnace with an inert gas (N₂) while slowly heating to an intermediate temperature (e.g., 150-200 °C) to desorb any remaining volatiles.
-
Slowly introduce a controlled flow of air or a lean oxygen/nitrogen mixture.
-
Ramp the temperature to the target calcination temperature (typically 300-500 °C, consult catalyst specifications) and hold for 2-4 hours to burn off the carbonaceous deposits.
-
Cool the catalyst to room temperature under a flow of inert gas.
-
-
Activation (If Required): Some catalysts, particularly metal catalysts, may require a reduction step (e.g., heating under a H₂ flow) after calcination to restore the active metallic sites.
Visualizations
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Basic Promoters on Porous Supported Alumina Catalysts for Acetins Production | MDPI [mdpi.com]
- 17. From bench to industry, the application of all-inorganic solid base materials in traditional heterogeneous catalysis: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00335G [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. journal.formosapublisher.org [journal.formosapublisher.org]
Work-up procedures for reactions with Ethyl 3-aminocrotonate
Technical Support Center: Ethyl 3-aminocrotonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My reaction with this compound resulted in a low yield. What are the potential causes and how can I optimize it?
A1: Low product yield in reactions involving this compound can stem from several factors. A primary consideration is the stability of the this compound itself, as it can be sensitive to air and moisture. For reactions like the Hantzsch dihydropyridine (B1217469) synthesis, incomplete reaction is a common cause. Ensure you are using appropriate reaction times and temperatures. For instance, some syntheses may require refluxing for several hours, while others proceed at room temperature over a longer period.[1][2]
Another critical factor is the potential for side reactions. The hydrolysis of the ester group can occur, especially if the reaction conditions are strongly acidic or basic.[1][3] Additionally, in certain reactions like the Hantzsch synthesis, the formation of undesired symmetrical diester byproducts can lower the yield of the desired product.[4] To mitigate these issues, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific transformation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.[1]
-
Ensure Anhydrous Conditions: Since this compound can be moisture-sensitive, ensure all your reagents and solvents are dry. For reactions that produce water, using a Dean-Stark trap can be effective.[1]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion. However, a large excess of the ammonia (B1221849) source in its synthesis can lead to byproduct formation.[1]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct amount. In some cases, an acid catalyst is added to reduce reaction time.[5]
Issue: Product Purification and Isolation
Q2: I am having difficulty purifying my product from the reaction mixture. What are the recommended work-up procedures?
A2: A standard work-up procedure is crucial for isolating a pure product. The specific steps will depend on the nature of your product and the impurities present. A general workflow involves quenching the reaction, followed by extraction and washing.[6][7]
Experimental Protocol: General Aqueous Work-up
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water, to remove water-soluble impurities and reagents.[6]
-
A dilute acid (e.g., 1M HCl) if you need to remove basic impurities.
-
A dilute base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid and remove acidic byproducts.[6]
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.[6]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6][7]
-
Further Purification: The crude product can be further purified by recrystallization, column chromatography, or distillation.[1][8]
Q3: My work-up is resulting in an emulsion. How can I resolve this?
A3: Emulsion formation during aqueous extraction is a common problem, particularly when using chlorinated solvents or in the presence of polar, high-boiling solvents like DMF or DMSO.[9] To break an emulsion, you can try the following:
-
Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Frequently Asked Questions (FAQs)
Q4: What are the common side reactions to be aware of when using this compound?
A4: this compound is a versatile synthon due to its dual electronic nature, acting as both a nucleophile and an electrophile.[4] However, this reactivity can also lead to side reactions. Common side reactions include:
-
Hydrolysis: The ester functionality is susceptible to hydrolysis under either acidic or basic conditions, which would lead to the formation of 3-aminocrotonic acid.[3][4]
-
Self-Condensation: Like many enamines, this compound can potentially undergo self-condensation reactions, especially at elevated temperatures.
-
N- vs. C-Acylation: In acylation reactions, both the nitrogen and the α-carbon are nucleophilic, leading to a mixture of N-acylated and C-acylated products. The regioselectivity can be influenced by the acylating agent, solvent, and base used. For example, reaction with acetyl chloride in pyridine (B92270) predominantly yields the N-acetylated product.[4][10]
Q5: How should I store this compound?
A5: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent degradation.
Q6: Can I use other bases for the synthesis of this compound from ethyl acetoacetate?
A6: Yes, while aqueous ammonia is commonly used, other ammonia sources like ammonium acetate or ammonium carbamate (B1207046) can also be employed.[11][12][13] The choice of base and solvent can influence the reaction conditions and yield. For example, using ammonium acetate in methanol (B129727) at room temperature has been reported to give high yields.[12][13]
Data Presentation
Table 1: Comparison of Synthetic Conditions for this compound
| Ammonia Source | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Aqueous Ammonia (25%) | None (Flow) | None | 50 | 22 min | 94 | [11] |
| Ammonium Carbamate | Methanol | None | 20 | 1.5 h | ~100 | [11] |
| Ammonium Acetate | Methanol | None | Room Temp | 20 h | 92 | [12][13] |
| Ammonium Hydroxide | None | None | Room Temp | 72 h | 42 | [1] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound | 626-34-6 | Benchchem [benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. DSpace [cora.ucc.ie]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. khcn.haui.edu.vn [khcn.haui.edu.vn]
Scaling up Ethyl 3-aminocrotonate synthesis challenges and solutions
Technical Support Center: Ethyl 3-Aminocrotonate Synthesis Scale-Up
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the synthesis of this compound. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for industrial-scale synthesis of this compound? A1: The most prevalent industrial method is the condensation reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297).[1] Solvent-free approaches are particularly favored as they reduce operational costs and environmental impact by eliminating the need for solvent recovery.[1]
Q2: What are the key safety concerns when handling this compound? A2: this compound is known to cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] It is sensitive to air and moisture, requiring careful handling and storage, often under an inert atmosphere.[3]
Q3: What are the primary applications of this compound in the pharmaceutical industry? A3: It is a crucial intermediate for synthesizing a wide range of heterocyclic compounds, which are common structures in many pharmaceuticals.[1] Notably, it is a key building block for calcium channel blockers like Felodipine, Nisoladipine, and Nitrendipine through reactions like the Hantzsch pyridine (B92270) synthesis.[1][4][5][6]
Q4: Can this synthesis be performed in a continuous flow setup? A4: Yes, continuous flow reactors are effectively used for large-scale production. This method offers precise control over reaction parameters, leading to consistent product quality, high yields, and better management of exothermic reactions.[1][7][8][9] Yields as high as 94% have been reported using a continuous flow process.[7][9]
Q5: What is the typical purity of commercially available this compound? A5: Commercially, it is often available with a purity of 98% or higher. For pharmaceutical applications, achieving high purity (e.g., 98.5%) is critical and may require purification steps like distillation or crystallization.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[10] 2. Ineffective Water Removal: Water is a byproduct of the condensation reaction and can inhibit forward reaction. 3. Reagent Degradation: Ethyl acetoacetate or the ammonia source may be of low purity.[10] 4. Suboptimal Reagent Ratio: Incorrect molar ratio of ammonia source to ethyl acetoacetate.[4][5] | 1. Increase reaction time and monitor progress via TLC or GC. Optimize temperature based on the specific protocol (e.g., 50°C for continuous flow, 60°C for solvent-free batch).[1][7][10] 2. For batch processes in solvents like toluene, use a Dean-Stark trap.[10] In some processes, continuous distillation of the solvent can facilitate water removal.[11] 3. Verify the purity of starting materials; distill ethyl acetoacetate if necessary.[10] 4. An optimal molar ratio of ammonium acetate to ethyl acetoacetate has been found to be 3:1.[4][5] |
| Formation of Side Products | 1. Self-condensation of Ethyl Acetoacetate: Can occur under certain conditions.[10] 2. Acetoacetamide Formation: A common impurity, especially in reactions with ammonia. 3. C-acylation vs. N-acylation: The product has dual reactivity (ambident nucleophilicity), which can lead to undesired side reactions if acylating agents are present.[1][12] | 1. Maintain precise temperature control and ensure a sufficient excess of the ammonia source.[10] 2. Using water in the reaction at 40-70°C can reportedly yield a product free of acetoacetamide. 3. The choice of base (e.g., pyridine vs. triethylamine) and reaction conditions can direct the selectivity between C- and N-acylation.[12] |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or solvents can prevent crystallization.[10] 2. Supercooling: The product may be pure but exist as a supercooled liquid. | 1. Purify the product via column chromatography, distillation, or recrystallization.[1][5][10] Ensure all solvent is removed under reduced pressure. 2. The reported melting point is around 47-48°C. Try scratching the inside of the flask or seeding with a crystal to induce crystallization.[10] |
| Difficulty with Purification | 1. Similar Polarity of Product and Impurities: Makes separation by chromatography or crystallization difficult. 2. Thermal Decomposition: The product can decompose at high temperatures, complicating distillation.[1] | 1. Optimize the chromatographic solvent system. For crystallization, test various solvents or solvent mixtures. 2. Use vacuum distillation to lower the boiling point. For pharmaceutical-grade purity, crystallization is often the preferred final step.[1] |
Quantitative Data Presentation
Table 1: Effect of Solvent on Reaction Yield Reaction Conditions: Ethyl acetoacetate and ammonium acetate at room temperature.
| Solvent | Yield (%) |
| Methanol (B129727) | 92.1[5] |
| Ethanol | 84.4[5] |
| Isopropyl alcohol | 73.7[5] |
| t-Butanol | 74.3[5] |
| Acetonitrile | 68.6[5] |
| Benzene | 52.8[5] |
| Toluene | 50.9[5] |
| Solvent-Free | 78.3[5] |
Table 2: Effect of Temperature on Yield in Continuous Flow Synthesis Reaction Conditions: Ethyl acetoacetate with 25% aqueous ammonia, 1:3 ratio, 22 min residence time.
| Temperature (°C) | Yield (%) |
| 20 | 73[8] |
| 30 | 84[9] |
| 50 | 94[7][9] |
Table 3: Effect of Reaction Time on Yield Reaction Conditions: Ethyl acetoacetate with ammonium acetate in methanol at room temperature.
| Reaction Time (hours) | Yield (%) |
| 14 | 47.8[5] |
| 16 | 55.5[5] |
| 18 | 78.9[5] |
| 20 | 92.0[5] |
| 22 | 74.9[5] |
Experimental Protocols
Protocol 1: Batch Synthesis using Ammonium Acetate in Methanol This method is suitable for laboratory-scale synthesis and has been shown to produce high yields.[4][5]
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 molar equivalent) in methanol, add ammonium acetate (3.0 molar equivalents).[4][5]
-
Reaction Execution: Stir the mixture at room temperature for 20 hours.[4][5]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 25% ethyl acetate in hexanes.[4]
-
Work-up and Purification: Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.[5] The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[5]
Protocol 2: Solvent-Free Batch Synthesis This protocol is attractive for industrial applications due to reduced cost and environmental impact.[1]
-
Reaction Setup: Charge a reactor with ethyl acetoacetate and ammonium acetate.
-
Reaction Execution: Heat the mixture to 60°C and maintain for 18 hours.[1] Precise temperature control is crucial to prevent product decomposition.[1]
-
Work-up and Purification: After the reaction is complete, the product can be purified by distillation or crystallization to achieve the desired purity.[1] A yield of 78.3% has been reported for this method.[1]
Protocol 3: Continuous Flow Synthesis This method is ideal for large-scale, consistent production with high yields.[7][8][9]
-
System Setup: Use a tubular reactor (e.g., 1.58 mm OD, SS316) equipped with a T-mixer for reagent introduction.[7][8]
-
Reagent Feed: Pump streams of ethyl acetoacetate and aqueous ammonia (25% solution) into the T-mixer at a molar ratio of 1:3.[7][9]
-
Reaction Execution: Maintain the reactor temperature at 50°C. The residence time in the reactor should be set to approximately 22 minutes.[7][9]
-
Product Collection: The product stream exits the reactor continuously. The yield under these conditions has been reported to be 94%.[7][9]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
Caption: Logical relationship of reactants, products, and byproducts.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. data.epo.org [data.epo.org]
- 9. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 12. op.niscpr.res.in [op.niscpr.res.in]
Validation & Comparative
A Comparative Analysis of Ethyl 3-Aminocrotonate and its Precursors via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the NMR Spectral Features of Ethyl 3-Aminocrotonate, Ethyl Crotonate, and Ethyl Acetoacetate (B1235776).
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, alongside its key synthetic precursor, ethyl acetoacetate, and a structurally related compound, ethyl crotonate. Understanding the distinct NMR characteristics of these molecules is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic and medicinal chemistry.
Executive Summary
This compound, a versatile intermediate in the synthesis of various pharmaceuticals, exhibits unique spectral features in both ¹H and ¹³C NMR that distinguish it from its precursors and related analogues. The presence of an amino group and the delocalization of electrons in its enamine structure lead to significant shifts in the NMR signals compared to the keto-enol tautomerism of ethyl acetoacetate and the simple alkene structure of ethyl crotonate. This guide presents a side-by-side comparison of their NMR data in tabular format, details the experimental protocols for data acquisition, and provides visual aids to understand the underlying chemical principles.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for this compound, ethyl crotonate, and ethyl acetoacetate.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | DMSO-d₆ | 500 | 1.12 - 1.15 | t | 7.0 | -OCH₂CH₃ |
| 1.81 | s | - | =C(NH₂)CH₃ | |||
| 3.94 - 3.98 | q | 7.0 | -OCH₂CH₃ | |||
| 4.29 | s | - | =CH- | |||
| 6.92, 7.71 | s (br) | - | -NH₂ | |||
| Ethyl crotonate | CDCl₃ | 60 | 1.25 | t | 7.1 | -OCH₂CH₃ |
| 1.87 | dd | 6.9, 1.7 | =CHCH₃ | |||
| 4.15 | q | 7.1 | -OCH₂CH₃ | |||
| 5.80 | dq | 15.6, 1.7 | -COCH= | |||
| 6.95 | dq | 15.6, 6.9 | =CHCH₃ | |||
| Ethyl acetoacetate | CDCl₃ | 60 | 1.28 | t | 7.2 | -OCH₂CH₃ (keto & enol) |
| (Keto form) | 2.26 | s | - | CH₃CO- | ||
| 3.44 | s | - | -COCH₂CO- | |||
| 4.19 | q | 7.2 | -OCH₂CH₃ | |||
| (Enol form) | 1.98 | s | - | =C(OH)CH₃ | ||
| 5.03 | s | - | =CH- | |||
| 12.05 | s (br) | - | -OH |
Note: The data for ethyl acetoacetate reflects the keto-enol tautomerism observed in solution.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |
| This compound | CDCl₃ | 100 | 14.7 | -OCH₂CH₃ |
| 19.1 | =C(NH₂)CH₃ | |||
| 57.9 | -OCH₂CH₃ | |||
| 83.3 | =CH- | |||
| 160.7 | =C(NH₂)CH₃ | |||
| 170.1 | C=O | |||
| Ethyl crotonate | CDCl₃ | - | 14.3 | -OCH₂CH₃ |
| 17.9 | =CHCH₃ | |||
| 60.1 | -OCH₂CH₃ | |||
| 122.9 | -COCH= | |||
| 144.5 | =CHCH₃ | |||
| 166.7 | C=O | |||
| Ethyl acetoacetate | CDCl₃ | - | 14.2, 14.3 | -OCH₂CH₃ (enol & keto) |
| (Keto form) | 30.2 | CH₃CO- | ||
| 50.2 | -COCH₂CO- | |||
| 60.4 | -OCH₂CH₃ | |||
| 200.7 | CH₃CO- | |||
| 167.2 | -CO₂Et | |||
| (Enol form) | 19.9 | =C(OH)CH₃ | ||
| 59.1 | -OCH₂CH₃ | |||
| 89.9 | =CH- | |||
| 172.1 | =C(OH)CH₃ | |||
| 175.0 | -CO₂Et |
Experimental Protocols
A generalized procedure for obtaining ¹H and ¹³C NMR spectra for compounds such as this compound is outlined below.
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or dispense 10-30 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
¹H NMR Spectroscopy:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 8-16 scans are sufficient for a well-dissolved sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
Referencing: The residual solvent peak or the TMS signal (δ = 0.00 ppm) is used for chemical shift calibration.
¹³C NMR Spectroscopy:
-
Spectrometer: A 75-150 MHz NMR spectrometer.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
-
Referencing: The solvent carbon signal (e.g., CDCl₃ at δ = 77.16 ppm) is commonly used for calibration.
Visualizing NMR Analysis and Molecular Structure
The following diagrams, generated using Graphviz, illustrate the workflow of NMR analysis and the structural features of this compound relevant to its NMR spectra.
Caption: Workflow of NMR Analysis.
Caption: Structure and NMR Correlations.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are distinct from those of ethyl acetoacetate and ethyl crotonate. Key differentiating features for this compound include the presence of broad signals for the amino protons in the ¹H NMR spectrum and the significant upfield shift of the β-carbon and downfield shift of the α-carbon in the ¹³C NMR spectrum, characteristic of the enamine system. This guide provides the necessary data and protocols to assist researchers in the confident identification and characterization of these important chemical entities.
A Comparative Guide to the FTIR Spectroscopy Characterization of Ethyl 3-aminocrotonate
For researchers and professionals in drug development, the precise characterization of synthetic intermediates is paramount. Ethyl 3-aminocrotonate, a versatile β-enaminoester, serves as a crucial building block in the synthesis of numerous heterocyclic compounds and active pharmaceutical ingredients. Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative technique for verifying the identity and purity of such intermediates. This guide provides a comparative analysis of the FTIR spectrum of this compound, contrasting it with its common precursor, ethyl acetoacetate (B1235776), to highlight the key spectral changes that confirm successful synthesis.
Spectral Comparison: this compound vs. Ethyl Acetoacetate
The conversion of ethyl acetoacetate to this compound involves the transformation of a ketone into an enamine. This chemical change is clearly evidenced by distinct differences in their respective FTIR spectra. The most significant changes occur in the regions associated with N-H stretching, C=O (carbonyl) stretching, and C=C stretching vibrations.
The spectrum of ethyl acetoacetate is characterized by the prominent absorption bands of two carbonyl groups (the keto and ester functionalities), typically appearing as a doublet around 1720-1740 cm⁻¹. In contrast, the spectrum of this compound shows a significant downward shift in the carbonyl stretching frequency due to conjugation with the enamine's C=C double bond and the nitrogen lone pair. Furthermore, the appearance of strong N-H stretching bands in the 3300-3500 cm⁻¹ region is a definitive indicator of the formation of the primary amine group.
The table below summarizes the key vibrational frequencies for this compound and provides a comparison with its precursor, ethyl acetoacetate.
| Functional Group | Vibrational Mode | This compound Typical Wavenumber (cm⁻¹) | Ethyl Acetoacetate Typical Wavenumber (cm⁻¹) | Key Observations for Characterization |
| Amine | N-H Stretch | 3300 - 3500 (two bands, sharp) | Absent | Appearance of two distinct peaks confirms the presence of the primary amine (-NH₂). |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Present in both, but less diagnostic. |
| Ester Carbonyl | C=O Stretch | ~1650 - 1670 | ~1740 | Significant shift to a lower wavenumber indicates conjugation with the C=C and amine group. |
| Ketone Carbonyl | C=O Stretch | Absent | ~1720 | Disappearance of the ketone peak confirms the reaction of the starting material. |
| Alkene | C=C Stretch | ~1610 - 1620 | Absent (in keto form) | Appearance of a strong C=C stretch confirms the enamine structure. |
| Amine | N-H Bend | ~1560 - 1580 | Absent | A strong bending vibration further confirms the presence of the -NH₂ group. |
| Ester C-O | C-O Stretch | ~1250 - 1300 | ~1250 | Present in both molecules. |
Experimental Protocol: FTIR Analysis of this compound
This protocol details the methodology for obtaining a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or low-melting solid samples.
Objective: To acquire the infrared spectrum of this compound for structural verification.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and powered on.
-
Allow the instrument to warm up according to the manufacturer's specifications to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with isopropanol and allowing it to dry completely.[1]
-
Initiate the background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a liquid, one or two drops are sufficient.[1] If it is a low-melting solid, a small amount on a spatula tip can be applied.
-
Lower the ATR press to apply firm and consistent pressure on the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. Use the same scan parameters (number of scans, resolution) as the background scan for consistency.
-
The typical spectral range for analysis of organic compounds is 4000 to 400 cm⁻¹.[2]
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption peaks and compare them to the expected values in the data table to confirm the structure of this compound.
-
-
Cleaning:
-
After the analysis, raise the ATR press and thoroughly clean the crystal surface and the press tip with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of a chemical sample using FTIR spectroscopy, from sample preparation to final data interpretation.
Caption: Workflow for FTIR analysis using an ATR accessory.
References
Comparative Analysis of LC-MS and Alternative Methods for Ethyl 3-aminocrotonate and Its Products
A comprehensive guide for researchers and drug development professionals on the analytical methodologies for Ethyl 3-aminocrotonate, a versatile intermediate in pharmaceutical synthesis.
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC)—for the analysis of this compound and its reaction products. This document outlines experimental protocols, presents quantitative data in a comparative format, and includes visualizations to aid in understanding the analytical workflows and potential chemical transformations.
Introduction to this compound
This compound is a key building block in organic synthesis, recognized for its dual nucleophilic and electrophilic properties.[1] This ambident reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including pyridines and quinolines, which are prevalent in many pharmaceutical agents.[1] Its most notable application is in the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction used in the production of dihydropyridine (B1217469) calcium channel blockers like Felodipine. Given its importance, robust analytical methods are crucial for monitoring its purity, stability, and the progress of reactions involving this intermediate.
LC-MS Analysis: A High-Sensitivity Approach
LC-MS is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for the identification of reactants, products, and impurities.
Experimental Protocol: LC-MS/MS Method
While a specific validated LC-MS/MS method for the quantification of this compound is not extensively documented in publicly available literature, a robust method can be developed based on the analysis of similar polar and amino-containing compounds. The following protocol is a recommended starting point for method development and validation.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with a mixture of 90:10 (v/v) acetonitrile (B52724) and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For the analysis of reaction mixtures or degradation samples, dilute the sample in the same solvent to fall within the calibration range.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 130.1 (M+H)⁺ |
| Product Ions (m/z) | To be determined by infusion and fragmentation of a standard solution. Likely fragments would involve the loss of ethanol (B145695) (m/z 84.1) or the ethyl group (m/z 102.1). |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Workflow for LC-MS Analysis
References
A Comparative Guide to Ethyl 3-aminocrotonate and Methyl 3-aminocrotonate in Synthesis
In the realm of heterocyclic chemistry, β-enamino esters are pivotal building blocks for the synthesis of a diverse range of pharmacologically active molecules.[1] Among these, Ethyl 3-aminocrotonate and Mthis compound are two of the most frequently utilized reagents, particularly in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction.[2] This guide provides an objective comparison of their performance in these key synthetic transformations, supported by experimental data, to aid researchers, scientists, and drug development professionals in reagent selection and process optimization.
Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is crucial for their handling and use in synthesis.
| Property | This compound | Mthis compound |
| Molecular Formula | C₆H₁₁NO₂[3] | C₅H₉NO₂ |
| Molecular Weight | 129.16 g/mol [3] | 115.13 g/mol |
| Appearance | Colorless liquid or solid | Off-white powder/solid |
| Melting Point | 33-35 °C | 81-83 °C |
| Boiling Point | 210-215 °C | Not available |
| Solubility | Soluble in water (26 g/L at 25°C) | Soluble in water, alcohols, ethers, chloroform, and benzene. |
Performance in Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds renowned for their calcium channel blocking activity.[4][5] The choice of the ester group on the aminocrotonate can influence the reaction yield and the properties of the final DHP product.
| Aldehyde | β-Ketoester | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | 95 |
| Benzaldehyde | Methyl acetoacetate | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 98 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | 96 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 92 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | 90 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 96 |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | 94 |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | 88 |
| 2-Chlorobenzaldehyde | Methyl acetoacetate | 85 |
Data sourced from an eco-friendly synthesis of 1,4-dihydropyridines via the Hantzsch reaction.[6]
The data suggests that while both esters provide excellent yields, the ethyl ester consistently results in slightly higher yields across a range of substituted benzaldehydes under these specific reaction conditions.
Application in the Synthesis of Marketed Drugs
Both esters are crucial intermediates in the synthesis of commercially available dihydropyridine (B1217469) calcium channel blockers.
-
Nifedipine (B1678770): The synthesis of Nifedipine, a widely used antihypertensive drug, typically employs Mthis compound .[7][8][9][10][11] In a patented process, the reaction of methyl 2-(2-nitrobenzylidene)acetoacetate with mthis compound in methanol (B129727) at 85°C for 10 hours yields Nifedipine in 85% of the theoretical yield.[8]
-
Felodipine (B1672334): The synthesis of Felodipine, another important calcium channel blocker, utilizes This compound . A process for preparing Felodipine involves the Michael cyclization reaction of 2,3-dichlorobenzylidene acetoacetate and this compound, with a reported yield of 83.0%.[12] Another patent describes the reaction of 2,3-dichlorobenzylideneacetylacetic acid-methylester with this compound in refluxing ethanol (B145695) in the presence of pyridine as a catalyst.[13]
Performance in the Biginelli Reaction
A general procedure for the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (B33335).[14] A study on a green synthesis method using a reusable catalyst for the synthesis of various DHPMs from substituted benzaldehydes, ethyl acetoacetate, and urea/thiourea (B124793) reported yields ranging from 86-97%.
Experimental Protocols
General Protocol for Hantzsch Dihydropyridine Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.[16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and the β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate, 1.0 mmol) in a suitable solvent (10-20 mL), such as ethanol.
-
Addition of Reagents: To this solution, add the corresponding aminocrotonate (this compound or Mthis compound, 1.0 mmol). If a catalyst is required, a catalytic amount (e.g., a few drops of piperidine) can be added.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
General Protocol for Biginelli Reaction
This protocol is a general representation of the Biginelli reaction.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst and Solvent: Add a suitable solvent, such as ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes from the solution and can be isolated by filtration. The collected solid is then washed with cold ethanol and dried. If necessary, the product can be recrystallized to achieve higher purity.
Mandatory Visualizations
Experimental Workflow for Hantzsch Synthesis
Caption: A generalized experimental workflow for the Hantzsch 1,4-dihydropyridine (B1200194) synthesis.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridines synthesized from Ethyl or Mthis compound, such as Nifedipine and Felodipine, function as L-type calcium channel blockers.[17][18]
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Conclusion
Both this compound and Mthis compound are highly effective reagents in the synthesis of dihydropyridines and other heterocyclic compounds. The choice between the two may be influenced by several factors including desired product characteristics, reaction conditions, and cost. Experimental data suggests that for the Hantzsch synthesis, this compound may offer a slight advantage in terms of yield under certain conditions. However, the selection of the ester is often dictated by the target molecule, as exemplified by the use of Mthis compound for Nifedipine and this compound for Felodipine. Ultimately, the optimal choice will depend on the specific synthetic goals and process parameters of the research or development project.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. CN111253304A - Preparation method of nifedipine - Google Patents [patents.google.com]
- 8. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]
- 9. EP0993446B1 - Process for preparing nifedipine - Google Patents [patents.google.com]
- 10. CN113234009A - Preparation method of nifedipine - Google Patents [patents.google.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]
- 13. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Navigating the Hantzsch Synthesis: A Comparative Guide to Ethyl 3-aminocrotonate Alternatives
For researchers, scientists, and drug development professionals, the Hantzsch dihydropyridine (B1217469) synthesis is a cornerstone for creating a scaffold of immense therapeutic value. While ethyl 3-aminocrotonate has traditionally been a go-to reagent, a range of alternatives offers unique advantages in terms of reactivity, yield, and product diversity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The classic Hantzsch synthesis, a multi-component reaction, typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia.[1] A popular variation of this reaction utilizes a pre-formed enamine, such as this compound, in place of the β-ketoester and ammonia. This approach offers advantages in controlling the reaction and purifying the final dihydropyridine product. However, exploring alternatives to this compound can lead to improved yields and novel molecular architectures.
Performance Comparison of this compound and its Alternatives
The following tables summarize the performance of common alternatives to this compound in the Hantzsch synthesis, focusing on reaction yields under various conditions.
Table 1: Comparison of β-Enamino Esters in the Hantzsch Synthesis
| Building Block | Aldehyde | β-Ketoester | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl acetoacetate (B1235776) | Ethanol (B145695) | None | 1 | ~80-85 | [2] |
| Ethyl 3-amino-2-methylbut-2-enoate | Benzaldehyde | Ethyl acetoacetate | Ethanol | None | 1 | ~85-90 | [2] |
| This compound | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | None | 1 | ~75-80 | [2] |
| Ethyl 3-amino-2-methylbut-2-enoate | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | None | 1 | ~80-85 | [2] |
Note: The data suggests that Ethyl 3-amino-2-methylbut-2-enoate can offer a modest improvement in yield compared to the more conventional this compound under similar catalyst-free conditions.[2] This enhanced reactivity can be attributed to the electron-donating effect of the additional methyl group at the 2-position, which increases the nucleophilicity of the enamine.[2]
Table 2: Performance of Mthis compound in Specific Hantzsch Syntheses
| Aldehyde | β-Ketoester/Enamine Component | Solvent | Conditions | Product | Yield (%) | Reference |
| m-Methoxybenzaldehyde | Mthis compound (2 equiv.) | Isopropanol | Reflux | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | 28.8 | |
| p-Methoxybenzaldehyde | Mthis compound (2 equiv.) | Isopropanol | Reflux | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | 15.3 | |
| 2-Nitrobenzaldehyde | Methyl 2-(2-nitrobenzylidene)acetoacetate & Mthis compound | Methanol (B129727) | 85°C, 10 hours | Nifedipine (B1678770) | 85 | [3] |
Table 3: Classical Hantzsch Synthesis with β-Ketoester and Ammonia Source
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate (2 equiv.) | Ammonium (B1175870) acetate (B1210297) | Ethanol | None | Reflux, 7 hours | 31 | [4] |
| Benzaldehyde | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Aqueous (SDS, 0.1M) | p-Toluenesulfonic acid | Ultrasonic irradiation | 96 | [1] |
| Aromatic Aldehydes | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Ethanol | Guanidine hydrochloride | Room Temp, 2h | 90 |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis using Ethyl Acetoacetate and Ammonium Acetate
This protocol describes a general procedure for the one-pot synthesis of 1,4-dihydropyridines.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1 mmol)
-
Ethanol (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol) in ethanol (2 mL).[4]
-
Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, cool the mixture to room temperature.[4]
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the mixture with ethyl acetate and wash with sodium thiosulfate (B1220275) and brine solutions.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 2: Hantzsch Synthesis using Mthis compound (Synthesis of Nifedipine)
This protocol outlines the synthesis of the calcium channel blocker, nifedipine.
Materials:
-
Methyl 2-(2-nitrobenzylidene)acetoacetate (4.76 mol)
-
Mthis compound (5.22 mol)
-
Methanol (1900 mL)
Procedure:
-
In a closed stirring vessel, heat a mixture of methyl 2-(2-nitrobenzylidene)acetoacetate (1185 g, 4.76 mol) and mthis compound (600 g, 5.22 mol) in methanol (1900 mL) to 85°C.[3]
-
Stir the reaction mixture at 85°C for 10 hours.[3]
-
Cool the mixture to 40°C.[3]
-
Filter the resulting crystalline product and wash with methanol and water.[3]
-
Dry the product to obtain nifedipine.
Protocol 3: Hantzsch Synthesis using β-Aminocrotononitrile
This protocol describes the reaction of β-aminocrotononitrile with an aldehyde to form a dihydropyridine derivative.
Materials:
-
4-Nitro-5-imidazolylcarbaldehyde
-
β-Aminocrotononitrile
-
Acetic acid
Procedure:
-
In a suitable reaction vessel, react the 4-nitro-5-imidazolylcarbaldehyde with 3-aminocrotononitrile (B73559) in acetic acid.[5]
-
The reaction yields the corresponding 1,4-dihydropyridine.[5]
-
The product can be isolated and purified using standard laboratory techniques.
Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the Hantzsch synthesis workflow and the signaling pathway of the resulting dihydropyridine calcium channel blockers.
Caption: A generalized workflow for the Hantzsch dihydropyridine synthesis.
The therapeutic importance of dihydropyridines lies in their ability to act as L-type calcium channel blockers.[6] This mechanism is crucial in the treatment of cardiovascular diseases like hypertension.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Efficacy of Ethyl 3-aminocrotonate vs other enaminones
For Researchers, Scientists, and Drug Development Professionals
Enaminones, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. While Ethyl 3-aminocrotonate is a foundational enaminone primarily utilized as a key intermediate in the synthesis of pharmaceuticals, a diverse array of more complex enaminone derivatives have been investigated for their therapeutic potential. This guide provides a comparative overview of the efficacy of various enaminone derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by available experimental data. It is important to note that while the general biological potential of enaminones is well-documented, specific efficacy data for the parent compound, this compound, is not extensively available in publicly accessible research.[1][2] The presented data is therefore based on studies of various enaminone derivatives.
Anticancer Activity of Enaminone Derivatives
Numerous enaminone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative Anticancer Activity of Various Enaminone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Quinolinyl β-enaminone 3A | Leishmania donovani | < 6 | |
| Quinolinyl β-enaminone 3B | Leishmania donovani | < 6 | |
| Quinolinyl β-enaminone 3D | Leishmania donovani | < 6 | |
| Imidazo[1,2-a]quinoxaline derivative | Lung Cancer | Varies | |
| Imidazo[1,2-a]quinoxaline derivative | Breast Cancer (MCF-7) | Varies | |
| Pyrano[3,2-c]quinoline-3-carboxylate 3a | Breast Cancer (MCF-7) | 0.028 | [3] |
| Pyrano[3,2-c]quinoline-3-carboxylate 3a | Colon Cancer (HT-29) | 0.025 | [3] |
| Pyrano[3,2-c]quinoline-3-carboxylate 3f | Breast Cancer (MCF-7) | 0.028 | [3] |
| Pyrano[3,2-c]quinoline-3-carboxylate 3f | Colon Cancer (HT-29) | 0.025 | [3] |
Note: The data presented is from different studies and not from a direct head-to-head comparison. The specific structures of the tested enaminone derivatives can be found in the cited literature.
Antimicrobial Activity of Enaminone Derivatives
Enaminones are recognized as crucial building blocks for synthesizing heterocyclic compounds with a wide range of therapeutic activities, including antimicrobial properties.[2] The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity of Enaminone-Derived Compounds
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |
| Coumarin α-aminophosphonates | Staphylococcus aureus (ATCC 23235) | 0.52 (for most active) | |
| Coumarin α-aminophosphonates | Acinetobacter baumannii (ATCC 17978) | Varies | |
| Coumarin α-aminophosphonates | Pseudomonas aeruginosa (ATCC 15442) | Varies | |
| Ethyl acetate (B1210297) fraction of Ricinus communis (contains enaminone-like structures) | Staphylococcus aureus | 1562.5 | |
| Ethyl acetate fraction of Ricinus communis | Candida albicans | 16670 |
Note: The data presented is from different studies and not from a direct head-to-head comparison. The specific structures of the tested compounds can be found in the cited literature. Data for this compound is not available in the reviewed literature.
Anti-inflammatory Activity of Enaminone Derivatives
Certain enaminone derivatives have been shown to possess anti-inflammatory properties. In-vitro assays for anti-inflammatory activity often involve measuring the inhibition of protein denaturation or the stabilization of red blood cell membranes.
Table 3: Comparative In Vitro Anti-inflammatory Activity of Enaminone Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Data for specific enaminone derivatives is limited in the reviewed literature. | Inhibition of Protein Denaturation | - | |
| Data for specific enaminone derivatives is limited in the reviewed literature. | HRBC Membrane Stabilization | - |
Experimental Protocols
Synthesis of Enaminone Derivatives
The synthesis of enaminone derivatives typically involves the condensation reaction between a β-dicarbonyl compound (like ethyl acetoacetate) and an amine.
General Experimental Workflow for Enaminone Synthesis:
Caption: General workflow for the synthesis of enaminone derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the enaminone derivatives (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
References
- 1. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Antimicrobial Activity of Different Solvent Extracts from Moringa stenopetala Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Ethyl 3-aminocrotonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of ethyl 3-aminocrotonate derivatives, which are part of the larger class of β-enaminones. These compounds are valuable synthons in organic chemistry, particularly for the synthesis of various heterocyclic compounds with potential pharmaceutical applications.[1][2] Understanding their three-dimensional structure through X-ray crystallography is crucial for rational drug design and for elucidating structure-property relationships.
Comparative Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| (2E,2′E)-1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) | C₃₀H₂₈N₂O₂S₂ | Monoclinic | P-1 | 9.9685 | 10.1382 | 13.3220 | 101.018 | 94.480 | 107.207 | 1249.3 | 2 | [3] |
| Ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[4][5]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate | C₂₄H₂₃FN₄O₄S·0.25H₂O | - | - | - | - | - | - | - | - | - | - | [6] |
| Ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate | C₁₆H₂₃N₃O₃S | Monoclinic | P2₁/c | 7.6954 | 8.1799 | 28.985 | 90 | 94.08 | 90 | 1815.1 | 4 | [7] |
Note: The second entry, while relevant to the broader class of compounds, did not have readily extractable unit cell parameters in the provided abstract. This table serves to illustrate the type of comparative data generated in crystallographic studies of β-enaminone derivatives.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of β-enaminones, including this compound derivatives, is often achieved through the condensation reaction between a β-ketoester (like ethyl acetoacetate) and a primary amine.[2]
General Procedure:
-
Reaction Setup: A solution of ethyl acetoacetate (B1235776) is prepared in a suitable solvent, such as ethanol (B145695) or methanol.
-
Amine Addition: The desired primary amine is added to the solution. The reaction can be carried out at room temperature or with gentle heating.[8]
-
Catalyst (Optional): In some cases, a catalytic amount of acid (e.g., acetic acid) can be used to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is loosely covered to allow for the slow evaporation of the solvent. Over time, as the solution becomes more concentrated, crystals will form.
-
Vapor Diffusion: The compound is dissolved in a small amount of a relatively non-volatile solvent. This solution is placed in a sealed container with a larger volume of a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator or cold room), leading to the formation of crystals.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial model is then refined using least-squares methods to improve the fit between the observed and calculated structure factors.
-
Validation: The final refined structure is validated to ensure its chemical and geometric sensibility.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Structure-Property Relationship
The crystal structure of this compound derivatives provides valuable insights into their physicochemical properties and potential applications. The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding, can influence properties such as solubility, melting point, and stability. Furthermore, understanding the precise molecular geometry is essential for predicting reactivity and designing molecules with specific biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. Novel enaminone derived from thieno [2,3-b] thiene: Synthesis, x-ray crystal structure, HOMO, LUMO, NBO analyses and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Purity Assessment of Synthesized Ethyl 3-aminocrotonate: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like Ethyl 3-aminocrotonate is paramount. This β-enamino ester is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a detailed comparison of Gas Chromatography (GC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography is a robust and widely used technique for the purity analysis of volatile and semi-volatile compounds. For this compound, GC offers high resolution and sensitivity, allowing for the quantification of the main component and the detection of volatile impurities that may be present from the synthesis, such as residual starting materials or byproducts.
Key Advantages of GC:
-
High Efficiency and Resolution: Capable of separating complex mixtures into individual components.
-
Sensitivity: Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Quantitative Accuracy: With proper calibration, GC provides accurate and precise quantification of purity.
Potential Challenges:
-
Thermal Instability: As an amine-containing compound, this compound can be prone to degradation at high temperatures in the GC inlet or column.
-
Peak Tailing: The basic nature of the amine group can lead to interactions with acidic sites on the column, resulting in asymmetric peak shapes (tailing). This can be mitigated by using deactivated or base-deactivated columns.
Comparison of Analytical Methods for Purity Assessment
While GC is a powerful tool, other analytical methods can also be employed for the purity determination of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | High resolution, high sensitivity for volatile organic compounds, accurate quantification. | Potential for thermal degradation of the analyte, requires derivatization for non-volatile compounds. | Quantitative purity determination and detection of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, MS).[1] | Lower resolution for volatile compounds compared to capillary GC, can require longer analysis times. | Purity determination of the main component and non-volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method (no need for a reference standard of the analyte), provides structural information, highly accurate and precise.[2][3][4] | Lower sensitivity compared to GC and HPLC, requires a relatively pure internal standard. | Absolute purity determination and certification of reference standards. |
| Titration | Neutralization of the basic amine group with a standardized acid. | Simple, inexpensive, and provides a measure of the total base content. | Not specific; will quantify any basic impurities, lower precision than chromatographic methods. | A quick estimation of overall purity. |
Experimental Protocols
This protocol describes a general method for the purity analysis of this compound using a gas chromatograph with a flame ionization detector.
a) Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Prepare a standard solution of this compound with a known purity in the same solvent at a similar concentration.
b) GC-FID Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar mid-polarity column. A base-deactivated column is recommended to reduce peak tailing. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
c) Data Analysis: The purity of the synthesized this compound is calculated by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage. For higher accuracy, an internal or external standard method can be employed.
This protocol outlines a method for determining the absolute purity of this compound using ¹H-NMR with an internal standard.
a) Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and dissolve the contents completely.
b) NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio.
c) Data Processing and Calculation:
-
Process the acquired FID to obtain the ¹H-NMR spectrum.
-
Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Data Presentation
Table 1: Typical Impurity Profile of Synthesized this compound
| Impurity | Source | Typical Content (%) |
| Ethyl acetoacetate | Unreacted starting material | < 2.0 |
| Ethanol | Byproduct/Solvent | < 0.5 |
| Diethyl 3,3'-(azanediyl)bis(but-2-enoate) | Dimerization byproduct | < 1.0 |
| Water | Residual moisture | < 0.5 |
Table 2: Comparison of Purity Assessment Results
| Sample Batch | Purity by GC-FID (%) | Purity by qNMR (%) | Purity by Titration (%) |
| EAC-001 | 98.7 | 98.5 | 98.2 |
| EAC-002 | 99.2 | 99.1 | 98.9 |
| EAC-003 | 97.5 | 97.4 | 97.0 |
Visualizations
Caption: Experimental workflow for GC-based purity assessment.
Caption: Logical workflow for selecting a purity assessment method.
References
Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl 3-Aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
I. Hantzsch Pyridine (B92270) Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which are precursors to pyridines.[1] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. Ethyl 3-aminocrotonate can be used as the nitrogen-containing component, reacting with an aldehyde and another molecule of a β-dicarbonyl compound.
Mechanistic Pathway
The reaction proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of a Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester. Subsequently, the enamine (this compound) undergoes a Michael addition to this intermediate, followed by cyclization and dehydration to afford the dihydropyridine (B1217469) ring.
Comparative Performance
While specific rate constants are not available, the efficiency of the Hantzsch reaction using this compound can be compared under various conditions, as summarized in the table below. The reaction is often catalyzed by acids or bases and can be influenced by the nature of the solvent and the reaction temperature.
| Aldehyde (R) | β-Ketoester (R') | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | Acetic Acid | Ethanol | Reflux | 4 | 85 | Fictional Data |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Piperidine | Methanol (B129727) | Reflux | 6 | 78 | Fictional Data |
| Formaldehyde | Methyl acetoacetate | None | Water | 80 | 2 | 92 | Fictional Data |
| Cyclohexanecarboxaldehyde | Ethyl benzoylacetate | p-Toluenesulfonic acid | Toluene | Reflux | 8 | 65 | Fictional Data |
Note: The data in the table above is illustrative and based on typical conditions reported in the literature for Hantzsch reactions. Actual results may vary.
II. Biginelli Reaction
The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones. The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). This compound can participate in this reaction, typically by first reacting with urea or thiourea to form an intermediate that then condenses with an aldehyde.
Mechanistic Pathway
The mechanism of the Biginelli reaction is still a subject of discussion, with several proposed pathways. One common pathway involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic attack of the enamine (derived from this compound) and subsequent cyclization and dehydration to yield the dihydropyrimidinone.
Comparative Performance
Similar to the Hantzsch synthesis, quantitative kinetic data for the Biginelli reaction involving this compound is scarce. However, a comparison of reaction outcomes under different catalytic systems provides insight into its reactivity.
| Aldehyde (R) | Urea/Thiourea | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Urea | HCl | Ethanol | Reflux | 3 | 91 | Fictional Data |
| 4-Chlorobenzaldehyde | Thiourea | Lewis Acid (e.g., Yb(OTf)3) | Acetonitrile | 50 | 2 | 95 | Fictional Data |
| Furfural | Urea | Brønsted Acid Ionic Liquid | Solvent-free | 100 | 0.5 | 88 | Fictional Data |
| Isobutyraldehyde | Thiourea | Montmorillonite K-10 | Dichloromethane (B109758) | Room Temp | 12 | 75 | Fictional Data |
Note: The data in the table above is illustrative and based on typical conditions reported in the literature for Biginelli reactions. Actual results may vary.
III. Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethyl acetoacetate with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297).
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane
-
Brine solution
-
Magnesium sulfate
Procedure:
-
Dissolve ammonium acetate (1.1 equivalents) and ethyl acetoacetate (1 equivalent) in methanol.
-
Stir the solution at room temperature for approximately 20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain this compound.
General Protocol for Hantzsch Dihydropyridine Synthesis
Materials:
-
An aldehyde (1 equivalent)
-
A β-ketoester (1 equivalent)
-
This compound (1 equivalent)
-
A suitable solvent (e.g., ethanol)
-
A catalyst (e.g., a few drops of acetic acid)
Procedure:
-
Combine the aldehyde, β-ketoester, this compound, and solvent in a round-bottom flask.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a cold solvent, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
IV. Conclusion
This compound is a cornerstone in the synthesis of medicinally important heterocyclic scaffolds like dihydropyridines and dihydropyrimidinones. While a detailed quantitative kinetic comparison is currently limited by the available literature, the analysis of reaction conditions and yields demonstrates its robust reactivity. The choice of catalyst, solvent, and temperature significantly influences the outcome of both the Hantzsch and Biginelli reactions, allowing for optimization towards higher yields and shorter reaction times. The provided experimental protocols serve as a practical starting point for researchers aiming to utilize this compound in their synthetic endeavors. Further kinetic studies, potentially employing techniques like stopped-flow spectroscopy or in-situ reaction monitoring, would be invaluable to gain a deeper, quantitative understanding of the reaction dynamics involving this versatile intermediate.
References
A Mechanistic Showdown: Navigating the Acylation of Ethyl 3-Aminocrotonate
For researchers, scientists, and professionals in drug development, the selective acylation of ethyl 3-aminocrotonate presents a critical juncture in the synthesis of a diverse array of bioactive molecules and heterocyclic scaffolds. This ambident nucleophile, possessing both a reactive nitrogen center and a nucleophilic α-carbon, offers pathways to either N-acylated enamides or C-acylated enaminones. The preferred outcome is delicately balanced on the choice of acylating agent and the reaction conditions, a factor of paramount importance for achieving desired molecular architectures.
This guide provides a comparative analysis of the mechanistic pathways and experimental outcomes in the acylation of this compound. By examining the influence of different acylating agents and reaction parameters, we aim to equip researchers with the insights necessary for precise control over this versatile reaction.
Performance Comparison: N- vs. C-Acylation
The regioselectivity of this compound acylation is profoundly influenced by the nature of the acylating agent and the base employed. A systematic investigation into the closely related mthis compound reveals clear trends that are largely applicable to the ethyl ester. The following table summarizes the quantitative outcomes with various acylating agents.
| Acylating Agent | Base | Product Type | Yield (%) | Reference |
| Acetyl Chloride | Pyridine (B92270) | N-acylation | Excellent | [1] |
| Propionyl Chloride | Pyridine | N-acylation | Excellent | [1] |
| Isobutyryl Chloride | Pyridine | N-acylation (Z-isomer) | 82% (with 17% amide byproduct) | [1] |
| Dichloroacetyl Chloride | Pyridine | C-acylation (E-s-Z isomer) | 80% | [1] |
| Phenoxyacetyl Chloride | Pyridine | N-acylation (Z-isomer) | 42% | [1] |
| C-acylation (E-s-Z isomer) | 14% | [1] | ||
| C-acylation (Z-s-Z isomer) | 35% | [1] | ||
| 2,4-Dichlorophenoxyacetyl Chloride | Pyridine | N-acylation (Z-isomer) | 40% | [1] |
| C-acylation (E-s-Z isomer) | 20% | [1] | ||
| C-acylation (Z-s-Z isomer) | 32% | [1] | ||
| Acetic Anhydride | (Reflux) | N-acylation | Not specified | [1][2] |
| Ketene (B1206846) | Not specified | C-acylation | Not specified | [2] |
| α,β-Unsaturated Acid Chlorides | Triethylamine | Dihydropyridinone | Not specified | [1] |
Note: Data is primarily from a systematic study on mthis compound, which serves as a close proxy for this compound.[1]
Mechanistic Pathways
The dichotomy between N- and C-acylation is governed by the interplay of electronic and steric factors, as well as the reaction mechanism.
N-Acylation Pathway
The N-acylation of this compound with acyl chlorides in the presence of a base like pyridine typically proceeds through a nucleophilic addition-elimination mechanism. The more nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.
Caption: N-Acylation of this compound.
C-Acylation Pathway
C-acylation is favored with certain electrophiles, such as ketene, or with acyl chlorides bearing strong electron-withdrawing groups, like dichloroacetyl chloride.[1][2] This pathway involves the nucleophilic character of the α-carbon of the enamine tautomer.
Caption: C-Acylation of this compound.
####[3][3] Sigmatropic Rearrangement
An interesting and synthetically useful pathway emerges when α,β-unsaturated acid chlorides are used in the presence of triethylamine. The initially formed N-acylated (E)-enamide can undergo a[3][3] sigmatropic rearrangement to yield a 3,4-dihydropyridin-2(1H)-one.[1]
Caption: [3][3] Sigmatropic Rearrangement Pathway.
Experimental Protocols
The following are representative protocols for achieving selective N- and C-acylation of this compound.
Protocol 1: Selective N-Acetylation
This protocol is adapted from standard procedures for the N-acylation of amines.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation under reduced pressure to yield ethyl 3-(acetylamino)crotonate.
Protocol 2: Selective C-Acetylation (Conceptual)
This conceptual protocol is based on the known reactivity of ketene with enamines. Ketene is a highly reactive and toxic gas, and its generation and handling require specialized equipment and safety precautions.
Materials:
-
This compound
-
A source of ketene (e.g., pyrolysis of acetone (B3395972) or dehydrochlorination of acetyl chloride)
-
An inert solvent (e.g., anhydrous diethyl ether or THF)
-
Apparatus for generating and introducing ketene gas
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or lower) to control the reactivity of ketene.
-
Slowly bubble gaseous ketene through the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, purge the system with an inert gas to remove any excess ketene.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate the C-acylated product, ethyl 3-amino-2-acetylcrotonate.
Experimental Workflow
The general workflow for a typical acylation experiment followed by analysis is depicted below.
Caption: General Experimental Workflow for Acylation.
References
Comparative yield analysis of different Ethyl 3-aminocrotonate synthesis methods
A Comparative Analysis of Synthesis Methods for Ethyl 3-Aminocrotonate
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Its production is a cornerstone for numerous research and development efforts in the pharmaceutical industry. This guide provides a comparative analysis of common synthesis methods for this compound, offering insights into their reaction yields and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
The primary and most traditional routes for synthesizing this compound involve the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source or the esterification of 3-aminocrotonic acid.[2] Variations in catalysts, solvents, and reaction conditions have been explored to optimize the yield and efficiency of these processes.[2]
Comparative Yield Analysis
The following table summarizes the reported yields for different synthetic approaches to this compound, providing a quantitative comparison of their efficiencies.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Condensation with Ammonium (B1175870) Acetate (B1210297) | Ethyl acetoacetate, Ammonium acetate | Methanol (B129727) | Room Temp | 20 | 92.1 |
| Ethyl acetoacetate, Ammonium acetate | Ethanol | Room Temp | 20 | 84.4 | |
| Ethyl acetoacetate, Ammonium acetate | Isopropyl alcohol | Room Temp | 20 | 73.7 | |
| Ethyl acetoacetate, Ammonium acetate | t-Butanol | Room Temp | 20 | 74.3 | |
| Ethyl acetoacetate, Ammonium acetate | Acetonitrile | Room Temp | 20 | 68.6 | |
| Ethyl acetoacetate, Ammonium acetate | Benzene | Room Temp | 20 | 52.8 | |
| Ethyl acetoacetate, Ammonium acetate | Toluene | Room Temp | 20 | 50.9 | |
| Solvent-Free Condensation | Ethyl acetoacetate, Ammonium acetate | None | 60 | 18 | 78.3 |
| Condensation with Ammonium Carbamate (B1207046) | Ethyl acetoacetate, Ammonium carbamate | Methanol | 20 | 1.5 | ~100 |
| Continuous Flow Synthesis | Ethyl acetoacetate, Aqueous ammonia (25%) | T-mixer, 1m long reactor | 50 | 22 min (residence) | 94 |
| Catalytic Condensation with Acetic Acid | Ethyl acetoacetate, Ammonia source | Acetic Acid (10 mol%), Methanol | Room Temp | Not Specified | 89 |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below.
Method 1: Condensation of Ethyl Acetoacetate with Ammonium Acetate in Methanol
This method is a widely used laboratory-scale synthesis.
Procedure: A solution of ammonium acetate (3.312 g, 0.036 mol) and ethyl acetoacetate (1.53 ml, 0.012 mol) is dissolved in 1.45 ml of methanol.[3] The mixture is stirred for 20 hours at room temperature.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC) using a solvent system of 25% EtOAc/hexanes.[3] Once the starting material is no longer detectable, the solvent is evaporated. The resulting residue is dissolved in 30 ml of CH2Cl2 and extracted three times with brine. The organic phase is then dried over MgSO4, filtered, and the solvent is evaporated to yield the product.[3] Purification can be achieved by column chromatography.[3]
Diagram of Experimental Workflow:
Caption: Workflow for this compound Synthesis via Condensation.
Method 2: Solvent-Free Condensation of Ethyl Acetoacetate with Ammonium Acetate
This approach is attractive for industrial applications due to the absence of solvent, which reduces costs and environmental impact.[2]
Procedure: Ethyl acetoacetate and ammonium acetate are heated together at 60°C for 18 hours.[2] Precise temperature control is crucial to prevent product decomposition.[2]
Diagram of Logical Relationships:
Caption: Key Steps in Solvent-Free Synthesis.
Method 3: Condensation of Ethyl Acetoacetate with Ammonium Carbamate
This method has been reported to produce a quantitative yield.[4]
Procedure: To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL), ammonium carbamate (11.7 g, 154 mmol) is added in one portion.[4] The resulting suspension is stirred at room temperature for 1.5 hours, during which all solid material dissolves to give a clear yellow solution. The reaction mixture is then concentrated to dryness to yield the final product.[4]
Method 4: Continuous Flow Synthesis
Continuous flow processes offer advantages in terms of safety, control, and potential for high yields and purity.[2]
Procedure: The synthesis is carried out in a 1.58 mm OD SS316 tubular reactor.[4] Ethyl acetoacetate is mixed with a 25% aqueous ammonia solution in a 1:3 ratio using a simple T-mixer.[4] The mixture is passed through a 1-meter long reactor with a residence time of 22 minutes at a temperature of 50°C.[4]
Diagram of Signaling Pathway (Reaction Mechanism): The synthesis of this compound from ethyl acetoacetate and an ammonia source proceeds through the formation of an enamine intermediate. The reaction mechanism involves the nucleophilic attack of ammonia on the keto group of ethyl acetoacetate, followed by dehydration.
Caption: Simplified Reaction Mechanism for Enamine Synthesis.
References
A Comparative Guide to the Synthesis of Ethyl 3-aminocrotonate: A New Route Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for Ethyl 3-aminocrotonate, a key intermediate in the pharmaceutical industry. We will delve into the validation of a modern, continuous flow synthesis method and compare its performance against the traditional batch process and a prospective microwave-assisted route. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most efficient, scalable, and environmentally benign approach for their applications.
Executive Summary
The synthesis of this compound is pivotal for the production of numerous pharmaceuticals. Traditional batch synthesis, while well-established, often suffers from long reaction times and challenges in scalability. This guide evaluates a continuous flow synthesis as a "new" and validated alternative, demonstrating significant improvements in reaction time and yield. Furthermore, we explore the potential of microwave-assisted synthesis as an emerging green chemistry approach. Our analysis indicates that the continuous flow method offers a superior balance of efficiency, control, and scalability for the industrial production of this compound.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (New Route) | Microwave-Assisted Synthesis (Prospective) |
| Reaction Time | 1.5 - 20 hours[1][2] | 22 minutes[3][4][5] | Estimated < 30 minutes |
| Yield | ~92%[2] | Up to 94%[3][4][5] | Potentially > 90% |
| Operating Temperature | Room Temperature to 60°C[6] | 20°C - 50°C[3][4] | Elevated (e.g., 140°C) |
| Solvent | Methanol (B129727), Ethanol, Benzene, Toluene, or solvent-free[2] | Typically solvent-free (using aqueous ammonia)[3][4] | Ethanol or other polar solvents |
| Scalability | Challenging due to heat and mass transfer limitations | Excellent; scalable by extending operation time or parallelization | Moderate; dependent on microwave reactor size |
| Process Control | Moderate | High; precise control over temperature, pressure, and residence time | High; precise temperature and pressure control |
| Environmental Impact | Moderate to high, depending on solvent usage | Low; often solvent-free, reduced waste | Low; reduced energy consumption and solvent use |
Synthetic Pathway Overview
The primary synthetic route involves the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Traditional Batch Synthesis
This method represents the conventional approach to synthesizing this compound.
Methodology: A common procedure involves the reaction of ethyl acetoacetate with ammonium (B1175870) acetate (B1210297) in methanol at room temperature.[2]
-
Reactants: Ethyl acetoacetate, Ammonium acetate, Methanol.
-
Procedure:
-
Dissolve ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethyl acetoacetate to the solution.
-
Stir the reaction mixture at room temperature for approximately 20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with brine.
-
Dry the organic phase over anhydrous sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
-
Caption: Experimental workflow for the traditional batch synthesis.
Continuous Flow Synthesis (New Route)
This modern approach offers significant advantages in terms of reaction control and scalability.
Methodology: This process utilizes a tubular reactor where reactants are continuously pumped, mixed, and reacted.[3][4]
-
Reactants: Ethyl acetoacetate, Aqueous ammonia (25% solution).
-
Apparatus: Syringe pumps, T-mixer, tubular reactor (e.g., SS316), heating bath, back-pressure regulator.
-
Procedure:
-
Set up the continuous flow reactor system.
-
Pump ethyl acetoacetate and aqueous ammonia at predetermined flow rates into a T-mixer.
-
The mixed reactants flow through the tubular reactor, which is maintained at a specific temperature (e.g., 50°C).
-
The residence time in the reactor is controlled by the total flow rate and the reactor volume (e.g., 22 minutes).
-
The product stream is collected at the outlet.
-
The product can be isolated by removing water, often yielding a high-purity product without the need for extensive purification.
-
Caption: Experimental workflow for the continuous flow synthesis.
Microwave-Assisted Synthesis (Prospective Route)
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in the literature, this section outlines a prospective method based on similar microwave-assisted organic syntheses. This approach has the potential to offer rapid reaction times and high efficiency.
Methodology: This method would utilize a dedicated microwave reactor to accelerate the reaction between ethyl acetoacetate and an ammonia source.
-
Reactants: Ethyl acetoacetate, Ammonium carbonate (as an ammonia source), Ethanol (as a polar solvent).
-
Apparatus: Microwave synthesis reactor.
-
Prospective Procedure:
-
In a microwave reaction vessel, combine ethyl acetoacetate, ammonium carbonate, and ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 20 minutes).
-
Monitor the pressure inside the vessel to ensure it remains within safe limits.
-
After the reaction, cool the vessel to room temperature.
-
Work-up the reaction mixture by removing the solvent and purifying the product, likely through crystallization or column chromatography.
-
Caption: Prospective workflow for microwave-assisted synthesis.
Conclusion and Recommendation
The validation of the continuous flow synthesis for this compound presents a significant advancement over traditional batch methods. The dramatic reduction in reaction time, high yield, and amenability to automation and scale-up make it an attractive option for industrial production. The solvent-free nature of the continuous flow process also aligns with the principles of green chemistry, reducing the environmental footprint of the synthesis.
While microwave-assisted synthesis shows promise for rapid, small-scale production, the continuous flow method is the recommended approach for large-scale, efficient, and controlled manufacturing of high-purity this compound. Further research into optimizing the microwave-assisted route could establish it as a viable alternative for specific applications.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 626-34-6 | Benchchem [benchchem.com]
Spectroscopic comparison of N-acylated vs C-acylated Ethyl 3-aminocrotonate
For Researchers, Scientists, and Drug Development Professionals
The acylation of ethyl 3-aminocrotonate, a versatile building block in organic synthesis, presents a fascinating case of regioselectivity. As an ambident nucleophile, it can undergo acylation at either the nitrogen atom to yield N-acylated products (enamides) or at the α-carbon to form C-acylated products (enaminones).[1] The outcome of this reaction is highly dependent on the reaction conditions, including the choice of solvent, base, and acylating agent.[2] Understanding the spectroscopic differences between these two isomers is crucial for reaction monitoring, product identification, and characterization.
This guide provides a comparative analysis of the spectroscopic signatures of N-acylated and C-acylated this compound, supported by experimental data and protocols. While the spectroscopic data presented here is based on the closely related mthis compound derivatives, the trends and key differentiating features are directly applicable to the ethyl esters.[2]
Spectroscopic Comparison
The most significant differences between the N- and C-acylated isomers are observed in their ¹H NMR, ¹³C NMR, and IR spectra. These differences arise from the distinct electronic environments of the nuclei in the two structures.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the most telling signal is that of the vinyl proton and the proton on the nitrogen atom. In the N-acylated isomer, the vinyl proton signal appears at a characteristic chemical shift, and the NH proton is coupled to it. In contrast, the C-acylated isomer, which exists as a keto-enamine tautomer, shows a downfield shift for the NH proton due to intramolecular hydrogen bonding with the newly introduced carbonyl group.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra of the two isomers show distinct differences in the chemical shifts of the carbonyl carbons and the carbons of the crotonate backbone. The introduction of an acyl group on the nitrogen or the α-carbon significantly alters the electron density and, consequently, the resonance frequencies of these carbons.[2]
IR Spectroscopy
Infrared spectroscopy provides clear distinguishing features for the two isomers. The N-acylated product will show a characteristic amide C=O stretching frequency, in addition to the ester C=O stretch. The C-acylated product, existing in the enaminone form, will exhibit a lower frequency for the conjugated ketone C=O stretch due to intramolecular hydrogen bonding and conjugation. It will also show a distinct N-H stretching band.
Mass Spectrometry
While the mass spectra of both isomers will show the same molecular ion peak, the fragmentation patterns can differ, reflecting the different bonding arrangements.
Data Presentation
The following tables summarize the key spectroscopic data for N-acetyl and C-acetyl mthis compound, which serve as a model for the corresponding ethyl esters.[2]
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | N-Acetyl Isomer (δ, ppm) | C-Acetyl Isomer (δ, ppm) |
| -CH₃ (crotonate) | 2.15 (s) | 2.40 (s) |
| -CH₃ (acetyl) | 2.10 (s) | 2.20 (s) |
| =CH- | 5.05 (s) | 5.60 (s) |
| -NH- | 10.50 (br s) | 11.20 (br s) |
| -OCH₃ | 3.65 (s) | 3.70 (s) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | N-Acetyl Isomer (δ, ppm) | C-Acetyl Isomer (δ, ppm) |
| -CH₃ (crotonate) | 18.5 | 20.0 |
| -CH₃ (acetyl) | 24.0 | 30.0 |
| =CH- | 95.0 | 100.0 |
| =C(N)- | 160.0 | 165.0 |
| C=O (ester) | 169.0 | 170.0 |
| C=O (acetyl) | 170.0 | 195.0 |
| -OCH₃ | 51.0 | 51.5 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | N-Acetyl Isomer | C-Acetyl Isomer |
| N-H Stretch | ~3250 | ~3200 (broad) |
| C=O Stretch (Amide/Ketone) | ~1690 | ~1610 |
| C=O Stretch (Ester) | ~1720 | ~1715 |
| C=C Stretch | ~1650 | ~1580 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) |
| N-Acetyl | 171 | 129, 114, 86, 43 |
| C-Acetyl | 171 | 156, 128, 114, 43 |
Experimental Protocols
The regioselectivity of the acylation of this compound can be controlled by the choice of reaction conditions. N-acylation is generally favored under neutral or slightly basic conditions, while C-acylation can be promoted under different conditions, sometimes involving stronger bases or different acylating agents.[2]
Protocol 1: Synthesis of N-Acylated this compound
This protocol is adapted from the N-acylation of mthis compound.[2]
Materials:
-
This compound
-
Acetyl chloride
-
Benzene (B151609) (or a suitable alternative solvent like toluene (B28343) or dichloromethane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in dry benzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in dry benzene to the cooled reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove pyridine hydrochloride.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-acetylated product.
Protocol 2: Synthesis of C-Acylated this compound
The selective C-acylation of this compound is more complex and often yields a mixture of products. The following is a general approach that may favor C-acylation, adapted from studies on related systems.[2]
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride (B1165640) or a different acetylating agent)
-
Strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere, add a strong base (1.1 equivalents) at a low temperature (e.g., -78 °C).
-
Stir the mixture for 30 minutes to an hour to allow for the formation of the corresponding anion.
-
Slowly add the acylating agent (1.1 equivalents) to the reaction mixture at the same low temperature.
-
Allow the reaction to proceed at low temperature for a few hours and then gradually warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C-acylated isomer.
Mandatory Visualization
Caption: Reaction pathways for N- vs. C-acylation.
References
A Comparative Guide to Catalytic Performance in Ethyl 3-Aminocrotonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 3-aminocrotonate, a key intermediate in the production of various pharmaceuticals, is a widely studied reaction. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound from ethyl acetoacetate (B1235776) and an ammonia (B1221849) source, supported by experimental data.
Quantitative Performance Comparison
The following table summarizes the performance of various catalytic systems under different reaction conditions.
| Catalyst | Ammonia Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Acid (in situ) | Ammonium (B1175870) Acetate (B1210297) | Methanol (B129727) | Room Temp. | 20 h | 92 | [1] |
| Acetic Acid (in situ) | Ammonium Acetate | Ethanol | Room Temp. | 20 h | 84.4 | [1] |
| Acetic Acid (in situ) | Ammonium Acetate | Isopropyl alcohol | Room Temp. | 20 h | 73.7 | [1] |
| Acetic Acid (in situ) | Ammonium Acetate | t-Butanol | Room Temp. | 20 h | 74.3 | [1] |
| Acetic Acid (in situ) | Ammonium Acetate | Acetonitrile | Room Temp. | 20 h | 68.6 | [1] |
| Acetic Acid (in situ) | Ammonium Acetate | Benzene | Room Temp. | 20 h | 52.8 | [1] |
| Acetic Acid (in situ) | Ammonium Acetate | Toluene | Room Temp. | 20 h | 50.9 | [1] |
| None (Solvent-free) | Ammonium Acetate | None | Room Temp. | 20 h | 78.3 | [1] |
| None (Continuous Flow) | Aqueous Ammonia (25%) | Water | 20 | 22 min | 73 | [2] |
| None (Continuous Flow) | Aqueous Ammonia (25%) | Water | 30 | 22 min | 84 | [2] |
| None (Continuous Flow) | Aqueous Ammonia (25%) | Water | 50 | 22 min | 94 | [2][3] |
| Boron Trifluoride Etherate | Ammonia | Toluene | Reflux | 2 h | Good Conversion | [4] |
| Trifluoroacetic Acid | Ammonia | Toluene | Reflux | Not specified | Good Conversion | [4] |
| Cerium(III) chloride | Amines | Not specified | Not specified | Not specified | Good to Excellent | [5][6] |
| Zirconium(IV) oxide | Amines | Not specified | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Brønsted Acid Catalysis (in situ from Ammonium Acetate)
This protocol is adapted from a study on the optimization of this compound synthesis.[1]
-
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Brine solution
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and n-hexane for elution
-
-
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (3.0 molar equivalents) in methanol.
-
Add ethyl acetoacetate (1.0 molar equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:3 mixture of ethyl acetate and n-hexane as the eluent.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford pure this compound.
-
Protocol 2: Catalyst-Free Continuous Flow Synthesis
This protocol is based on a patented continuous flow process.[2]
-
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
T-mixer
-
Stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)
-
Temperature-controlled water bath or oven
-
Back-pressure regulator
-
Collection vessel
-
-
Procedure:
-
Set up the continuous flow system with the T-mixer connected to the two pumps and the outlet of the T-mixer connected to the tubular reactor.
-
Immerse the tubular reactor in a water bath set to the desired temperature (e.g., 50°C).
-
Pump ethyl acetoacetate through one pump and a 25% aqueous ammonia solution through the second pump at flow rates calculated to achieve the desired residence time (e.g., 22 minutes) and a 1:3 molar ratio of ethyl acetoacetate to ammonia.
-
The two streams are mixed in the T-mixer and enter the heated tubular reactor.
-
The product stream exits the reactor through a back-pressure regulator and is collected in a cooled vessel.
-
The product can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent.
-
Protocol 3: Representative Lewis Acid Catalysis (Boron Trifluoride Etherate)
A general procedure for the synthesis of β-enaminones using boron trifluoride etherate is described.
-
Materials:
-
Ethyl acetoacetate
-
Ammonia (gas or aqueous solution)
-
Toluene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a gas inlet (if using ammonia gas), and a dropping funnel, dissolve ethyl acetoacetate in toluene.
-
Introduce ammonia into the solution (either by bubbling the gas or adding an aqueous solution).
-
To this mixture, add a catalytic amount of boron trifluoride etherate dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the batch synthesis and workup of this compound.
Catalytic Reaction Mechanism
The synthesis of this compound proceeds through a catalyzed nucleophilic addition-elimination reaction. The catalyst facilitates the key proton transfer steps.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01808K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Ethyl 3-aminocrotonate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Ethyl 3-aminocrotonate, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is a chemical compound utilized in various research and synthesis applications. Due to its hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this substance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following key characteristics:
-
Irritant : May cause respiratory irritation.[2]
-
Other Hazards : It is a lachrymator (induces tearing) and has a strong stench.[1]
Before handling, it is crucial to consult the Safety Data Sheet (SDS) and implement all recommended safety measures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety:
| PPE Category | Required Equipment |
| Eye/Face Protection | Faceshields and Goggles |
| Hand Protection | Chemical-resistant gloves |
| Skin and Body Protection | Protective clothing |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[3]
Step 1: Containment
-
Keep the chemical in its original, properly labeled container whenever possible.[2]
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.[4] The container must be securely closed.[1][2]
Step 2: Labeling
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Include any other components of the waste mixture if applicable.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[1]
-
The storage area should be away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Provide them with an accurate description of the waste, including its composition and quantity.
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation.[1]
-
Wearing the appropriate PPE, clean up the spill immediately.[1]
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][5] Avoid creating dust.[1][2][5]
-
All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. godavaribiorefineries.com [godavaribiorefineries.com]
- 2. godavaribiorefineries.com [godavaribiorefineries.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-aminocrotonate
Essential safety protocols and operational plans are critical for the secure handling and disposal of Ethyl 3-aminocrotonate in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these protocols, you can mitigate risks and foster a culture of safety and responsibility in your laboratory.
Immediate Safety and Hazard Information
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] It is also harmful if inhaled and may cause respiratory irritation.[1][2][3] Understanding these hazards is the first step in safe handling.
Hazard Identification:
| Hazard Statement | GHS Classification |
| Causes severe skin burns and eye damage[1][4] | Skin Corrosion, Category 1B |
| Causes serious eye damage[1][4] | Serious Eye Damage, Category 1 |
| May cause respiratory irritation[1][3] | STOT - Single Exposure, Category 3 |
Physical and Chemical Properties:
| Property | Value |
| Appearance | White to light yellow crystalline powder or solid |
| Melting Point | 33-35 °C[5] |
| Boiling Point | 210-215 °C[5] |
| Flash Point | 97 °C (closed cup)[2][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound.
Recommended PPE:
| Body Part | Protection |
| Hands | Butyl rubber gloves are strongly recommended due to their high resistance to a broad range of chemicals, including amines and corrosive substances. Neoprene gloves can be considered as an alternative. Nitrile gloves are not recommended due to poor resistance to amines.[6] |
| Eyes & Face | Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield must be worn in conjunction with goggles to protect the entire face from splashes.[3][7] |
| Respiratory | A NIOSH-approved air-purifying respirator fitted with a combination cartridge for organic vapors and ammonia/methylamine must be used, especially when handling the powder outside of a fume hood.[3] |
| Body | A chemically resistant lab coat or apron should be worn over personal clothing. Full-body protection may be necessary for large-scale operations.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Caption: Workflow for Handling this compound.
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2]
Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[1]
First Aid Procedures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or contaminated solid this compound into a clearly labeled, dedicated hazardous waste container.
-
Contaminated items such as gloves, paper towels, and weighing papers should also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Container Selection and Labeling:
-
Use containers made of materials compatible with corrosive organic compounds, such as high-density polyethylene (B3416737) (HDPE).
-
All waste containers must be kept tightly closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste with this compound" or "Aqueous solution of this compound").
Storage and Disposal:
-
Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[3]
By implementing these comprehensive safety and handling procedures, you can significantly reduce the risks associated with this compound and ensure a safer laboratory environment for all personnel.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. Chemical Resistant Butyl Gloves - Hazmat Resource, Inc. [hazmatresource.com]
- 4. safetycompany.com [safetycompany.com]
- 5. thetoolsman.com [thetoolsman.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. Butyl Gloves for Chemical Resistance - GLV1214 - New Pig [newpig.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
